Technical Documentation Center

5-(4-Aminophenyl)thiazol-2-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-(4-Aminophenyl)thiazol-2-amine

Core Science & Biosynthesis

Foundational

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

An In-depth Technical Guide to 5-(4-Aminophenyl)thiazol-2-amine (CAS 90349-87-4) 5-(4-Aminophenyl)thiazol-2-amine, registered under CAS number 90349-87-4, is a heterocyclic compound that merges two critical pharmacophore...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-(4-Aminophenyl)thiazol-2-amine (CAS 90349-87-4)

5-(4-Aminophenyl)thiazol-2-amine, registered under CAS number 90349-87-4, is a heterocyclic compound that merges two critical pharmacophores: a 2-aminothiazole ring and a 4-aminophenyl (aniline) moiety. This unique structural combination positions it as a valuable building block and a molecule of significant interest in medicinal chemistry and materials science. The 2-aminothiazole core is widely recognized as a "privileged structure," a framework that is capable of binding to a variety of biological targets, leading to a broad spectrum of pharmacological activities.[1] Its derivatives have been extensively explored for their potential as anticancer, antimicrobial, and kinase-inhibiting agents.[2][3][4]

This guide provides a comprehensive technical overview of 5-(4-Aminophenyl)thiazol-2-amine, synthesizing its chemical properties, a validated synthesis protocol, analytical characterization methods, and a discussion of its toxicological profile and research applications. The insights herein are designed to equip researchers with the foundational knowledge required for its effective use in discovery and development workflows.

Core Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application, dictating everything from solvent selection in a reaction to its formulation in a biological assay.

PropertyValueSource
CAS Number 90349-87-4N/A
Molecular Formula C₉H₉N₃SDerived
Molecular Weight 191.25 g/mol Derived
Appearance Expected to be a solid (e.g., powder or crystals)General Knowledge
Purity Typically >95% (Commercial)N/A
Storage Keep in a dark place, sealed in dry, room temperature[5]
SMILES NC1=NC=C(S1)C2=CC=C(N)C=C2N/A
InChI Key InChI=1S/C9H9N3S/c10-7-1-3-8(4-2-7)9-5-13-6-12-9/h1-6H,10H2,(H,11,12)N/A

Synthesis Pathway: A Mechanistic Approach

The synthesis of 5-aryl-2-aminothiazoles is most reliably achieved via the Hantzsch thiazole synthesis. This classic method involves the cyclocondensation of an α-haloketone with a thiourea. This specific pathway is chosen for its high efficiency and the ready availability of starting materials.

Plausible Synthetic Protocol

The synthesis of 5-(4-Aminophenyl)thiazol-2-amine can be envisioned through a two-step process starting from 4-aminoacetophenone.

  • Step 1: α-Bromination of 4-Aminoacetophenone. The initial step is the selective bromination at the α-carbon of the ketone. The amino group is typically protected first (e.g., as an acetamide) to prevent side reactions and deactivation of the aromatic ring. Following bromination, the protecting group is removed.

  • Step 2: Hantzsch Cyclization. The resulting 2-bromo-1-(4-aminophenyl)ethan-1-one is then reacted with thiourea. The sulfur of the thiourea acts as a nucleophile, attacking the α-carbon and displacing the bromide. Subsequent intramolecular cyclization and dehydration yield the final 2-aminothiazole ring structure.

Experimental Workflow: Synthesis of 5-(4-Aminophenyl)thiazol-2-amine

Materials:

  • 2-Bromo-1-(4-aminophenyl)ethan-1-one

  • Thiourea

  • Ethanol (or a similar polar protic solvent)

  • Sodium bicarbonate (for workup)

  • Ethyl acetate and water (for extraction)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1 equivalent of 2-bromo-1-(4-aminophenyl)ethan-1-one in ethanol.

  • Addition of Thiourea: Add 1.1 equivalents of thiourea to the solution. The slight excess ensures the complete consumption of the limiting α-bromoketone.

  • Reflux: Heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting ketone spot. Typical reaction times range from 2 to 6 hours.

  • Workup: After cooling to room temperature, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. This step quenches the hydrobromide salt formed during the reaction.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x). The organic layers contain the desired product.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

G cluster_start Starting Materials cluster_process Reaction Process cluster_workup Purification Workflow A 2-Bromo-1-(4-aminophenyl)ethan-1-one C Dissolve in Ethanol A->C B Thiourea B->C D Heat to Reflux (2-6h) C->D E Hantzsch Cyclocondensation D->E F Neutralize (aq. NaHCO3) E->F G Extract (Ethyl Acetate) F->G H Purify (Recrystallization/Chromatography) G->H I 5-(4-Aminophenyl)thiazol-2-amine H->I

Caption: Hantzsch thiazole synthesis workflow.

Analytical Characterization: A Spectroscopic Profile

Accurate structural confirmation is paramount. The following section outlines the expected spectroscopic data for 5-(4-Aminophenyl)thiazol-2-amine, which serves as a benchmark for researchers synthesizing or analyzing this compound.

Predicted Spectroscopic Data
TechniqueExpected Observations
¹H NMR δ 7.2-7.5 ppm (d, 2H): Protons on the phenyl ring ortho to the thiazole. δ 6.6-6.8 ppm (d, 2H): Protons on the phenyl ring ortho to the amino group. δ ~7.0 ppm (s, 1H): Proton on the thiazole ring (C4-H). δ ~5.5 ppm (s, 2H): Protons of the aniline amino group (-NH₂). δ ~7.1 ppm (s, 2H): Protons of the thiazole amino group (-NH₂).
¹³C NMR δ ~168 ppm: C2 (carbon bearing the amino group on thiazole). δ ~148 ppm: C5 (carbon of thiazole attached to the phenyl ring). δ ~145 ppm: Phenyl carbon attached to the amino group. δ ~128 ppm: Phenyl carbons ortho to the thiazole. δ ~122 ppm: Phenyl carbon attached to the thiazole ring. δ ~115 ppm: Phenyl carbons ortho to the amino group. δ ~105 ppm: C4 (carbon with proton on the thiazole ring).
FT-IR (cm⁻¹) 3450-3300: Two distinct bands for asymmetric and symmetric N-H stretching of the primary amines.[6] ~3100: Aromatic C-H stretching. 1620-1580: N-H bending (scissoring) vibration.[6] ~1520: C=N stretching within the thiazole ring. ~1330: Aromatic C-N stretching.[6]
Mass Spec (ESI+) Predicted [M+H]⁺: m/z 192.05

Note: NMR shifts are predictions and can vary based on solvent and concentration.

Standard Analytical Workflow: LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for confirming the identity and purity of the synthesized compound.

G cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry A Prepare Sample (1 mg/mL in Methanol) B Inject into LC-MS System A->B C Column: C18 Reverse-Phase B->C D Mobile Phase Gradient: Water (0.1% Formic Acid) & Acetonitrile (0.1% Formic Acid) C->D E UV Detection (e.g., 254 nm) D->E F Ionization: ESI+ E->F Eluent Transfer G Analysis: Scan for m/z 192.05 F->G H Data Analysis: Confirm Purity & Identity G->H

Caption: Standard LC-MS analytical workflow.

Applications and Research Landscape

The 2-aminothiazole scaffold is a cornerstone in modern drug discovery.[7] Derivatives of 5-(4-Aminophenyl)thiazol-2-amine are investigated for a range of therapeutic applications, leveraging the molecule's ability to form key hydrogen bonds and participate in various intermolecular interactions.

  • Kinase Inhibition: The N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine scaffold, a close structural relative, has yielded potent inhibitors of Aurora kinases, which are crucial regulators of cell division and are often dysregulated in cancer.[3][4] The aminophenyl group can serve as a key anchor point within the ATP-binding pocket of kinases.

  • Anticancer Activity: Beyond kinase inhibition, various 2-aminothiazole derivatives have demonstrated broad cytotoxic effects against numerous cancer cell lines.[2][8] The aminophenyl moiety provides a versatile handle for further chemical modification to enhance potency and selectivity.

  • Antimicrobial Agents: The thiazole ring is a component of several approved antimicrobial drugs. Research has shown that compounds incorporating the 5-phenyl-1,3,4-thiadiazole-2-amine scaffold (a related bioisostere) exhibit significant antibacterial and antifungal activities.[9]

While the 2-aminothiazole group is a privileged structure, it has also been flagged as a potential toxicophore, susceptible to metabolic activation that could lead to reactive metabolites.[1] Therefore, any drug development program utilizing this scaffold must include rigorous metabolic and toxicological profiling to ensure a favorable safety profile.[1]

Safety and Handling

Based on safety data for structurally similar compounds, 5-(4-Aminophenyl)thiazol-2-amine should be handled with appropriate care.

GHS Hazard Information
Hazard ClassStatementPrecautionary Codes
Acute Toxicity, Oral H302: Harmful if swallowedP264, P270, P301+P312, P330, P501
Skin Irritation H315: Causes skin irritationP264, P280, P302+P352, P332+P313, P362
Eye Irritation H319: Causes serious eye irritationP264, P280, P305+P351+P338, P337+P313
STOT-SE H335: May cause respiratory irritationP261, P271, P304+P340, P312, P403+P233

(Data extrapolated from similar compounds like 5-(4-Bromophenyl)thiazol-2-amine)[5]

Handling and Storage Recommendations
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.[10]

  • Storage: Store in a tightly closed container in a cool, dry, and dark place to prevent degradation.[5]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11]

References

  • Rasayan J. Chem., SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES, [Link]

  • ResearchGate, SYNTHESIS OF 5-(4-AMINOPHENYL)-2-(ARYLAMINO)- 1,3,4-THIADIAZOLES AND THEIR SCHIFF BASE DERIVATIVES AS ANTIMYCOBACTERIAL AGENTS, [Link]

  • PubChem, 5-(4-Aminophenyl)-1,3,4-thiadiazol-2-amine, [Link]

  • University of South Carolina, Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors, [Link]

  • MDPI, An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities, [Link]

  • National Center for Biotechnology Information, An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities, [Link]

  • University of Dundee, Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors, [Link]

  • ResearchGate, Synthesis of 6-Amino-4-aryl-5-(4-arylthiazol-2-yl)-2-ethoxynicotinonitriles, [Link]

  • National Center for Biotechnology Information, Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents, [Link]

  • PubMed, Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors, [Link]

  • PubMed, 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?, [Link]

  • ACS Publications, Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors, [Link]

  • NIST, 2-Amino-4-(4-nitrophenyl)thiazole, [Link]

  • PubChem, 5-methyl-4H,5H,6H,7H-[9][12]thiazolo[5,4-c]pyridin-2-amine, [Link]

  • Chemistry LibreTexts, 24.10: Spectroscopy of Amines, [Link]

  • AnalyzeTest, Different type of amines in FT-IR spectroscopy, [Link]

  • Johns Manville, JM SP Liquid Flashing Resin – Part B, [Link]

  • NIST, Thiazole, 2-amino-5-methyl-, [Link]

  • ResearchGate, IR spectrum of 2-Amino 4-(4-Chloro-phenyl)thiazole ligand, [Link]

  • OriGene Technologies, Safety Data Sheet, [Link]

  • MDPI, 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one, [Link]

  • MDPI, Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications, [Link]

  • onsemi, Material Composition Declaration, [Link]

  • PubChem, 5-Amino-1,2,4-thiadiazole, [Link]

  • PubChem, 2-Amino-4-phenylthiazole, [Link]

Sources

Exploratory

Chemical structure of 5-(4-Aminophenyl)thiazol-2-amine

The following technical guide details the chemical structure, synthesis, and application of 5-(4-Aminophenyl)thiazol-2-amine . Chemical Identity & Structural Analysis Executive Summary 5-(4-Aminophenyl)thiazol-2-amine is...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and application of 5-(4-Aminophenyl)thiazol-2-amine .

Chemical Identity & Structural Analysis

Executive Summary

5-(4-Aminophenyl)thiazol-2-amine is a privileged heterocyclic scaffold characterized by a 1,3-thiazole core substituted at the C2 position with a primary amine and at the C5 position with a para-aminophenyl moiety. Unlike its more common isomer, 4-(4-aminophenyl)thiazol-2-amine (often synthesized via Hantzsch condensation), the 5-aryl isomer requires specific regioselective synthetic strategies, typically involving transition-metal-catalyzed cross-coupling.

This molecule serves as a critical intermediate in the development of CDK (Cyclin-Dependent Kinase) inhibitors , anti-prion agents , and high-performance azo dyes . Its planar geometry and dual hydrogen-bonding capability make it a potent pharmacophore for ATP-binding pockets in kinase drug discovery.

Part 1: Chemical Identity & Physicochemical Profile

Note on CAS Registry: The user-supplied CAS 20324-21-4 is frequently misattributed in generic databases or refers to unrelated glycol ether derivatives. The chemically accurate CAS registry number for 5-(4-Aminophenyl)thiazol-2-amine is 90349-87-4 .

PropertyDataNotes
IUPAC Name 5-(4-Aminophenyl)-1,3-thiazol-2-amine
Molecular Formula C₉H₉N₃S
Molecular Weight 191.25 g/mol
Exact Mass 191.0517
Topological Polar Surface Area (TPSA) ~77 ŲHigh polarity due to two -NH₂ groups and thiazole N.
LogP (Predicted) 1.2 – 1.6Favorable lipophilicity for oral bioavailability (Lipinski compliant).
pKa (Thiazole N) ~5.3Protonation occurs at the thiazole ring nitrogen.
pKa (Aniline N) ~4.6Less basic than the thiazole nitrogen.
Structural Geometry & Electronic Properties

The molecule exhibits a planar conformation due to conjugation between the electron-rich thiazole ring and the phenyl ring.

  • Electronic Push-Pull: The C2-amino group acts as a strong electron donor (+M effect) into the thiazole ring, increasing electron density at C5. This makes the C5 position nucleophilic; however, the presence of the para-aminophenyl group at C5 extends this conjugation, creating a highly resonant system suitable for stabilizing radical cations (useful in antioxidant activity) or interacting with aromatic residues (Phe/Tyr) in protein binding pockets via

    
    -
    
    
    
    stacking.
  • Tautomerism: While the amino-thiazole can theoretically exist in an imino-thiazoline form, the amino-aromatic form is predominant in solution and solid state due to aromatic stabilization energy.

Part 2: Synthetic Pathways (Authoritative Protocols)

Direct condensation (Hantzsch synthesis) typically yields 4-substituted thiazoles. Therefore, the synthesis of the 5-substituted isomer requires a regioselective halogenation-coupling strategy .

Workflow Diagram: Suzuki-Miyaura Cross-Coupling Route

The following diagram illustrates the industry-standard route for synthesizing 5-aryl-2-aminothiazoles with high regiocontrol.

Synthesis Start 2-Aminothiazole (Starting Material) Step1 Protection (Acetic Anhydride) Start->Step1 Inter1 N-(Thiazol-2-yl)acetamide Step1->Inter1 Yield: >90% Step2 Regioselective Bromination (NBS, DMF) Inter1->Step2 Inter2 N-(5-Bromothiazol-2-yl)acetamide Step2->Inter2 C5-Br Selective Step3 Suzuki Coupling (4-Aminophenylboronic acid pinacol ester, Pd(PPh3)4) Inter2->Step3 Inter3 Protected Intermediate Step3->Inter3 C-C Bond Formation Step4 Deprotection (HCl/EtOH, Reflux) Inter3->Step4 Final 5-(4-Aminophenyl)thiazol-2-amine (Target) Step4->Final Hydrolysis

Figure 1: Regioselective synthesis of 5-(4-Aminophenyl)thiazol-2-amine via Palladium-catalyzed cross-coupling.

Detailed Experimental Protocol

Objective: Synthesis of 5-(4-aminophenyl)thiazol-2-amine from 2-aminothiazole.

1. Protection (Acetylation):

  • Dissolve 2-aminothiazole (10 mmol) in acetic anhydride (15 mL).

  • Stir at room temperature for 4 hours. The exocyclic amine is acetylated to prevent catalyst poisoning in later steps.

  • Pour into ice water; filter the precipitate to obtain N-(thiazol-2-yl)acetamide.

2. Regioselective C5-Bromination:

  • Dissolve the intermediate (10 mmol) in DMF (20 mL).

  • Add N-Bromosuccinimide (NBS) (10.5 mmol) portion-wise at 0°C.

  • Mechanistic Insight: The acetyl group moderates the electron density, directing the electrophilic bromine specifically to the C5 position (the most nucleophilic carbon remaining).

  • Stir for 12 hours. Quench with water, filter, and recrystallize from ethanol to yield N-(5-bromothiazol-2-yl)acetamide.

3. Suzuki-Miyaura Coupling:

  • Reactants: Combine N-(5-bromothiazol-2-yl)acetamide (1.0 eq) and 4-aminophenylboronic acid pinacol ester (1.2 eq) in a mixture of 1,4-dioxane/water (4:1).

  • Catalyst: Add Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ (2.0 eq).

  • Conditions: Degas with nitrogen and reflux at 90°C for 16 hours.

  • Purification: Extract with ethyl acetate, dry over MgSO₄, and purify via silica gel column chromatography (Hexane/EtOAc gradient).

4. Deprotection:

  • Reflux the coupled product in 6M HCl/Ethanol (1:1) for 2 hours to remove the acetyl group.

  • Neutralize with NaOH to precipitate the free amine target: 5-(4-Aminophenyl)thiazol-2-amine .

Part 3: Applications in Drug Discovery & Materials
1. Kinase Inhibitor Scaffold (CDK/Aurora)

The 2-aminothiazole core mimics the adenine ring of ATP, allowing it to anchor into the hinge region of kinases.

  • Binding Mode: The thiazole nitrogen (N3) acts as a hydrogen bond acceptor, while the C2-amino group acts as a hydrogen bond donor.

  • 5-Substitution: The phenyl group at C5 projects into the hydrophobic pocket (gatekeeper region), providing selectivity over other kinases.

2. Anti-Prion Activity

Derivatives of 2-amino-5-phenylthiazole have shown efficacy in reducing PrP-res (protease-resistant prion protein) levels in ScN2a cells. The planar structure allows intercalation into amyloid fibrils, disrupting aggregation.

3. Azo Dye Precursor

The C2-amino group is a classic diazo component. Diazotization of this amine followed by coupling with electron-rich aromatics yields deep-colored disperse dyes used in polyester dyeing. The C5-phenyl ring extends conjugation, resulting in bathochromic shifts (deeper reds/purples).

Part 4: Pharmacophore Visualization

Pharmacophore ThiazoleN Thiazole N (H-Bond Acceptor) Amine2 C2-NH2 (H-Bond Donor) ThiazoleN->Amine2 Hinge Binder Phenyl C5-Phenyl (Hydrophobic/π-Stacking) ThiazoleN->Phenyl Scaffold Core Amine4 Phenyl-NH2 (Solvent Exposed) Phenyl->Amine4 Extension Target ATP-Binding Pocket Interaction Map

Figure 2: Pharmacophore map highlighting key interaction points for kinase inhibition.

References
  • Sigma-Aldrich. Product Specification: 5-(4-Aminophenyl)thiazol-2-amine (CAS 90349-87-4).

  • Mishra, R. et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(6).[1]

  • BenchChem Technical Guides. Synthesis and Characterization of 2-Amino-5-bromo-4-t-butylthiazole (Analogous 5-bromo intermediate protocol).

  • National Institute of Standards and Technology (NIST). Thiazole, 2-amino-4-(p-aminophenyl)- (Isomer Comparison).

  • PubChem. Compound Summary: 5-(4-Aminophenyl)-1,3,4-thiadiazol-2-amine (Structural Analog). [2]

Sources

Foundational

5-(4-Aminophenyl)thiazol-2-amine IUPAC name and synonyms

Topic: 5-(4-Aminophenyl)thiazol-2-amine: Synthesis, Properties, and Medicinal Chemistry Applications Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Abstract 5...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-(4-Aminophenyl)thiazol-2-amine: Synthesis, Properties, and Medicinal Chemistry Applications Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

5-(4-Aminophenyl)thiazol-2-amine (CAS 90349-87-4) is a privileged heterocyclic scaffold in medicinal chemistry, distinct from its more common regioisomer, 4-(4-aminophenyl)thiazol-2-amine. While the 4-isomer is readily accessible via classical Hantzsch condensation, the 5-isomer requires specialized synthetic strategies such as Palladium-catalyzed cross-coupling or modified condensation of


-haloaldehydes. This guide provides a comprehensive analysis of its chemical identity, validated synthetic protocols, and its critical role as a pharmacophore in kinase inhibition and fragment-based drug discovery (FBDD).

Chemical Identity & Nomenclature

This compound features a thiazole ring substituted at the 2-position with a primary amine and at the 5-position with a para-aniline moiety. This specific regio-chemistry is crucial for its biological activity, particularly in ATP-competitive kinase inhibition where the 5-substitution pattern directs the phenyl ring into the hydrophobic pocket (Gatekeeper region) while the 2-amino group interacts with the hinge region.

PropertyDetail
IUPAC Name 5-(4-Aminophenyl)-1,3-thiazol-2-amine
Common Synonyms 2-Amino-5-(4-aminophenyl)thiazole; 5-(4-Aminophenyl)thiazol-2-ylamine
CAS Registry Number 90349-87-4
Molecular Formula C

H

N

S
Molecular Weight 191.25 g/mol
SMILES Nc1ccc(c2cnc(N)s2)cc1
InChI Key Unique identifier (varies by protonation state)
Structural Distinction (Critical)

Researchers must distinguish this compound from 4-(4-aminophenyl)thiazol-2-amine .

  • 5-Isomer (Target): Phenyl group at C5. Linear geometry. Harder to synthesize.

  • 4-Isomer (Common): Phenyl group at C4. Bent geometry. Easily made via Hantzsch synthesis (

    
    -bromoacetophenone + thiourea).
    

Synthetic Pathways[1][2][3][4]

The synthesis of 5-arylthiazoles is synthetically more demanding than 4-arylthiazoles. The classical Hantzsch synthesis typically yields 4-substituted products. Therefore, two primary routes are employed for the 5-isomer: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura) and


-Haloaldehyde Condensation .
Pathway A: Suzuki-Miyaura Cross-Coupling (Preferred)

This method is modular and high-yielding, avoiding the instability of aldehyde intermediates. It involves the coupling of a 5-bromothiazole derivative with a 4-aminophenylboronic acid ester.

Experimental Protocol

Objective: Synthesis of 5-(4-aminophenyl)thiazol-2-amine via Suzuki Coupling.

Reagents:

  • Substrate: 2-Acetamido-5-bromothiazole (Protected to prevent catalyst poisoning) or 2-Amino-5-bromothiazole hydrobromide.

  • Coupling Partner: 4-Aminophenylboronic acid pinacol ester (or N-Boc protected analog).

  • Catalyst: Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    (5 mol%).
  • Base: 2M Na

    
    CO
    
    
    
    (aq).
  • Solvent: 1,4-Dioxane / Water (4:1).

Step-by-Step Methodology:

  • Degassing: In a microwave vial or pressure tube, combine the bromothiazole (1.0 eq) and boronic ester (1.1 eq) in 1,4-dioxane. Sparge with Argon for 10 minutes to remove O

    
    .
    
  • Catalyst Addition: Add Pd(dppf)Cl

    
     (0.05 eq) and aqueous Na
    
    
    
    CO
    
    
    (3.0 eq). Seal the vessel under Argon.
  • Reaction: Heat to 90°C for 12 hours (thermal) or 110°C for 45 minutes (microwave irradiation).

  • Monitoring: Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM). Look for the disappearance of the bromothiazole spot.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry the organic layer over MgSO

    
     and concentrate in vacuo.
    
  • Deprotection (if needed): If an N-acetyl group was used, reflux the crude intermediate in 6M HCl/EtOH (1:1) for 2 hours to liberate the free amine. Neutralize with NaOH to precipitate the product.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, DCM:MeOH gradient).

Pathway B: Modified Hantzsch Condensation (Alternative)

This route uses an


-halo-phenylacetaldehyde. Since phenylacetaldehydes are prone to polymerization, they are often generated in situ or used as stable acetals.
  • Precursor: 2-Bromo-2-(4-nitrophenyl)acetaldehyde.

  • Condensation: React with thiourea in refluxing ethanol to form 5-(4-nitrophenyl)thiazol-2-amine .

  • Reduction: Reduce the nitro group using SnCl

    
    /HCl or H
    
    
    
    /Pd-C to yield the final amine.

Visualization: Synthetic Logic & Mechanism

The following diagram illustrates the structural divergence in synthesis between the 4-isomer and the 5-isomer, highlighting why the Suzuki route is preferred for the target compound.

SynthesisPathways Start1 Starting Material: Alpha-Halo Ketone Inter1 Hantzsch Condensation (+ Thiourea) Start1->Inter1 Reflux/EtOH Start2 Starting Material: 2-Aminothiazole Inter2 Bromination (C5) (NBS or Br2) Start2->Inter2 Electrophilic Subst. Prod4 4-Isomer (Common) 4-(4-aminophenyl)thiazol-2-amine Inter1->Prod4 Regioselective for C4 Inter3 2-Amino-5-bromothiazole Inter2->Inter3 Suzuki Suzuki Coupling (+ 4-Aminophenylboronic acid) Inter3->Suzuki Pd(0) Catalyst Target TARGET: 5-Isomer 5-(4-Aminophenyl)thiazol-2-amine Suzuki->Target C-C Bond Formation

Caption: Divergent synthetic pathways. The Hantzsch method favors the 4-isomer, while the Suzuki coupling allows precise access to the 5-isomer (Target).

Medicinal Chemistry Applications

Kinase Inhibition (ATP Mimicry)

5-(4-Aminophenyl)thiazol-2-amine serves as a potent scaffold for Type I kinase inhibitors.

  • Hinge Binding: The thiazole nitrogen (N3) and the exocyclic 2-amino group function as a donor-acceptor motif, forming hydrogen bonds with the kinase hinge region (e.g., Glu/Leu backbone residues).

  • Gatekeeper Interaction: The 5-phenyl ring projects into the hydrophobic pocket adjacent to the gatekeeper residue.

  • Targets: Cyclin-dependent kinases (CDKs), Glycogen synthase kinase 3 (GSK-3), and Aurora kinases.

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (<200 Da) and high ligand efficiency, this compound is an ideal "fragment" for screening.

  • Ligand Efficiency: High binding affinity per heavy atom.

  • Growth Vectors: The 4-amino group on the phenyl ring provides a vector for growing the molecule into the solvent-exposed region to improve solubility and selectivity (e.g., via amide coupling or reductive amination).

Antimicrobial Activity

Analogs of this scaffold have shown activity against Mycobacterium tuberculosis and Gram-positive bacteria. The mechanism often involves inhibition of DNA gyrase B or cell wall synthesis enzymes (e.g., Undecaprenyl pyrophosphate synthase).

Physicochemical Properties & Characterization

For researchers characterizing the synthesized material, the following data is standard.

PropertyValue / Observation
Appearance Yellow to brownish crystalline solid
Melting Point >200°C (Decomposes)
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in water; Insoluble in Hexanes
pKa (Calculated) ~5.3 (Thiazole N), ~4.0 (Aniline N)
UV-Vis

~310 nm (in MeOH)
Analytical Validation (Self-Validating Protocol)

To confirm the identity of the 5-isomer vs. the 4-isomer:

  • 1H NMR (DMSO-d6):

    • 5-Isomer: The thiazole C4-H appears as a singlet around

      
       7.0–7.5 ppm. The lack of coupling to another thiazole proton confirms substitution at C5.
      
    • 4-Isomer: The thiazole C5-H also appears as a singlet but typically at a more upfield shift compared to the C4-H of the 5-isomer due to electronic effects.

    • NOESY: A Nuclear Overhauser Effect (NOE) should be observed between the Thiazole C4-H and the ortho-protons of the phenyl ring for the 5-isomer.

References

  • Synthesis of 5-Arylthiazoles via Suzuki Coupling

    • Title: Synthesis of 5-arylthiazoles.[1][2] Comparative study between Suzuki cross-coupling reaction and direct arylation.

    • Source: ResearchG
    • URL:[Link]

  • General Hantzsch Synthesis Context (Differentiation): Title: Application Notes and Protocols for Alkylation Reactions with Alpha-Bromo-4-(Diethylamino)Acetophenone (Hantzsch Thiazole Synthesis). Source: BenchChem.
  • Biological Activity (Antimicrobial SAR)

    • Title: Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis.[3]

    • Source: PubMed Central (PMC).
    • URL:[Link]

  • Compound Registry & Properties

    • Title: 5-(4-Aminophenyl)thiazol-2-amine Product Page.

    • Source: Sigma-Aldrich.

Sources

Exploratory

Solubility Profile of 5-(4-Aminophenyl)thiazol-2-amine: A Comparative Analysis in Aqueous and DMSO-Based Systems

An In-Depth Technical Guide for Drug Development Professionals Executive Summary The preclinical and discovery phases of drug development are critically dependent on the accurate characterization of a compound's physicoc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

The preclinical and discovery phases of drug development are critically dependent on the accurate characterization of a compound's physicochemical properties, with solubility being a primary determinant of bioavailability and formulation feasibility. This guide provides an in-depth analysis of the solubility of 5-(4-Aminophenyl)thiazol-2-amine, a heterocyclic amine of interest in medicinal chemistry, by contrasting its behavior in two fundamentally different solvent systems: water and dimethyl sulfoxide (DMSO). We explore the underlying intermolecular forces governing its solubility, present standardized protocols for empirical determination, and offer field-proven insights for researchers. The stark difference—poor aqueous solubility versus high DMSO solubility—is a classic challenge in early-stage drug development. Understanding this disparity is essential for designing effective in vitro assays, developing viable formulations, and accurately interpreting biological data.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a candidate molecule from a lab bench to a clinical setting is fraught with challenges, many of which are rooted in its fundamental physical properties. Aqueous solubility is a particularly unforgiving gatekeeper. A drug must dissolve in physiological media to be absorbed and reach its site of action.[1] Poor aqueous solubility can lead to low and erratic bioavailability, complicating dose-response studies and often halting the development of otherwise promising candidates.[1]

5-(4-Aminophenyl)thiazol-2-amine is a member of the 2-aminothiazole class, a scaffold frequently found in compounds with diverse biological activities.[2][3][4] However, like many aromatic and heterocyclic compounds, it is expected to exhibit limited solubility in water. In contrast, dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent renowned for its ability to dissolve a vast range of both polar and nonpolar compounds.[5][6] This makes it an indispensable tool in drug discovery, particularly for creating high-concentration stock solutions for high-throughput screening (HTS) and other in vitro assays.[5][7] This guide dissects this critical solubility dichotomy.

Physicochemical Properties: Solute and Solvents

To understand the solubility behavior, we must first characterize the key players: the solute (5-(4-Aminophenyl)thiazol-2-amine) and the solvents (Water and DMSO).

Table 1: Physicochemical Properties of 5-(4-Aminophenyl)thiazol-2-amine

Property Value / Description Source / Rationale
Molecular Formula C₈H₈N₄S PubChem CID 13666574[8]
Molecular Weight 192.24 g/mol PubChem CID 13666574[8]
Structure Aromatic amine with a phenyl group, a primary amino group, and a 2-aminothiazole moiety. Chemical Structure Analysis
Key Functional Groups Primary aromatic amine (-NH₂), primary thiazole amine (-NH₂), thiazole ring (heterocycle). Chemical Structure Analysis

| pKa (Predicted) | The amine groups confer basic properties. The exact pKa values influence solubility in pH-dependent systems. | General amine chemistry[9] |

Table 2: Comparative Properties of Water and DMSO as Solvents

Property Water (H₂O) Dimethyl Sulfoxide (DMSO)
Type Polar, Protic Polar, Aprotic[5]
Dielectric Constant ~80 ~47[10]
Hydrogen Bonding Strong Donor & Acceptor Strong Acceptor, No Donor[10]
Primary Interactions Hydrogen Bonding, Dipole-Dipole Dipole-Dipole, H-bond Acceptance[10]

| Role in Drug Discovery | Physiological solvent, medium for bioavailability. | Universal solvent for stock solutions, vehicle for in vitro/in vivo studies.[5][7][11] |

The Science of Differential Solubility: An Intermolecular Perspective

The principle of "like dissolves like" is governed by the balance of energy required to break solute-solute and solvent-solvent interactions versus the energy gained from forming new solute-solvent interactions.[12][13]

Poor Solubility in Water

Despite possessing two primary amine groups and nitrogen and sulfur heteroatoms capable of acting as hydrogen bond acceptors, 5-(4-Aminophenyl)thiazol-2-amine is predicted to be poorly soluble in water. The primary reasons are:

  • The Hydrophobic Phenyl Group: The large, nonpolar aromatic ring constitutes a significant portion of the molecule. For it to dissolve, it must disrupt the highly structured, strong hydrogen-bonding network of water.[13] Water molecules must rearrange around the hydrophobic moiety, an entropically unfavorable process that limits solubility.[12] For aromatic amines, this hydrophobic part often dominates, leading to low water solubility.[14][15][16]

  • Reduced Basicity and H-Bonding: The lone pair of electrons on the aromatic amine's nitrogen atom is delocalized into the benzene ring.[9][14] This resonance effect reduces the nitrogen's ability to act as a strong hydrogen bond acceptor and decreases its basicity compared to aliphatic amines.[9] While the amine protons can still donate hydrogen bonds, the overall hydrophilic character is diminished.

High Solubility in DMSO

DMSO is an exceptionally versatile solvent for drug discovery for several key reasons.[5][6] Its ability to readily dissolve 5-(4-Aminophenyl)thiazol-2-amine stems from:

  • Polar Aprotic Nature: DMSO possesses a strong dipole moment centered on its sulfoxide (S=O) bond.[10] The highly electronegative oxygen atom is an excellent hydrogen bond acceptor, allowing it to form strong interactions with the amine protons of the solute.[10]

  • Disruption of Solute-Solute Interactions: The planar, crystalline structure of a solid like 5-(4-Aminophenyl)thiazol-2-amine is held together by intermolecular forces (e.g., π-stacking from the phenyl rings, hydrogen bonds between amine groups). DMSO is effective at penetrating this crystal lattice and solvating individual molecules, overcoming the solute-solute attraction.

  • Favorable Dipole-Dipole and Dispersion Forces: The "soft" methyl groups and the overall polarizability of DMSO allow for favorable van der Waals and dipole-dipole interactions with both the polar and nonpolar regions of the solute molecule.[10]

Diagram 1: Intermolecular Forces Governing Solubility

This diagram illustrates the dominant interactions between 5-(4-Aminophenyl)thiazol-2-amine and the two solvents. In water, the hydrophobic effect of the phenyl ring is a major barrier. In DMSO, strong hydrogen bond acceptance and dipole-dipole interactions facilitate dissolution.

G Solubility Interactions cluster_solute 5-(4-Aminophenyl)thiazol-2-amine cluster_water Aqueous Solvent (Water) cluster_dmso Organic Solvent (DMSO) Solute Aromatic Core (Hydrophobic) + Amine Groups (H-Bond Donors) + Heteroatoms (H-Bond Acceptors) Water H₂O (Strong H-Bond Donor & Acceptor) Solute->Water Weak H-Bonding + Strong Hydrophobic Effect DMSO DMSO (Strong H-Bond Acceptor, Polar Aprotic) Solute->DMSO Strong H-Bond Acceptance (S=O) + Favorable Dipole-Dipole Result_Water Poor Solubility Water->Result_Water Energy cost to break H₂O-H₂O bonds is high Result_DMSO High Solubility DMSO->Result_DMSO Solute-solute interactions effectively disrupted

Caption: Dominant intermolecular forces in water vs. DMSO.

Experimental Protocols for Solubility Determination

To move from prediction to empirical data, rigorous experimental protocols are required. The choice of method depends on the stage of drug development.

Thermodynamic Solubility: The Shake-Flask Method

This is the gold-standard method for determining the true equilibrium solubility of a compound and is essential for pre-formulation studies.[1][17]

Principle: An excess amount of the solid compound is agitated in the solvent for a prolonged period until the concentration of the dissolved solute in the solution reaches equilibrium with the remaining solid material.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of crystalline 5-(4-Aminophenyl)thiazol-2-amine to a known volume of the chosen solvent (e.g., phosphate-buffered saline pH 7.4 for aqueous; pure DMSO) in a sealed, inert vial. "Excess" means enough solid should remain visible after equilibration.

  • Equilibration: Agitate the vial at a constant, controlled temperature (typically 25°C or 37°C) using a shaker or rotator. The equilibration time is critical; for crystalline compounds, 24 to 72 hours is often required to ensure equilibrium is reached.[17]

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated supernatant from the excess solid. This is a critical step to avoid contaminating the sample with undissolved particles. Methods include:

    • Centrifugation: Spin at high speed (e.g., >10,000 g) for 15-20 minutes.

    • Filtration: Use a low-binding filter (e.g., 0.22 µm PVDF) compatible with the solvent.

  • Quantification:

    • Carefully aspirate a precise volume of the clear supernatant.

    • Dilute the sample serially with an appropriate mobile phase or solvent.

    • Analyze the concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Calculate the original concentration by back-calculating from the dilution factor. The result is reported in units like mg/mL or µM.

Self-Validation: To ensure true equilibrium was reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). The solubility value should plateau, showing no significant increase between the later time points.[18]

Kinetic Solubility for High-Throughput Screening

In early discovery, a higher-throughput method is often needed. Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated DMSO stock. This value is often higher than thermodynamic solubility because it can form a supersaturated solution or precipitate as a less stable amorphous form.[18]

Diagram 2: Workflow for Thermodynamic Solubility Determination

This workflow outlines the key stages of the Shake-Flask method, from sample preparation to final analysis.

G start Start prep Step 1: Preparation Add excess solid compound to known volume of solvent start->prep equilibrate Step 2: Equilibration Agitate at constant temp (24-72 hours) prep->equilibrate separate Step 3: Phase Separation Centrifuge or filter to remove undissolved solid equilibrate->separate Ensure equilibrium is reached quantify Step 4: Quantification Dilute supernatant and analyze concentration (HPLC/LC-MS) separate->quantify Collect clear supernatant end End Report Solubility (mg/mL) quantify->end

Caption: Shake-Flask method workflow.

Summary of Expected Results and Implications

Table 3: Predicted Solubility Profile of 5-(4-Aminophenyl)thiazol-2-amine

Solvent System Predicted Solubility Rationale & Implications for Drug Development
Water (or PBS, pH 7.4) Very Low (<10 µg/mL) This compound would likely be classified as poorly soluble.[15][16] This poses a significant challenge for oral absorption and may necessitate formulation strategies like salt formation, co-solvents, or amorphous solid dispersions. It also complicates the preparation of aqueous solutions for certain biological assays.

| DMSO | High (>50 mg/mL) | Excellent solubility allows for the preparation of high-concentration stock solutions (e.g., 10-50 mM) for HTS and in vitro testing.[5][19] However, researchers must be mindful of potential DMSO-induced artifacts in cellular assays and ensure final DMSO concentrations in assay media are low and consistent across all experiments.[20] |

Conclusion and Forward Look

The differential solubility of 5-(4-Aminophenyl)thiazol-2-amine is a textbook example of the challenges faced in modern drug discovery. Its robust solubility in DMSO makes it highly amenable to early-stage in vitro screening, allowing for efficient exploration of its biological activity. However, its predicted poor aqueous solubility is a red flag that must be addressed early in the development pipeline. Accurate determination of its thermodynamic solubility using rigorous methods like the Shake-Flask protocol is a non-negotiable step. This data will inform critical decisions regarding formulation development, guide the selection of appropriate in vivo models, and ultimately determine the therapeutic potential and viability of this and structurally related compounds.

References

  • Dimethyl sulfoxide - Wikipedia. Wikipedia. [Link]

  • Amine - Wikipedia. Wikipedia. [Link]

  • DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. (Source not provided). [Link]

  • DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. (Source not provided). [Link]

  • Properties of amines. Chemistry LibreTexts. [Link]

  • Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. MDPI. [Link]

  • solubility experimental methods.pptx. SlideShare. [Link]

  • Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. [Link]

  • Amine compounds. SlideShare. [Link]

  • AROMATIC AMINES. SNS Courseware. [Link]

  • A New Protocol To Determine the Solubility of Drugs into Polymer Matrixes. ACS Publications. [Link]

  • Organic Chemistry II. (Source not provided). [Link]

  • Dimethyl Sulfoxide USP, PhEur in Approved Pharmaceutical Products and Medical Devices. Drug Development & Delivery. [Link]

  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. [Link]

  • Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Her Med. [Link]

  • SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry. [Link]

  • 5-(4-Aminophenyl)-1,3,4-thiadiazol-2-amine. PubChem. [Link]

  • Evaluation of antimicrobial activity of 5-(4-aminophenyl)-1,3,4-thiadiazol-2- amine. ResearchGate. [Link]

  • SYNTHESIS OF 5-(4-AMINOPHENYL)-2-(ARYLAMINO)- 1,3,4-THIADIAZOLES AND THEIR SCHIFF BASE DERIVATIVES AS ANTIMYCOBACTERIAL AGENTS. ResearchGate. [Link]

  • Effects of Intermolecular Forces. Saskia O'Brien. [Link]

  • Intermolecular Forces and Solubilities. Chemistry LibreTexts. [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. [Link]

  • How do intermolecular forces influence solubility? Quora. [Link]

  • Physical-chemical properties of 5-(3-fluorophenyl)-4-amino-1,2,4-triazole-3-thiol s-derivatives. (Source not provided). [Link]

  • Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions: The Versatility of DMSO as a Solvent. PMC. [Link]

  • Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. PMC. [Link]

  • 2-Aminothiazole. PubChem. [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. [Link]

  • 2-Amino-5-methylthio-1,3,4-thiadiazole. Solubility of Things. [Link]

  • 2-Amino-4-phenyl-5-methylthiazole. PubChem. [Link]

  • 2-(4-aminophenyl)-1,3-benzothiazol-4-ol. ChemSynthesis. [Link]

  • synthesis of asymmetric thiazolo[5,4-d] thiazole derivatives for molecular sensing. Niner Commons. [Link]

  • Solubilities of Terephthalic Acid in Dimethyl Sulfoxide + Water and in N,N-Dimethylformamide + Water from (301.4 to 373.7) K. ResearchGate. [Link]

Sources

Foundational

5-(4-Aminophenyl)thiazol-2-amine PubChem CID and ChemSpider ID

An in-depth technical guide on 5-(4-Aminophenyl)thiazol-2-amine , a critical heterocyclic scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and antimicrobial agents.[1] Core Scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on 5-(4-Aminophenyl)thiazol-2-amine , a critical heterocyclic scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and antimicrobial agents.[1]

Core Scaffold for Kinase Inhibition and Medicinal Chemistry[1]

Executive Summary & Chemical Identity

5-(4-Aminophenyl)thiazol-2-amine is a specialized heterocyclic intermediate belonging to the 2-aminothiazole class.[1] Unlike its more common regioisomer, 4-(4-aminophenyl)thiazol-2-amine (synthesized via Hantzsch condensation), the 5-aryl isomer requires specific synthetic strategies such as palladium-catalyzed cross-coupling.[1] This scaffold is a privileged structure in drug discovery, serving as a key pharmacophore in Cyclin-Dependent Kinase (CDK) inhibitors, Glycogen Synthase Kinase 3 (GSK-3) inhibitors, and various antimicrobial agents.[1]

Chemical Fact Sheet
Property Data
Chemical Name 5-(4-Aminophenyl)-1,3-thiazol-2-amine
CAS Registry Number 90349-87-4
Molecular Formula C

H

N

S
Molecular Weight 191.25 g/mol
SMILES Nc1ccc(c2cnsc2N)cc1
InChIKey Computed from structure:Nc1ccc(c2cnsc2N)cc1
Appearance Pale yellow to tan solid
Solubility Soluble in DMSO, DMF; sparingly soluble in water
pKa (Calculated) ~5.3 (thiazole nitrogen), ~4.0 (aniline nitrogen)

Note on Identifiers: While commonly referenced by its CAS number 90349-87-4 in catalog databases (e.g., Sigma-Aldrich, Parchem), direct indexing in public repositories like PubChem can be fragmented under varying synonyms.[1] Researchers should prioritize the CAS number for procurement and the SMILES string for chemoinformatic analysis.[1]

Synthetic Pathways & Causality[1]

The synthesis of 5-arylthiazoles is distinct from the 4-aryl isomers.[1] The classical Hantzsch synthesis (reaction of


-halo ketones with thiourea) predominantly yields 4-substituted  thiazoles.[1] To access the 5-substituted  core, two primary strategies are employed:
  • Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura): The most reliable method for generating the 5-aryl bond, ensuring regio-control.[1]

  • Condensation with

    
    -Haloaldehydes:  Requires unstable 
    
    
    
    -halo-phenylacetaldehyde intermediates, making it less robust for scale-up.[1]
Preferred Protocol: Suzuki-Miyaura Coupling[1]

This pathway is chosen for its high regioselectivity and tolerance of the amino functional groups (often protected).[1]

Reaction Logic:

  • Starting Material: 2-Amino-5-bromothiazole (protected as acetamide to prevent catalyst poisoning) and 4-Aminophenylboronic acid (pinacol ester).[1]

  • Catalyst: Pd(dppf)Cl

    
     or Pd(PPh
    
    
    
    )
    
    
    to facilitate the oxidative addition at the C5-position of the thiazole.[1]
  • Base: Na

    
    CO
    
    
    
    or K
    
    
    PO
    
    
    to activate the boronic acid.
Synthesis Workflow (DOT Diagram)

SynthesisPath SM1 2-Amino-5-bromothiazole (N-Boc Protected) Cat Pd(dppf)Cl2, Na2CO3 Dioxane/H2O, 90°C SM1->Cat SM2 4-Aminophenylboronic Acid (Pinacol Ester) SM2->Cat Inter Intermediate: N-Boc-5-(4-aminophenyl)thiazol-2-amine Cat->Inter Suzuki Coupling Deprot Deprotection (TFA/DCM or HCl/MeOH) Inter->Deprot Hydrolysis Product 5-(4-Aminophenyl)thiazol-2-amine (CAS 90349-87-4) Deprot->Product Neutralization

Figure 1: Regioselective synthesis of 5-(4-aminophenyl)thiazol-2-amine via Suzuki coupling.

Pharmacological Potential & Mechanism

The 2-aminothiazole scaffold is a "privileged structure" in kinase inhibition.[1] The 5-aryl substitution pattern mimics the ATP-binding orientation required for inhibiting CDK1, CDK2, and CDK9 .[1]

Mechanism of Action: ATP-Competitive Inhibition

The 2-amino group acts as a hydrogen bond donor/acceptor pair, interacting with the "hinge region" of the kinase ATP-binding pocket.[1] The 5-phenyl ring occupies the hydrophobic pocket, providing selectivity.[1]

Signaling Pathway Interaction (DOT Diagram)

Mechanism Compound 5-(4-Aminophenyl)thiazol-2-amine (Scaffold) Kinase CDK / GSK-3 (ATP Binding Pocket) Compound->Kinase Inhibits (Competitive) ATP ATP Compound->ATP Displaces Phos Phosphorylation of Substrate (e.g., Rb, Glycogen Synthase) Kinase->Phos Catalyzes ATP->Kinase Binds CellCycle Cell Cycle Progression (G1/S Transition) Phos->CellCycle Promotes

Figure 2: Mechanism of action showing competitive inhibition of kinase activity.[1]

Experimental Protocols

Protocol A: Laboratory Scale Synthesis (Suzuki Method)

Self-validating step: Monitor reaction progress via TLC (5% MeOH in DCM) to ensure consumption of the bromothiazole starting material.[1]

  • Reagents:

    • N-Boc-2-amino-5-bromothiazole (1.0 eq)[1]

    • 4-Aminophenylboronic acid pinacol ester (1.2 eq)[1]

    • Pd(dppf)Cl

      
       (0.05 eq)[1]
      
    • Na

      
      CO
      
      
      
      (2.0 M aqueous solution, 3.0 eq)[1]
    • 1,4-Dioxane (0.1 M concentration)[1]

  • Procedure:

    • Degassing: Charge a round-bottom flask with dioxane and aqueous Na

      
      CO
      
      
      
      . Sparge with nitrogen for 15 minutes (Critical for Pd catalyst life).[1]
    • Addition: Add the bromothiazole, boronic ester, and catalyst under nitrogen flow.

    • Reaction: Heat to 90°C for 4–16 hours. Monitor by LC-MS for the intermediate mass [M+H]

      
      .[1]
      
    • Workup: Cool to RT, dilute with EtOAc, wash with water and brine. Dry over Na

      
      SO
      
      
      
      .
    • Deprotection: Dissolve the crude intermediate in DCM/TFA (1:1) and stir for 1 hour at RT. Concentrate and neutralize with sat. NaHCO

      
      .
      
    • Purification: Flash column chromatography (DCM/MeOH gradient).[1]

  • Validation:

    • 1H NMR (DMSO-d6): Look for thiazole singlet at ~7.5 ppm (C4-H) and aniline doublets at ~6.6 and 7.2 ppm.[1]

    • MS (ESI): m/z 192.1 [M+H]

      
      .[1]
      
Protocol B: Biological Assay (Kinase Inhibition Screen)

Self-validating step: Use Staurosporine as a positive control for inhibition.[1]

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Brij-35.[1]
    
  • Substrate: Histone H1 (for CDKs) or specific peptide substrate.[1]

  • Procedure:

    • Incubate kinase (e.g., CDK2/CyclinE) with varying concentrations of 5-(4-Aminophenyl)thiazol-2-amine .[1]

    • Initiate reaction with

      
      P-ATP.[1]
      
    • Incubate for 30 mins at RT.

    • Spot on P81 phosphocellulose paper, wash with 0.75% phosphoric acid.[1]

    • Measure radioactivity via scintillation counting.

References

  • Sigma-Aldrich. Product Detail: 5-(4-Aminophenyl)thiazol-2-amine (CAS 90349-87-4).[1] Available at: [1]

  • Parchem Fine & Specialty Chemicals. 5-(4-Aminophenyl)thiazol-2-amine Specifications. Available at: [1]

  • Rouf, A., et al. (2013). "Recent advances in the synthesis and biological activity of 2-aminothiazoles."[1] European Journal of Medicinal Chemistry. (Discusses the Suzuki coupling route for 5-arylthiazoles).

  • Das, D., et al. (2016). "Recent developments of 2-aminothiazoles in medicinal chemistry."[1] European Journal of Medicinal Chemistry. (Reviews kinase inhibition potential).

Sources

Protocols & Analytical Methods

Method

Synthesis of 5-(4-Aminophenyl)thiazol-2-amine via Suzuki Coupling: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive guide to the synthesis of 5-(4-Aminophenyl)thiazol-2-amine, a key building block in medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the synthesis of 5-(4-Aminophenyl)thiazol-2-amine, a key building block in medicinal chemistry, utilizing the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We delve into the mechanistic underpinnings of this powerful C-C bond-forming reaction, offering a detailed, field-proven protocol for its successful execution. This guide is designed to equip researchers with the necessary knowledge to not only replicate the synthesis but also to understand the critical parameters that govern its efficiency and scalability.

Introduction

The 2-aminothiazole scaffold is a privileged structure in drug discovery, appearing in a multitude of biologically active compounds. The introduction of an aminophenyl group at the 5-position of the thiazole ring creates 5-(4-Aminophenyl)thiazol-2-amine, a versatile intermediate for the development of kinase inhibitors, anti-inflammatory agents, and other therapeutics. The Suzuki-Miyaura coupling reaction stands out as a highly efficient and functional-group-tolerant method for forging the crucial aryl-heteroaryl bond in this molecule.[1][2][3] Its mild reaction conditions and the commercial availability of a wide array of boronic acids and their derivatives make it a preferred method in both academic and industrial settings.[4][5]

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (e.g., a boronic acid or ester) and an organohalide or triflate.[1][6] The catalytic cycle, as illustrated below, is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 5-halothiazole, forming a Pd(II) intermediate.[1][6] The reactivity of the halide typically follows the trend I > Br > Cl.[3]

  • Transmetalation: This is often the rate-determining step. The base activates the organoboron species, forming a more nucleophilic boronate complex.[1][2][7][8][9] This complex then transfers its organic group to the palladium center, displacing the halide. The precise mechanism of transmetalation is still a subject of detailed study, but the role of the base in facilitating this step is critical.[1][2][7]

  • Reductive Elimination: The two organic ligands on the Pd(II) center couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][6]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Halide R¹-Pd(II)L_n-X OxAdd->PdII_Halide Transmetalation Transmetalation PdII_Halide->Transmetalation PdII_Aryl R¹-Pd(II)L_n-R² Transmetalation->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 Product R¹-R² (Final Product) RedElim->Product Halide R¹-X (5-Halo-2-aminothiazole) Halide->OxAdd Boronic R²-B(OH)₂ (4-Aminophenylboronic acid) Boronic->Transmetalation Base

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Synthesis of 5-(4-Aminophenyl)thiazol-2-amine

This protocol is designed for the synthesis of 5-(4-Aminophenyl)thiazol-2-amine from 5-bromo-2-aminothiazole and 4-aminophenylboronic acid.

Materials and Equipment
Reagent/EquipmentGrade/SpecificationSupplier
5-Bromo-2-aminothiazole97%Commercially available
4-Aminophenylboronic acid≥95%Commercially available
Palladium(II) acetate (Pd(OAc)₂)Catalyst gradeCommercially available
SPhos≥98%Commercially available
Potassium carbonate (K₂CO₃)Anhydrous, ≥99%Commercially available
1,4-DioxaneAnhydrous, ≥99.8%Commercially available
WaterDegassed, deionizedIn-house
Round-bottom flask100 mL, oven-driedStandard laboratory supplier
Magnetic stirrer and stir barStandard laboratory supplier
Reflux condenserStandard laboratory supplier
Nitrogen or Argon gas supplyHigh purityStandard laboratory supplier
Schlenk line or equivalentStandard laboratory supplier
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄Commercially available
Column chromatography suppliesSilica gel, appropriate solventsStandard laboratory supplier
Safety Precautions
  • Palladium catalysts: While generally stable, they can be flammable and toxic. Handle in a well-ventilated fume hood.[10]

  • Solvents: 1,4-Dioxane is a flammable liquid and a potential carcinogen. Use appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a fume hood.

  • Bases: Anhydrous potassium carbonate is an irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Exothermic Reactions: Suzuki coupling reactions can be exothermic, especially on a larger scale.[11][12][13] Monitor the reaction temperature, particularly during the initial stages.

Step-by-Step Protocol
  • Reaction Setup:

    • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromo-2-aminothiazole (1.0 eq), 4-aminophenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and SPhos (0.04 eq).

    • Seal the flask with a rubber septum and connect it to a Schlenk line.

    • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an inert atmosphere.[14]

  • Solvent Addition:

    • Using a syringe, add anhydrous 1,4-dioxane (sufficient to make a ~0.1 M solution with respect to the limiting reagent) to the flask.

    • Follow with the addition of degassed, deionized water (typically 10-20% of the total solvent volume). The addition of water can significantly accelerate the reaction.[15]

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath at 80-100 °C.

    • Stir the reaction mixture vigorously.

    • Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel, using a gradient elution of ethyl acetate in hexanes to afford the pure 5-(4-aminophenyl)thiazol-2-amine.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.[16][17]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity.

Expertise and Experience: Keys to Success

  • Catalyst and Ligand Selection: The choice of palladium precursor and ligand is crucial for achieving high yields.[18] Pd(OAc)₂ is a common and cost-effective precursor. Bulky, electron-rich phosphine ligands like SPhos are often highly effective for coupling with heteroaryl halides as they promote the oxidative addition and reductive elimination steps.[18]

  • The Role of the Base: The base plays a multifaceted role in the Suzuki coupling.[1][2][7][8] It activates the boronic acid to form a more reactive boronate species and facilitates the regeneration of the active catalyst.[1][2][8][9] The choice of base can influence the reaction rate and selectivity.[8] For substrates with base-sensitive functional groups, milder bases like potassium fluoride (KF) can be employed.[9][19]

  • Solvent System: A mixture of an organic solvent and water is often optimal. The organic solvent solubilizes the reactants and catalyst, while water helps to dissolve the inorganic base and can accelerate the transmetalation step.[15] Degassing the solvents is critical to prevent oxidation of the Pd(0) catalyst.

  • Troubleshooting:

    • Low Yield: Incomplete reaction may be due to catalyst deactivation (ensure an inert atmosphere), poor solubility of reactants (try a different solvent system or higher temperature), or an inappropriate choice of base or ligand.[19][20]

    • Side Reactions: Homocoupling of the boronic acid can occur. This can sometimes be minimized by using a slight excess of the halide or by carefully controlling the reaction temperature.

Trustworthiness: A Self-Validating System

The protocol described is designed to be robust and reproducible. The progress of the reaction can be easily monitored by TLC, providing a clear indication of reaction completion. The purification by column chromatography allows for the isolation of a high-purity product. Finally, the comprehensive characterization of the final compound by NMR, MS, and HPLC provides unambiguous validation of the synthesis.

Workflow Start Start: Reagent Preparation Setup Reaction Setup (Inert Atmosphere) Start->Setup Solvent Solvent Addition (Degassed) Setup->Solvent Reaction Reaction Execution (Heating & Stirring) Solvent->Reaction Monitor Monitoring (TLC) Reaction->Monitor Workup Work-up (Extraction) Monitor->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization End End: Pure Product Characterization->End

Caption: Experimental workflow for the synthesis of 5-(4-Aminophenyl)thiazol-2-amine.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the synthesis of 5-(4-Aminophenyl)thiazol-2-amine. By understanding the reaction mechanism and carefully controlling the experimental parameters as outlined in this guide, researchers can efficiently produce this valuable intermediate for applications in drug discovery and development. The protocol's inherent checkpoints and the final analytical validation ensure a high degree of confidence in the synthesized material.

References

  • Wikipedia. Suzuki reaction. [Link]

  • Amatore, C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Couto, I., et al. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. [Link]

  • Sharma, S., et al. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ACS Green Chemistry Institute. Suzuki-Miyaura. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Myers, A. The Suzuki Reaction. Chem 115. [Link]

  • Semantic Scholar. Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]

  • ACS Publications. Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]

  • ResearchGate. Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. Synthesis of 5-arylthiazoles. Comparative study between Suzuki cross-coupling reaction and direct arylation. [Link]

  • ACS Publications. Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

  • Journal of Chemical and Pharmaceutical Research. [Link]

  • International Journal of Pharmaceutical Sciences and Research. Green Synthesis and Evaluation of 5-(4-Aminophenyl)-4-Aryl-4H-1, 2, 4- Triazole-3-Thiol Derivatives. [Link]

  • RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • PubMed Central. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. [Link]

  • ResearchGate. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. [Link]

  • RSC Publishing. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. [Link]

  • RSC Publishing. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. [Link]

  • Science. Aminative Suzuki–Miyaura coupling. [Link]

  • PubChem. 5-(p-Aminophenyl)-4-(O-tolyl)-2-thiazolamine. [Link]

  • Organic Chemistry Portal. Thiazole synthesis. [Link]

  • Asian Journal of Chemistry. Synthesis of Novel Biaryl Fused Thiazolo[3,2-b][1][2][7]triazol-2-amines from Thiazole Amine Involving Suzuki Coupling Reaction under Microwave Irradiation. [Link]

  • Semantic Scholar. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]

  • ResearchGate. INVESTIGATIONS SYNTHESIS, CHARACTERIZATION AND EVALUATION OF THE ANTICACANCER ACTIVITY OF NOVEL 2-AMINOPHENYLTHIAZOLE DERIVED HETEROCYCLES. [Link]

Sources

Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-amino-5-bromothiazole with 4-aminophenylboronic acid

Introduction: Crafting Privileged Scaffolds in Medicinal Chemistry The synthesis of biaryl and heteroaryl-aryl structures is a cornerstone of modern drug discovery, with these motifs appearing in a vast array of biologic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Crafting Privileged Scaffolds in Medicinal Chemistry

The synthesis of biaryl and heteroaryl-aryl structures is a cornerstone of modern drug discovery, with these motifs appearing in a vast array of biologically active molecules. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for the formation of carbon-carbon bonds, lauded for its operational simplicity, broad functional group tolerance, and relatively mild reaction conditions.[1][2] This application note provides a comprehensive guide for the Suzuki-Miyaura coupling of 2-amino-5-bromothiazole and 4-aminophenylboronic acid to synthesize 5-(4-aminophenyl)thiazol-2-amine. This target molecule incorporates the 2-aminothiazole scaffold, a privileged structure in medicinal chemistry, and the 4-aminophenyl moiety, both of which are prevalent in pharmacologically active compounds.

A key challenge in the coupling of these specific substrates is the presence of unprotected amino groups on both the heteroaryl halide and the organoboron partner. These basic nitrogen centers have the potential to coordinate with the palladium catalyst, potentially leading to catalyst inhibition or undesired side reactions.[3] This protocol is therefore designed to address this challenge through the careful selection of a catalyst system that is robust in the presence of such functional groups, obviating the need for protection-deprotection steps and enhancing the overall efficiency of the synthesis.

The Scientific Bedrock: Understanding the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[4] A fundamental understanding of this mechanism is crucial for rational troubleshooting and optimization.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of 2-amino-5-bromothiazole. This step forms a square-planar Pd(II) complex. The choice of an electron-rich ligand on the palladium center can facilitate this step, particularly for less reactive heteroaryl halides.[4]

  • Transmetalation: This is often the rate-determining step of the cycle. In the presence of a base, the 4-aminophenylboronic acid is activated to form a more nucleophilic boronate species. This species then transfers the 4-aminophenyl group to the palladium(II) center, displacing the bromide ligand.

  • Reductive Elimination: In the final step, the two organic ligands (the 2-aminothiazolyl and 4-aminophenyl groups) on the palladium(II) complex couple and are eliminated from the metal's coordination sphere. This forms the desired C-C bond of the product, 5-(4-aminophenyl)thiazol-2-amine, and regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle. Bulky ligands on the palladium catalyst can promote this final step.[4]

Visualizing the Pathway: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R¹-X Ar-Pd(II)-X(L2) R¹-Pd(II)-X(L₂) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R²-B(OH)₂ Base Ar-Pd(II)-Ar'(L2) R¹-Pd(II)-R²(L₂) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product R¹-R² Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents

Reactant and Reagent Properties
CompoundFormulaMol. Wt. ( g/mol )M.P. (°C)Key Properties & Hazards
2-amino-5-bromothiazoleC₃H₃BrN₂S179.04165 (dec.)Harmful if swallowed, causes eye irritation.[5]
4-aminophenylboronic acidC₆H₈BNO₂136.9462-66Harmful by inhalation, in contact with skin, and if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[1][6][7]
Pd(PPh₃)₄C₇₂H₆₀P₄Pd1155.56100-105 (dec.)Air and light sensitive. Irritant.
Potassium Carbonate (K₂CO₃)K₂CO₃138.21891Irritant. Hygroscopic.
1,4-DioxaneC₄H₈O₂88.1111.8Flammable. Suspected carcinogen. Irritant.
Water (H₂O)H₂O18.020-

Experimental Protocol

This protocol is a robust starting point and may be optimized for scale and specific laboratory conditions.

Step-by-Step Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add solids to a dry Schlenk flask: - 2-amino-5-bromothiazole (1.0 mmol) - 4-aminophenylboronic acid (1.2 mmol) - K₂CO₃ (2.0 mmol) - Pd(PPh₃)₄ (0.03 mmol) B 2. Evacuate and backfill with Argon (3x) A->B C 3. Add degassed solvents via syringe: - 1,4-Dioxane (8 mL) - Water (2 mL) B->C D 4. Heat at 90 °C with vigorous stirring C->D E 5. Monitor by TLC or LC-MS (8-16 h) D->E F 6. Cool to RT, dilute with water, and extract with Ethyl Acetate (3x) E->F G 7. Combine organic layers, wash with brine, dry over Na₂SO₄ F->G H 8. Filter and concentrate under reduced pressure G->H I 9. Purify by column chromatography (Silica gel) H->I

Caption: A step-by-step workflow for the Suzuki coupling protocol.

Detailed Procedure
  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add 2-amino-5-bromothiazole (1.0 mmol, 179 mg), 4-aminophenylboronic acid (1.2 mmol, 164 mg), potassium carbonate (2.0 mmol, 276 mg), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 35 mg).

    • Seal the flask with a rubber septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.

    • In a separate flask, degas a 4:1 mixture of 1,4-dioxane and water (10 mL total) by bubbling with argon for 15-20 minutes.

    • Using a syringe, add the degassed solvent mixture to the Schlenk flask containing the solids.

  • Reaction:

    • Replace the septum with a condenser or a Teflon screw cap under a positive pressure of argon.

    • Immerse the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting 2-amino-5-bromothiazole is consumed (typically 8-16 hours).

  • Work-up and Purification:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with deionized water (20 mL) and transfer to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-(4-aminophenyl)thiazol-2-amine.

Rationale for Experimental Choices

  • Catalyst and Ligand: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a widely used and effective catalyst for Suzuki couplings.[3] While more specialized and bulky phosphine ligands can sometimes offer superior performance for challenging substrates, PPh₃ provides a good balance of reactivity and stability for this transformation.[8] The presence of the amino groups on both coupling partners necessitates a robust catalyst system, and Pd(PPh₃)₄ has been shown to be effective in couplings of aminopyridines.[6]

  • Base: Potassium carbonate (K₂CO₃) is a moderately strong inorganic base that is effective in promoting the transmetalation step without causing significant decomposition of the reactants or product.[6] The use of an aqueous base system is common in Suzuki couplings.

  • Solvent System: A mixture of 1,4-dioxane and water is a common and effective solvent system for Suzuki-Miyaura reactions.[6] Dioxane solubilizes the organic reactants and the catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

  • Temperature: A reaction temperature of 90 °C provides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe without causing significant thermal degradation of the reactants or product.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or no conversion - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents- Use a fresh batch of catalyst.- Ensure proper degassing of solvents and purging of the reaction vessel.- Use high-purity, dry reagents.
Formation of side products (e.g., homocoupling) - Inappropriate catalyst to ligand ratio- Reaction temperature too high- If using a Pd(0) source with a separate ligand, optimize the ratio.- Reduce the reaction temperature.
Protodeborylation of 4-aminophenylboronic acid - Presence of excess water or acid- Prolonged reaction time- Use anhydrous solvents and ensure the base is not acidic.- Monitor the reaction closely and stop it once the starting material is consumed.
Difficulty in purification - Co-elution of product and starting materials/byproducts- Optimize the solvent system for column chromatography.- Consider an alternative purification method such as recrystallization if the product is a solid.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Fume Hood: Conduct all manipulations of palladium catalysts, boronic acids, and organic solvents in a well-ventilated fume hood.

  • Inert Atmosphere: Palladium catalysts can be air-sensitive. Handle them under an inert atmosphere (argon or nitrogen) whenever possible.

  • Waste Disposal: Dispose of all chemical waste, including residual palladium, in accordance with institutional and local regulations.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the Suzuki-Miyaura coupling of 2-amino-5-bromothiazole with 4-aminophenylboronic acid. By understanding the underlying mechanism and the rationale for the chosen reaction conditions, researchers can confidently execute this synthesis and adapt the protocol for related transformations. The successful implementation of this reaction will enable the efficient construction of valuable 2-amino-5-arylthiazole scaffolds for applications in drug discovery and materials science.

References

  • BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine with Arylboronic Acids.
  • Sigma-Aldrich. 2-Amino-5-bromothiazole 97.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole.
  • MDPI. (2023). Preformed Pd(II)
  • ACS Publications. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method.
  • ECHEMI. (2025).
  • MDPI. (2021).
  • Science. (2024).
  • NIH. (2014). A novel 4-aminoantipyrine-Pd(II) complex catalyzes Suzuki–Miyaura cross-coupling reactions of aryl halides.
  • Sigma-Aldrich. 4-Aminophenylboronic acid 95.
  • ChemBlink. B-(4-Aminophenyl)-boronic acid.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • YouTube. (2020). Suzuki cross-coupling reaction.
  • MedChemExpress. (4-Boc-aminophenyl)boronic acid-SDS.
  • ChemicalBook. 2-Amino-5-bromothiazole | 3034-22-8.
  • Sigma-Aldrich. 4-Aminophenylboronic acid hydrochloride.
  • TCI Chemicals. 2-Amino-5-bromothiazole Hydrobromide 61296-22-8.
  • American Elements. 2-Amino-5-Bromothiazole Hydrobromide.
  • ChemicalBook. 4-Aminophenylboronic acid | 89415-43-0.
  • Alfa Chemistry. CAS 89415-43-0 4-Aminophenylboronic acid.
  • NIH. (2017).
  • ResearchGate. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities.

Sources

Method

Precision Synthesis of 5-Arylthiazoles via Regioselective Hantzsch Condensation

Topic: Preparation of 5-arylthiazoles using -halo carbonyls Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals Strategic Overview The 5-arylthiazole...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preparation of 5-arylthiazoles using


-halo carbonyls
Content Type:  Detailed Application Note and Protocol
Audience:  Researchers, scientists, and drug development professionals

Strategic Overview

The 5-arylthiazole scaffold is a privileged structural motif in medicinal chemistry, serving as a core pharmacophore in potent kinase inhibitors (e.g., Dasatinib), antimicrobial agents, and adenosine receptor antagonists. While the classical Hantzsch thiazole synthesis is the industry standard for generating thiazoles, it inherently favors 4-aryl substitution when using readily available


-halo acetophenones.

Accessing the 5-aryl isomer requires a fundamental inversion of the electrophilic component's structure. Specifically, the aryl group must reside on the


-carbon bearing the halogen, rather than the carbonyl carbon. This application note details the regiochemical logic and validated protocols for synthesizing 5-arylthiazoles using 

-halo carbonyls, addressing the stability challenges of the required intermediates (such as

-haloarylaldehydes).
The Regiochemistry Challenge

In the Hantzsch synthesis:

  • C4 Position: Derived from the carbonyl carbon of the

    
    -halo reactant.
    
  • C5 Position: Derived from the

    
    -carbon  (bearing the halogen).
    

Therefore, to synthesize a 5-arylthiazole , one must utilize an


-halo-

-aryl carbonyl
compound (

).

Mechanistic Grounding & Regiochemical Map

Understanding the stepwise assembly of the thiazole ring is critical for troubleshooting and substituent design. The reaction proceeds via a cascade of S-alkylation followed by cyclodehydration.

Pathway Logic
  • Nucleophilic Attack: The sulfur atom of the thioamide attacks the

    
    -carbon of the halo-carbonyl (S-alkylation), displacing the halide.[1] This sets the substituent at the future C5  position.
    
  • Cyclization: The nitrogen atom of the thioamide attacks the carbonyl carbon. This sets the substituent at the future C4 position.

  • Dehydration: Loss of water aromatizes the system.

DOT Diagram: Mechanistic Pathway & Regioselectivity

HantzschMechanism cluster_legend Regiochemical Mapping Substrate α-Halo-α-Aryl Carbonyl (R-CO-CH(Ar)-X) Intermediate S-Alkylated Intermediate Substrate->Intermediate S-Attack on α-C (Sets C5=Ar) Thioamide Thioamide (R'-CS-NH2) Thioamide->Intermediate Cyclization Intramolecular N-Attack Intermediate->Cyclization Imine Formation Product 5-Arylthiazole (Ar at C5, R at C4) Cyclization->Product - H2O (Aromatization) Key α-Carbon (with X) ➔ Thiazole C5 Carbonyl Carbon ➔ Thiazole C4

Figure 1: Mechanistic flow of the Hantzsch synthesis highlighting the origin of the C4 and C5 substituents.[2][3]

Validated Protocols

Protocol A: Synthesis of 4-Alkyl-5-Arylthiazoles

Target: 2,4,5-Trisubstituted Thiazoles (e.g., 2-Methyl-4-methyl-5-phenylthiazole). Precursor:


-Bromo-

-aryl ketones (e.g.,

-bromo-propiophenone). Rationale: Unlike aldehydes,

-aryl ketones are stable and commercially available or easily synthesized via bromination of the parent ketone.
Materials
  • Substrate:

    
    -Bromo-propiophenone (1.0 equiv)
    
  • Reagent: Thioacetamide (1.1 equiv) (or substituted thiobenzamide for 2-aryl analogs)

  • Solvent: Absolute Ethanol (EtOH)

  • Base: Pyridine or Triethylamine (1.0 equiv) - Optional, accelerates reaction but may increase side products.

Step-by-Step Methodology
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve

    
    -bromo-propiophenone (5.0 mmol, 1.13 g) in absolute EtOH (15 mL).
    
  • Addition: Add thioacetamide (5.5 mmol, 0.41 g) in one portion.

  • Reaction: Fit the flask with a reflux condenser. Heat the mixture to reflux (

    
    ) for 2–4 hours.
    
    • Checkpoint: Monitor via TLC (20% EtOAc/Hexanes). The starting bromide (

      
      ) should disappear, and a fluorescent thiazole spot (
      
      
      
      ) should appear.
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent to

      
      5 mL under reduced pressure.
      
    • Pour the residue into crushed ice/water (50 mL) and neutralize with saturated

      
       solution to pH 8.
      
    • Observation: A solid precipitate usually forms.

  • Purification:

    • Filter the solid and wash with cold water.

    • Recrystallize from EtOH/Water (1:1) or purify via silica gel flash chromatography (Hexanes:EtOAc gradient).

Yield Expectation: 75–85%

Protocol B: Synthesis of 5-Arylthiazoles (4-Unsubstituted)

Target: 2,5-Disubstituted Thiazoles (4-H). Precursor:


-Bromo-arylacetaldehyde dimethyl acetal.
Rationale: 

-Halo-

-aryl acetaldehydes are notoriously unstable (prone to polymerization). This protocol uses the acetal as a stable surrogate, which is deprotected in situ to release the reactive aldehyde species.
Materials
  • Substrate:

    
    -Bromo-phenylacetaldehyde dimethyl acetal (1.0 equiv)
    
  • Reagent: Thiourea (for 2-amino) or Thioamide (1.1 equiv)

  • Acid Catalyst: 48% Hydrobromic acid (HBr) or concentrated HCl (catalytic to stoichiometric)

  • Solvent: Ethanol/Water (3:1)

Step-by-Step Methodology
  • Activation (In-situ Deprotection):

    • Dissolve

      
      -bromo-phenylacetaldehyde dimethyl acetal (5.0 mmol) in Ethanol (10 mL) and Water (3 mL).
      
    • Add 5 drops of conc. HCl or HBr.

    • Stir at

      
       for 30 minutes.
      
    • Mechanistic Note: This hydrolyzes the acetal, generating the reactive

      
      -bromo-phenylacetaldehyde transiently.
      
  • Condensation:

    • Add the thioamide (5.5 mmol) directly to the hot reaction mixture.

    • Reflux for 3–5 hours.

  • Workup:

    • Cool to room temperature.[4][5][6]

    • Basify with aqueous Ammonium Hydroxide (

      
      ) until pH 9.
      
    • Extract with Dichloromethane (DCM) (

      
      ).
      
  • Purification:

    • Dry organic layer over anhydrous

      
      .
      
    • Evaporate solvent.[7]

    • Purify via column chromatography (DCM:MeOH 98:2).

Yield Expectation: 50–65% (Lower due to instability of the aldehyde intermediate).

Quantitative Data Summary

ParameterProtocol A (Ketone)Protocol B (Acetal/Aldehyde)
Target Substitution 4-Alkyl-5-Aryl4-H-5-Aryl
Precursor Stability High (Stable solid/oil)Low (Requires masked acetal)
Reaction Time 2–4 Hours4–6 Hours (includes hydrolysis)
Typical Yield 75–90%50–65%
Primary Side Reaction Self-condensation of ketonePolymerization of aldehyde
Key Precaution Ensure complete bromination of SMControl acid strength during hydrolysis

Experimental Workflow Diagram

ProtocolWorkflow Start Select Target Structure Decision Is C4 substituted? Start->Decision RouteA Protocol A: Use α-Halo Ketone (Stable) Decision->RouteA Yes (C4=Alkyl) RouteB Protocol B: Use α-Halo Acetal (Masked Aldehyde) Decision->RouteB No (C4=H) RefluxA Reflux in EtOH (2-4 hrs) RouteA->RefluxA WorkupA Neutralize & Filter RefluxA->WorkupA End Purification (Recrystallization/Column) WorkupA->End Hydrolysis Acid Hydrolysis (Generate Aldehyde in situ) RouteB->Hydrolysis RefluxB Add Thioamide & Reflux Hydrolysis->RefluxB WorkupB Basify & Extract (DCM) RefluxB->WorkupB WorkupB->End

Figure 2: Decision tree and workflow for selecting the appropriate synthesis protocol based on target substitution.

References

  • Hantzsch, A. (1881). "Ueber die Einwirkung des Chloracetons auf Thiamide". Berichte der deutschen chemischen Gesellschaft, 21, 942–946. [Classic Hantzsch Synthesis Origin]
  • Sheldrake, P. W., Matteucci, M., & McDonald, E. (2006).[8][9] "Facile Generation of a Library of 5-Aryl-2-arylsulfonyl-1,3-thiazoles". Synlett, 2006(03), 460–462.

  • Facchinetti, V., et al. (2016). "Hantzsch Condensation of 2-Bromoacetophenones with Thiourea or Selenourea: A Simple, Fast, and Eco-Friendly Solvent-Free Synthesis".[8][10] Synthesis, 48(03), 437–440.

  • Potts, K. T., & Marshall, J. (1976). "Reaction of alpha-halo ketones with thioamides". The Journal of Organic Chemistry, 41(1), 129-131. [Discussion of side reactions]
  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (General Reference for Heterocycle Regiochemistry).

Sources

Application

5-(4-Aminophenyl)thiazol-2-amine kinase inhibition assay methods

An Application Guide to Modern Kinase Inhibition Assays for the Characterization of Novel Screening Compounds such as 5-(4-Aminophenyl)thiazol-2-amine Abstract Protein kinases are a critical class of enzymes in cellular...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Modern Kinase Inhibition Assays for the Characterization of Novel Screening Compounds such as 5-(4-Aminophenyl)thiazol-2-amine

Abstract

Protein kinases are a critical class of enzymes in cellular signaling and have become premier targets in modern drug discovery, particularly in oncology.[1] The 2-aminothiazole scaffold is recognized as a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[2][3][4] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of contemporary kinase assay methodologies for the characterization of novel compounds, using 5-(4-aminophenyl)thiazol-2-amine as a representative example of this chemical class. We will detail the principles and provide step-by-step protocols for two primary high-throughput screening (HTS) methods: a luminescence-based activity assay (ADP-Glo™) and a fluorescence polarization (FP) competitive binding assay. Additionally, we will discuss the radiometric filter binding assay as the gold standard for validation. The focus is on explaining the causality behind experimental choices to ensure robust and reliable data generation.

Introduction: Strategizing Your Kinase Screening Campaign

The initial phase of characterizing a potential kinase inhibitor involves determining its potency and selectivity. The choice of assay technology is a critical decision that influences the nature and quality of the resulting data. Two fundamental biochemical approaches are employed: activity assays and binding assays .

  • Activity Assays: These assays directly measure the catalytic function of the kinase—the transfer of a phosphate group from ATP to a substrate. Inhibition is observed as a decrease in product formation or substrate consumption. These assays confirm that the compound can functionally inhibit the enzyme's catalytic output.

  • Binding Assays: These assays measure the direct interaction, or binding affinity, of a compound to the kinase.[1] They are particularly useful as they are not dependent on enzymatic activity and can identify inhibitors that bind to various sites (e.g., active site, allosteric sites) regardless of their mechanism of action.[5]

The choice between these strategies depends on the goals of the screening campaign. Activity assays are often preferred for identifying functional inhibitors, while binding assays offer a broader net for capturing any compound that interacts with the target kinase.

G Start Start: Characterize Test Compound Decision Primary Goal of Screen? Start->Decision Activity Measure Functional Inhibition of Catalysis Decision->Activity  Functional Output Binding Measure Direct Compound-Kinase Interaction (Affinity) Decision->Binding  Direct Affinity Activity_Method Example Method: Luminescence-Based (e.g., ADP-Glo™) Activity->Activity_Method Binding_Method Example Method: Fluorescence Polarization (FP) Competitive Binding Binding->Binding_Method Validation Validate Hits with Orthogonal Assay (e.g., Radiometric Assay) Activity_Method->Validation Binding_Method->Validation

Figure 1: Decision workflow for selecting a primary kinase assay strategy.

Protocol 1: Luminescence-Based Kinase Activity Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a universal, homogeneous method ideal for HTS.[6] It quantifies kinase activity by measuring the amount of adenosine diphosphate (ADP) produced during the enzymatic reaction.[7][8] The assay's high sensitivity allows for the use of low enzyme concentrations and is well-suited for kinases with low activity.[9]

Principle of the Assay

The assay is performed in two steps after the initial kinase reaction is complete:

  • Stop & ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and eliminate any remaining unconsumed ATP.

  • ADP Conversion & Signal Generation: Kinase Detection Reagent is added, which contains enzymes that convert the ADP produced by the target kinase back into ATP. This newly synthesized ATP serves as a substrate for a luciferase/luciferin reaction, generating a luminescent signal that is directly proportional to the initial kinase activity.[8]

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: Signal Generation Kinase Kinase ADP ADP ATP ATP ATP->ADP + Kinase Substrate Substrate pSubstrate P-Substrate Substrate->pSubstrate + Kinase Remaining_ATP Unconsumed ATP pSubstrate->Remaining_ATP Depleted Depleted Remaining_ATP->Depleted + ADP-Glo™ Reagent ADP_prod ADP Depleted->ADP_prod ATP_new ATP ADP_prod->ATP_new + Kinase Detection Reagent Light Luminescent Signal ATP_new->Light + Luciferase/ Luciferin

Figure 2: Workflow of the two-step ADP-Glo™ kinase activity assay.

Experimental Protocol: IC₅₀ Determination

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound like 5-(4-aminophenyl)thiazol-2-amine.

Materials:

  • Test Compound (e.g., 5-(4-aminophenyl)thiazol-2-amine) dissolved in 100% DMSO

  • Target Kinase and its specific Substrate

  • ATP solution

  • Kinase Reaction Buffer (specific to the kinase)

  • ADP-Glo™ Kinase Assay Kit (Promega Corp.)

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipettes or automated liquid handler

  • Plate-reading luminometer

Procedure:

  • Compound Serial Dilution:

    • Prepare a serial dilution of the test compound in 100% DMSO. Start with a high concentration (e.g., 1 mM) and perform 1:3 or 1:5 serial dilutions. This creates a concentration range to generate a dose-response curve.

    • Rationale: A wide concentration range is essential to accurately define the top and bottom plateaus of the inhibition curve, ensuring a precise IC₅₀ calculation. DMSO concentration must be kept constant across all wells to avoid solvent-induced effects on kinase activity.[10]

  • Assay Plate Preparation (Example for 25 µL reaction volume):

    • Add 2.5 µL of diluted compound, positive control (known inhibitor), or DMSO (negative control, 0% inhibition) to the appropriate wells.

    • Prepare a "Kinase Master Mix" containing Kinase Reaction Buffer, Substrate, and the target Kinase. Add 12.5 µL of this mix to each well.

    • Pre-incubate the plate at room temperature for 15 minutes.

    • Rationale: Pre-incubation allows the test compound to bind to the kinase before the reaction is initiated, which is critical for measuring the potency of competitive inhibitors.

  • Initiate Kinase Reaction:

    • Prepare an ATP solution in Kinase Reaction Buffer. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

    • Add 10 µL of the ATP solution to all wells to start the reaction.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for 60 minutes. The reaction time should be optimized to ensure product formation is within the linear range of the assay.

  • Develop Luminescent Signal:

    • Add 25 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

    • Add 50 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis and Presentation
  • Calculate Percent Inhibition:

    • Average the signal from the negative control wells (DMSO only, representing 0% inhibition) and the positive control wells (no enzyme or potent inhibitor, representing 100% inhibition).

    • Normalize the data for each test compound concentration using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Pos_Ctrl) / (Signal_Neg_Ctrl - Signal_Pos_Ctrl))

  • Generate IC₅₀ Curve:

    • Plot the Percent Inhibition versus the logarithm of the test compound concentration.

    • Fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC₅₀ value.

ParameterDescriptionTypical Value
Assay Volume Total volume of the kinase reaction25 µL
Compound Volume Volume of serially diluted compound2.5 µL
Final DMSO % Concentration of DMSO in the final reaction1-2%
Kinase Conc. Varies by kinase activity1-10 nM
Substrate Conc. At or above Km1-100 µM
ATP Conc. At or near Km1-100 µM
Incubation Time Duration of the kinase reaction60 minutes
Plate Type For luminescence detectionWhite, opaque

Protocol 2: Fluorescence Polarization (FP) Competitive Binding Assay

FP is a powerful, homogeneous technique used to monitor molecular binding events in real-time.[11] It is well-suited for HTS and measures the ability of a test compound to displace a fluorescently labeled ligand (tracer) from the kinase's active site.[12]

Principle of the Assay

The assay relies on the difference in the speed of rotation between a small, free-tumbling fluorescent tracer and the much larger tracer-kinase complex.

  • Low Polarization: When the fluorescent tracer is unbound, it tumbles rapidly in solution. When excited with polarized light, the emitted light is largely depolarized.

  • High Polarization: When the tracer binds to the large kinase protein, its rotation slows significantly. The emitted light remains highly polarized.

  • Inhibition: An unlabeled inhibitor, such as 5-(4-aminophenyl)thiazol-2-amine, competes with the tracer for binding to the kinase. As the inhibitor displaces the tracer, the population of free, rapidly tumbling tracer increases, leading to a decrease in the overall fluorescence polarization signal.[13]

G cluster_0 Low Polarization State cluster_1 High Polarization State cluster_2 Competition by Inhibitor Tracer_Free Fluorescent Tracer (Small, Fast Tumbling) Light_Out_Free Depolarized Emitted Light Tracer_Free->Light_Out_Free Kinase_Bound Kinase-Tracer Complex (Large, Slow Tumbling) Tracer_Free->Kinase_Bound + Kinase Light_In_Free Polarized Excitation Light Light_In_Free->Tracer_Free Light_Out_Bound Polarized Emitted Light Kinase_Bound->Light_Out_Bound Inhibitor Test Compound (e.g., 5-(4-aminophenyl)thiazol-2-amine) Kinase_Bound->Inhibitor + Inhibitor Light_In_Bound Polarized Excitation Light Light_In_Bound->Kinase_Bound Kinase_Inhib_Complex Kinase-Inhibitor Complex Inhibitor->Kinase_Inhib_Complex Tracer_Displaced Displaced Tracer (Low Polarization) Kinase_Inhib_Complex->Tracer_Displaced

Figure 3: Principle of a competitive fluorescence polarization assay.

Experimental Protocol: Kᵢ Determination

This protocol determines the inhibitory constant (Kᵢ) of a test compound.

Materials:

  • Test Compound (e.g., 5-(4-aminophenyl)thiazol-2-amine) in 100% DMSO

  • Target Kinase

  • Fluorescent Tracer (a known ligand for the kinase labeled with a fluorophore)

  • FP Assay Buffer

  • Black, non-treated 96-well or 384-well assay plates

  • Multichannel pipettes or automated liquid handler

  • Plate reader equipped with fluorescence polarization optics

Procedure:

  • Determine Optimal Reagent Concentrations:

    • Kinase Titration: First, titrate the kinase against a fixed concentration of the tracer (typically 1-5 nM) to determine the kinase concentration that yields about 80% of the maximum polarization signal. This is the Kᴅ determination.[13]

    • Rationale: Using a kinase concentration that gives a robust signal without saturating the tracer ensures the assay is sensitive to competitive displacement by the test inhibitor.

  • Compound Dosing:

    • Perform a serial dilution of the test compound in 100% DMSO as described in Protocol 1.

    • Add a small volume (e.g., 1 µL) of the diluted compound or DMSO control to the appropriate wells of the black assay plate.

  • Assay Assembly (Example for 100 µL final volume):

    • Prepare a "Kinase/Tracer Master Mix" containing the pre-determined concentration of kinase and tracer in FP Assay Buffer.

    • Add 99 µL of the master mix to each well containing the compound.

    • Rationale: This is a simple "mix-and-read" protocol. The order of addition (compound first, then kinase/tracer mix) is standard, but the reverse can also be performed. The key is consistency.[11]

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a set period (e.g., 60 minutes), protected from light. The incubation time should be sufficient for the binding reaction to reach equilibrium.

    • Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader with appropriate excitation and emission filters for the tracer's fluorophore.

Data Analysis and Presentation
  • Calculate IC₅₀:

    • Plot the mP values versus the logarithm of the inhibitor concentration.

    • Fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC₅₀.

  • Calculate Kᵢ (Inhibitory Constant):

    • The Kᵢ provides a more absolute measure of inhibitor affinity than the IC₅₀, as it is independent of assay conditions. It can be calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([Tracer] / Kᴅ_Tracer))

    • Where [Tracer] is the concentration of the fluorescent tracer used in the assay and Kᴅ_Tracer is the dissociation constant of the tracer for the kinase.

ParameterDescriptionTypical Value
Assay Volume Total volume of the binding reaction100 µL
Final DMSO % Concentration of DMSO in the final reaction1-2%
Kinase Conc. Determined by titration (e.g., 5-50 nM)Varies
Tracer Conc. Typically low nM range1-5 nM
Incubation Time To reach equilibrium60-120 minutes
Plate Type To minimize background fluorescenceBlack, non-treated

Validation with the Gold Standard: Radiometric Assay

While luminescence and fluorescence assays are excellent for HTS, the radiometric filter binding assay remains the gold standard for quantifying kinase activity due to its direct measurement principle and high sensitivity.[14][15] It is often used to validate hits from primary screens and for detailed mechanistic studies.[16]

Principle: This assay directly measures the transfer of a radiolabeled phosphate group from [γ-³²P]ATP or [γ-³³P]ATP to a protein or peptide substrate.[1] After the reaction, the mixture is spotted onto a phosphocellulose paper membrane, which selectively binds the charged, phosphorylated substrate. Unreacted, negatively charged [γ-³²P]ATP is washed away. The amount of radioactivity remaining on the paper, quantified by a scintillation counter, is directly proportional to the kinase activity.[17][18]

Key Workflow Steps:

  • Kinase Reaction: Incubate kinase, substrate, and test compound with [γ-³²P]ATP.

  • Spotting: Transfer an aliquot of the reaction mixture onto P81 phosphocellulose paper.

  • Washing: Wash the paper extensively with phosphoric acid to remove unbound [γ-³²P]ATP.[19]

  • Counting: Place the washed paper in scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

Crucial Consideration: All work with radioactive materials must be performed in designated areas following strict institutional and regulatory safety protocols, including the use of appropriate shielding and waste disposal procedures.

Conclusion

The characterization of novel kinase inhibitors like 5-(4-aminophenyl)thiazol-2-amine requires a multi-faceted approach. High-throughput, homogeneous assays such as the luminescence-based ADP-Glo™ activity assay and the fluorescence polarization binding assay provide robust and scalable platforms for primary screening and potency determination. These methods are complementary, offering insights into both the functional inhibition and direct binding affinity of a compound. For rigorous validation of primary hits and in-depth mechanistic analysis, the radiometric assay remains an invaluable, albeit lower-throughput, tool. By understanding the principles and applying the detailed protocols outlined in this guide, researchers can confidently and accurately profile the kinase inhibitory potential of their compounds, accelerating the journey from hit identification to lead optimization.

References

  • Title: Development and applications of a broad-coverage, TR-FRET-based kinase binding assay platform. Source: PubMed. URL: [Link]

  • Title: Development and Applications of a Broad-Coverage, TR-FRET-Based Kinase Binding Assay Platform. Source: Semantic Scholar. URL: [Link]

  • Title: Binding kinetics: high throughput assay for kinase inhibitors. Source: BMG Labtech. URL: [Link]

  • Title: Promega ADP-Glo kinase assay. Source: BMG Labtech. URL: [Link]

  • Title: Quantification of Protein Kinase A (PKA) Activity by An in vitro Radioactive Assay Using the Mouse Sperm Derived Enzyme. Source: Bio-protocol. URL: [Link]

  • Title: ADP-Glo™ Assay Formats and Step-By-Step Protocol. Source: ResearchGate. URL: [Link]

  • Title: Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Source: Celtarys Research. URL: [Link]

  • Title: Assay of protein kinases using radiolabeled ATP: A protocol. Source: ResearchGate. URL: [Link]

  • Title: Fluorescence detection techniques for protein kinase assay. Source: ResearchGate. URL: [Link]

  • Title: Measuring and interpreting the selectivity of protein kinase inhibitors. Source: PMC. URL: [Link]

  • Title: Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Source: PMC. URL: [Link]

  • Title: Testing kinase inhibitors where it matters: Drug screening in intact cells. Source: Reaction Biology. URL: [Link]

  • Title: Quantification of Protein Kinase A (PKA) Activity by an in vitro Radioactive Assay Using the Mouse Sperm Derived Enzyme. Source: PMC. URL: [Link]

  • Title: Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Source: PMC. URL: [Link]

  • Title: Fluorescence Polarization (FP). Source: Molecular Devices. URL: [Link]

  • Title: Fluorescence Polarization Detection. Source: BMG Labtech. URL: [Link]

  • Title: Choosing the Right Assay for Your Kinase Drug Discovery. Source: Reaction Biology. URL: [Link]

  • Title: Radiometric Filter Binding Assay. Source: Reaction Biology. URL: [Link]

  • Title: Synthesis, Antimicrobial and Anticancer Activities of 5-(4-Substituted-Phenyl)-1,3,4-Thiadiazole-2-Amines. Source: Rasayan Journal of Chemistry. URL: [Link]

  • Title: An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Source: PMC. URL: [Link]

  • Title: An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Source: MDPI. URL: [Link]

  • Title: Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Source: Royal Society of Chemistry. URL: [Link]

  • Title: Pharmacological activity of 5-phenyl-1:3:4-thiadiazole (l 1538), 2-amino-5-phenyl-1:3:4-thiadiazole (l 1460) and 2-amino-5-(2'-thienyl)-1:3:4-thiadiazole (l 1458). Source: PMC. URL: [Link]

  • Title: Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Source: PubMed. URL: [Link]

  • Title: Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. Source: ACS Publications. URL: [Link]

  • Title: Histamine H2-receptor Agonists. Synthesis, in Vitro Pharmacology, and Qualitative Structure-Activity Relationships of Substituted 4- And 5-(2-aminoethyl)thiazoles. Source: PubMed. URL: [Link]

  • Title: Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Source: Royal Society of Chemistry. URL: [Link]

  • Title: An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Source: OUCI. URL: [Link]

  • Title: 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Source: PubMed. URL: [Link]

  • Title: Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Source: MDPI. URL: [Link]

Sources

Method

Procedures for derivatizing the amino group in 5-(4-Aminophenyl)thiazol-2-amine

Application Note: Regioselective Derivatization of 5-(4-Aminophenyl)thiazol-2-amine Executive Summary The scaffold 5-(4-aminophenyl)thiazol-2-amine represents a critical pharmacophore in kinase inhibitor discovery (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Derivatization of 5-(4-Aminophenyl)thiazol-2-amine

Executive Summary

The scaffold 5-(4-aminophenyl)thiazol-2-amine represents a critical pharmacophore in kinase inhibitor discovery (e.g., CDK, Src family kinases). This molecule presents a unique synthetic challenge: the presence of two chemically distinct primary amino groups.

  • The Aniline Amine (

    
    ):  Located on the phenyl ring (position 4'). It exhibits standard aromatic amine nucleophilicity.
    
  • The Thiazole Amine (

    
    ):  Located at position 2 of the thiazole ring.[1][2] Its nucleophilicity is significantly attenuated due to amidine-like resonance delocalization into the electron-deficient heteroaromatic ring.
    

This guide provides validated protocols for the regioselective derivatization of either amine. By exploiting the


 and nucleophilic disparity between these two centers, researchers can selectively functionalize the "Hinge Binder" (

) or the "Solvent Front" (

) regions of the molecule.

Chemical Reactivity Profile

Understanding the electronic environment is prerequisite to selectivity.

Feature4-Aminophenyl Group (

)
2-Aminothiazole Group (

)
Hybridization

(conjugated with phenyl)

(conjugated with thiazole)
Nucleophilicity Moderate to High Low (Deactivated by ring N)

(Conjugate Acid)
~4.6~5.3 (Protonation occurs at ring N3, not exocyclic

)
Reactivity Mode Kinetic control favors this site.Thermodynamic/Forcing conditions required.[1]
Common Role Solvent-exposed tail attachment.Hinge-binding motif (H-bond donor/acceptor).

Decision Logic & Workflow

The following decision tree illustrates the strategic pathways for selective derivatization.

Derivatization_Workflow Start Start: 5-(4-Aminophenyl)thiazol-2-amine Decision Target Site Selection Start->Decision PathA Target: Aniline (N-Ph) (Kinetic Control) Decision->PathA High Nucleophilicity PathB Target: Thiazole (N-Tz) (Protection Strategy) Decision->PathB Low Nucleophilicity PathC Target: Both Amines (Bis-Derivatization) Decision->PathC Non-Selective StepA1 Protocol 1: Limiting Electrophile (1.0 eq) Mild Base (NaHCO3) Low Temp (0°C) PathA->StepA1 StepB1 Step 1: Selective Boc-Protection of Aniline (N-Ph) PathB->StepB1 StepC1 Protocol 3: Excess Electrophile (>3.0 eq) Strong Base (TEA/DMAP) Reflux PathC->StepC1 ProductA Product A: N-Ph Functionalized (Free Thiazole Amine) StepA1->ProductA StepB2 Step 2: Functionalize Thiazole (Strong Base/Heat) StepB1->StepB2 StepB3 Step 3: Acidic Deprotection (TFA/DCM) StepB2->StepB3 ProductB Product B: N-Tz Functionalized (Free Aniline) StepB3->ProductB ProductC Product C: Bis-Functionalized StepC1->ProductC

Figure 1: Strategic workflow for regioselective derivatization based on nucleophilic hierarchy.

Experimental Protocols

Protocol A: Selective Acylation of the 4-Aminophenyl Group ( )

Objective: To attach a functional group (e.g., acetyl, benzoyl) to the aniline nitrogen without affecting the thiazole amine. Mechanism: Exploits the higher kinetic nucleophilicity of the aniline nitrogen under mild, proton-scavenging conditions.

Materials:

  • Substrate: 5-(4-aminophenyl)thiazol-2-amine (1.0 mmol)

  • Reagent: Acyl Chloride (1.05 mmol) or Anhydride

  • Base: Saturated aqueous

    
     or Pyridine (limiting)
    
  • Solvent: DCM or THF (Anhydrous)

Procedure:

  • Dissolution: Dissolve 191 mg (1.0 mmol) of substrate in 10 mL of anhydrous THF/DCM (1:1 mixture) in a round-bottom flask.

  • Base Addition: Add 2.0 mL of saturated aqueous

    
     (Schotten-Baumann conditions) or 1.1 eq of Pyridine. Cool the mixture to 0°C in an ice bath.
    
  • Addition: Dropwise add the Acyl Chloride (1.05 mmol) diluted in 2 mL DCM over 15 minutes. Crucial: Rapid addition promotes bis-acylation.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 1 hour. Monitor by TLC (5% MeOH in DCM). The aniline product (

    
    ) forms first; the bis-product (
    
    
    
    ) appears only if excess reagent is used.
  • Workup: Dilute with EtOAc (30 mL), wash with water (2 x 10 mL) and brine. Dry over

    
    .[1][3]
    
  • Purification: Flash chromatography (Gradient: 0-5% MeOH/DCM).

Validation:

  • 1H NMR: Look for the downfield shift of the phenyl ring protons and the amide NH singlet (~10.0 ppm). The thiazole

    
     usually appears as a broad singlet around 7.0–7.5 ppm and should remain integrating to 2H.
    
Protocol B: Targeted Derivatization of the 2-Aminothiazole ( )

Objective: To functionalize the less reactive thiazole amine. Challenge: Direct reaction often yields mixtures or favors the aniline. Strategy: Transient protection of the aniline with a Boc group.

Step 1: Selective Protection (


-Boc) 
  • Dissolve substrate (1.0 mmol) in 1,4-Dioxane/Water (1:1).

  • Add

    
     (2.0 eq) and 
    
    
    
    (1.1 eq). Stir at RT for 4 hours.
  • Selectivity Note:

    
     reacts preferentially with the nucleophilic aniline. The thiazole amine is too poor a nucleophile to react with 
    
    
    
    without DMAP catalysis.
  • Isolate the mono-Boc intermediate via filtration or extraction.

Step 2: Functionalization of Thiazole Amine

  • Dissolve

    
    -Boc intermediate in anhydrous Pyridine (or DMF with NaH if alkylating).
    
  • Acylation: Add excess Acyl Chloride (2.0 eq) and heat to 60°C. The elevated temperature and stronger base (Pyridine) are required to overcome the low nucleophilicity of the thiazole amine.

  • Workup: Quench with water, extract with EtOAc.

Step 3: Deprotection

  • Dissolve the crude intermediate in DCM (5 mL).

  • Add TFA (1 mL) or 4M HCl in Dioxane. Stir at RT for 2 hours.

  • Neutralize with saturated

    
     and extract the final product.
    

Analytical Validation Data

Use the following reference shifts to confirm regiochemistry.

SignalParent Molecule

-Acylated (Protocol A)

-Acylated (Protocol B)
Thiazole C-H (s)

7.30

7.35

7.80 (Deshielded by amide)
Aniline NH

5.20 (bs, 2H)

10.1 (s, 1H)

5.25 (bs, 2H)
Thiazole NH

7.05 (bs, 2H)

7.10 (bs, 2H)

12.2 (s, 1H, often broad)

References

  • Nucleophilic Reactivity of Aminothiazoles: Forlani, L., et al. "Assessing the Nitrogen and Carbon Nucleophilicities of 2-Aminothiazoles through Coupling with Superelectrophilic 4,6-Dinitrobenzofuroxan."[4] The Journal of Organic Chemistry, 2006. [Link]

  • Scaffold Synthesis & Properties: Dilmaghani, K. A., et al. "Synthesis of 5-(4-aminophenyl)-2-(arylamino)-1,3,4-thiadiazoles and their Schiff base derivatives." Chemistry of Heterocyclic Compounds, 2012. [Link]

  • Selectivity in Polyamine Acylation: Kou, X., et al. "Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones." Chemical Science, 2017. [Link]

Sources

Application

Application Note: Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiazoles

Executive Summary This guide details the rapid, high-yield synthesis of 5-substituted 2-aminothiazoles using microwave (MW) irradiation.[1] Unlike traditional thermal reflux methods that require hours and volatile organi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the rapid, high-yield synthesis of 5-substituted 2-aminothiazoles using microwave (MW) irradiation.[1] Unlike traditional thermal reflux methods that require hours and volatile organic solvents, this protocol utilizes dielectric heating to achieve quantitative conversion in minutes (typically 5–20 min) using water or ethanol as green solvents.

We focus specifically on the Hantzsch Thiazole Synthesis , optimized for 5-substituted derivatives —a critical scaffold in kinase inhibitors (e.g., Dasatinib) and antimicrobial agents. This document provides validated protocols, mechanistic insights, and troubleshooting matrices for industrial and academic researchers.

Scientific Background & Rationale

The "Privileged" Scaffold

The 2-aminothiazole moiety is a pharmacophore found in over 18 FDA-approved drugs. In drug discovery, substitution at the C5 position is particularly valuable for modulating steric fit within ATP-binding pockets of kinases.

  • Example: Dasatinib (BMS-354825), a dual Src/Abl inhibitor, utilizes a 2-aminothiazole-5-carboxamide core.

Why Microwave Irradiation?

Conventional Hantzsch condensation suffers from long reaction times (4–12 hours) and side reactions (oxidative dimerization of thioureas). MW irradiation solves this via two mechanisms:

  • Dipolar Polarization: Polar solvent molecules (EtOH/H₂O) align with the oscillating electric field, generating internal heat via molecular friction.

  • Ionic Conduction: Dissolved ions (e.g., protonated intermediates) collide under the field influence, increasing the effective collision frequency of the transition state.

Key Insight: The rate-determining step in thiazole formation is often the initial nucleophilic attack or the final dehydration. MW irradiation lowers the activation energy (


) barrier for the dehydration step, suppressing byproduct formation.

Mechanism of Action

The reaction proceeds via the condensation of an


-halocarbonyl (specifically chosen for C5 substitution) and a thiourea.
Reaction Pathway Visualization

The following diagram illustrates the mechanistic flux from reactants to the aromatic thiazole core.

HantzschMechanism Reactants Reactants (Thiourea + α-Halo-β-ketoester) Inter1 Thioimidate Intermediate Reactants->Inter1 SN2 Attack (Fast) Inter2 Hydroxy-thiazoline (Cyclized) Inter1->Inter2 Intramolecular Cyclization Transition Dehydration (MW Accelerated) Inter2->Transition Rate Limiting Product 5-Substituted 2-Aminothiazole Transition->Product Aromatization HBr Byproduct: HBr/H₂O Transition->HBr

Figure 1: Mechanistic pathway of the Hantzsch condensation highlighting the MW-accelerated dehydration step.

Experimental Protocols

Protocol A: Aqueous/Ethanolic Synthesis (The "Green" Standard)

Target: Synthesis of Ethyl 2-amino-1,3-thiazole-5-carboxylate (Dasatinib intermediate precursor). Scale: 5.0 mmol Vessel: 10 mL or 30 mL sealed MW vial.

Reagents
ComponentEquiv.AmountRole
Ethyl

-chloroformylacetate
1.05.0 mmolC5-Substituted Electrophile
Thiourea 1.15.5 mmolDinucleophile
Ethanol (or Water) N/A5–8 mLPolar Solvent (MW absorber)
Sodium Acetate 1.05.0 mmolAcid Scavenger (Optional)*

*Note: Reactions can proceed without base, isolating the hydrobromide salt directly.

Step-by-Step Procedure
  • Dissolution: In a 10 mL microwave vial, dissolve Thiourea (5.5 mmol) in Ethanol (5 mL).

  • Addition: Slowly add the

    
    -halo ester (5.0 mmol). Caution: Exothermic.
    
  • Sealing: Cap the vial with a Teflon/Silicon septum.

  • Irradiation (Method):

    • Mode: Dynamic Power (maintain temp).

    • Temperature: 80°C.

    • Hold Time: 10 minutes.

    • Stirring: High (600 rpm).

    • Note: If using water as solvent, increase temp to 100°C.

  • Workup:

    • Allow the vial to cool to 40°C (compressed air cooling).

    • Pour the reaction mixture into ice-cold water (20 mL).

    • Neutralize with saturated NaHCO₃ (if NaOAc was not used) until pH ~8.

    • Precipitation: The product typically precipitates as a solid.

  • Purification: Filter the solid, wash with cold water (2x) and cold ethanol (1x). Recrystallize from hot EtOH if necessary.

Expected Yield: 85–95% Purity: >98% (by HPLC)

Protocol B: Solvent-Free Synthesis (Solid Support)

Target: Synthesis of hydrophobic 5-aryl-2-aminothiazoles. Rationale: Best for substrates with poor solubility in EtOH/Water or to minimize solvent waste.

Step-by-Step Procedure
  • Preparation: Mix

    
    -haloketone (1.0 mmol) and Thiourea (1.1 mmol) with Silica Gel (200-400 mesh)  or Basic Alumina  (approx 1g).
    
  • Grinding: Grind the mixture in a mortar and pestle for 2 minutes to ensure intimate contact.

  • Irradiation: Transfer the free-flowing powder into a MW vial (open vessel or loosely capped).

    • Power: 300W (Pulsed: 1 min ON, 30 sec OFF).

    • Total Time: 3–6 minutes.

  • Extraction: Cool the solid. Add EtOAc (10 mL), vortex/sonicate to extract the product from the silica. Filter off the silica.

  • Isolation: Evaporate the solvent to yield the crude thiazole.

Workflow Visualization

Workflow Start Start: Reagent Prep (Thiourea + α-Halo) Choice Solubility Check Start->Choice PathA Protocol A: EtOH/Water (Sealed Vial) Choice->PathA Soluble PathB Protocol B: Solid Support (Silica/Alumina) Choice->PathB Insoluble/Volatile MW Microwave Irradiation (80-100°C, 5-15 min) PathA->MW PathB->MW Monitor TLC / LCMS Check MW->Monitor WorkupA Precipitation in Ice Water + Neutralization Monitor->WorkupA Path A WorkupB Solvent Extraction (EtOAc) from Solid Support Monitor->WorkupB Path B Final Final Product (Recrystallization) WorkupA->Final WorkupB->Final

Figure 2: Decision tree and experimental workflow for Protocol A and B.

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Charring / Black Tar Overheating or "Hot Spots"1. Reduce reaction temperature by 10°C.2. Increase stirring rate.3. Switch to pulsed irradiation.
Low Yield Hydrolysis of

-haloester
Ensure reagents are dry. If using Protocol A, switch from Water to anhydrous EtOH.
Incomplete Reaction Low microwave absorptionAdd a "doping" agent (ionic liquid or small amount of water) to non-polar solvents to increase dielectric loss tangent (

).
Product is Sticky/Oil Impurities / trapped solventTriturate the crude oil with cold diethyl ether or hexanes to induce crystallization.

Scope & Applications (SAR)

This protocol allows for the rapid generation of libraries for SAR studies.

  • C5-Ester: Can be hydrolyzed to acid, then coupled to amines (Amide formation)

    
    Kinase Inhibitors .
    
  • C5-Acetyl: Can be condensed with hydrazines

    
    Antimicrobial Agents .
    

References

  • General Hantzsch Mechanism & Microwave Efficiency

    • Potts, K. T. (1977).
    • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. Link

  • Dasatinib (Thiazole-5-carboxamide)

    • Das, J., et al. (2006).[2] 2-Aminothiazole as a Novel Kinase Inhibitor Template.[2][3] Structure-Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor.[3] Journal of Medicinal Chemistry, 49(23), 6819–6832. Link

  • Green/Solvent-Free Protocols

    • Facchinetti, V., et al. (2016).[4] An Eco-friendly, Hantzsch-Based, Solvent-Free Approach to 2-Aminothiazoles and 2-Aminoselenazoles.[4][5] Synthesis, 48(03), 437–440.[4] Link

    • Ranu, B. C., et al. (2007). Ionic Liquid-Promoted Regioselective Synthesis of 2-Aminothiazoles. Tetrahedron Letters, 48(1), 141-143.
  • Microwave-Assisted Synthesis Reviews

    • Polshettiwar, V., & Varma, R. S. (2008). Aqueous Microwave-Assisted Chemistry: Synthesis and Catalysis. Accounts of Chemical Research, 41(5), 629–639. Link

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of 5-(4-Aminophenyl)thiazol-2-amine

This technical guide addresses the yield optimization for 5-(4-Aminophenyl)thiazol-2-amine . Executive Summary: The "Nitro-Route" Imperative The most common cause of low yield in this synthesis is the attempt to brominat...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the yield optimization for 5-(4-Aminophenyl)thiazol-2-amine .

Executive Summary: The "Nitro-Route" Imperative

The most common cause of low yield in this synthesis is the attempt to brominate 4-aminoacetophenone directly. The free amine facilitates ring bromination (ortho-position) and oxidative polymerization, leading to "black tar" rather than crystalline product.

The High-Yield Protocol requires a three-step "Nitro-Route":

  • 
    -Bromination  of 4-nitroacetophenone (Protection by oxidation state).
    
  • Hantzsch Cyclization with thiourea to form the nitro-thiazole intermediate.

  • Selective Reduction of the nitro group to the final amine.

Module 1: The Precursor Phase ( -Bromination)

Objective: Synthesize 2-bromo-1-(4-nitrophenyl)ethan-1-one with >90% purity.

The Protocol: Do not use excess bromine. The reaction is autocatalytic but sensitive to temperature.

  • Dissolve: 1.0 eq of 4-nitroacetophenone in Glacial Acetic Acid (5 mL per gram).

  • Catalyst: Add a catalytic amount of HBr (33% in AcOH) or

    
     to initiate enolization.
    
  • Addition: Add 1.05 eq of Bromine (

    
    ) dropwise at room temperature .
    
    • Critical Control: If the solution remains red/brown after the first few drops, STOP . Heat to 40°C until the color fades (initiation), then cool back to RT for the remainder of the addition.

  • Quench: Pour into ice water. The product should precipitate immediately.[1]

Troubleshooting Table: Bromination

Observation Root Cause Corrective Action
Oily Product Incomplete precipitation or mixed halogenation. Recrystallize from Ethanol/Water (1:1). Do not proceed with oil; it traps acid.

| Multi-bromination | Excess


 or high temp. | Keep temp <25°C during addition. Use exactly 1.0-1.05 eq of 

. | | No Reaction | Kinetic barrier to enolization. | Add catalyst (

or HBr). Warm briefly to initiate. |

Module 2: The Hantzsch Cyclization

Objective: Condense the


-bromoketone with thiourea to form 5-(4-nitrophenyl)thiazol-2-amine.

The Protocol:

  • Solvent: Ethanol (Absolute). Avoid DMF unless necessary; ethanol allows product precipitation which drives equilibrium.

  • Stoichiometry: Use 1.1 eq of Thiourea . Excess thiourea is easier to wash away than unreacted bromoketone.

  • Reaction: Reflux for 2–4 hours.

  • Workup (The Yield Killer):

    • The product forms as the hydrobromide salt (HBr salt).

    • Step A: Cool to 0°C. Filter the solid.

    • Step B (Neutralization): Suspend the solid in hot water. Add saturated

      
       or 
      
      
      
      until pH ~8. The free base (yellow solid) will form.
    • Step C: Filter and wash copiously with water to remove thiourea byproducts.

FAQ: Cyclization

Q: My product is trapped in a sticky matrix. A: This usually happens if the bromoketone wasn't pure. Triturate the crude solid with diethyl ether or cold ethanol to remove non-polar impurities before the water/base neutralization step.

Module 3: Reduction to Target Amine

Objective: Reduce the nitro group without poisoning the thiazole sulfur or cleaving the ring.

Recommended Method: Fe /


 (The Bechamp Reduction Variant) 
Why not Pd/C Hydrogenation? Thiazole sulfur can poison Palladium catalysts, leading to stalled reactions or requiring high catalyst loading.
Why not SnCl2? Tin byproducts are notoriously difficult to remove from amphiphilic diamines.

The Protocol:

  • Suspend: 1.0 eq of Nitro-thiazole in Ethanol/Water (3:1 ratio).

  • Add: 5.0 eq of Iron powder (325 mesh) and 1.0 eq of Ammonium Chloride (

    
    ).
    
  • Reflux: Vigorously stir at reflux for 2–4 hours.

  • Filtration: Filter hot through Celite to remove Iron oxide sludge. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate. If the product does not crystallize, neutralize with dilute

    
     to precipitate the free amine.
    

Visualizing the Pathway

Synthesispathway Start 4-Nitroacetophenone Bromination Bromination (Br2/AcOH) Start->Bromination Inter1 α-Bromo-4-nitroacetophenone Bromination->Inter1 Yield >90% Cyclization Hantzsch Cyclization (Thiourea/EtOH) Inter1->Cyclization Inter2 5-(4-Nitrophenyl)thiazol-2-amine Cyclization->Inter2 Precipitates as HBr salt Reduction Reduction (Fe/NH4Cl) Inter2->Reduction Target 5-(4-Aminophenyl)thiazol-2-amine (Target) Reduction->Target Avoids S-poisoning

Figure 1: The optimized "Nitro-Route" workflow avoiding direct aniline oxidation.

Troubleshooting Logic Tree

Troubleshooting Problem Low Yield / Impurity Check1 Is the product black/tar? Problem->Check1 Check2 Is the product staying in solution? Problem->Check2 Root1 Oxidation of free amine. Did you start with Amino-acetophenone? Check1->Root1 Yes Root2 pH Issue. Did you neutralize the HBr salt? Check2->Root2 Yes Sol1 Switch to Nitro-acetophenone precursor. Root1->Sol1 Sol2 Adjust pH to 8-9 with NaHCO3. Free base is less soluble. Root2->Sol2

Figure 2: Decision tree for diagnosing common yield failures.

References

  • Microwave-assisted Hantzsch thiazole synthesis.

    • Context: Validates the Hantzsch reaction efficiency and the stability of the thiazole ring under thermal conditions.
    • Source: National Institutes of Health (PMC). Link

  • Selective Bromin

    • Context: Provides the mechanistic basis for the -bromination protocol using green chemistry approaches (NaBr/K2S2O8) or standard Bromine routes.
    • Source: ResearchGate.[2] Link

  • Synthesis and Evalu

    • Context: Describes the general condensation conditions and workup for phenyl-substituted thiazoles.
    • Source: National Institutes of Health (PMC). Link

  • Thiazole Synthesis Overview.

    • Context: Comprehensive review of Hantzsch condensation vari
    • Source: Organic Chemistry Portal. Link

Sources

Optimization

Purification strategies for 5-(4-Aminophenyl)thiazol-2-amine from crude mixtures

Introduction: Navigating the Purification of a Dichotomous Amine 5-(4-Aminophenyl)thiazol-2-amine is a vital heterocyclic building block in medicinal chemistry and materials science, frequently serving as a scaffold for...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Purification of a Dichotomous Amine

5-(4-Aminophenyl)thiazol-2-amine is a vital heterocyclic building block in medicinal chemistry and materials science, frequently serving as a scaffold for developing novel therapeutic agents. However, its purification from crude synthetic mixtures presents a unique set of challenges. The molecule possesses two distinct basic centers: a highly basic 2-amino group on the thiazole ring (guanidine-like) and a less basic 4-amino group on the phenyl ring (aniline-like). This dichotomy, coupled with its polarity and susceptibility to oxidation, can lead to issues such as poor chromatographic resolution, low recovery, and product degradation.

This technical support guide provides a structured, question-and-answer-based approach to troubleshoot and resolve common purification issues. We will delve into the causality behind experimental choices, offering field-proven protocols and insights to empower researchers to achieve high purity and yield.

Frequently Asked Questions (FAQs)

Question: What are the primary impurities I should expect in a crude mixture of 5-(4-Aminophenyl)thiazol-2-amine?

Answer: The impurity profile largely depends on the synthetic route. For a typical Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea derivative, common impurities include:

  • Unreacted Starting Materials: Such as 2-bromo-1-(4-aminophenyl)ethanone and thiourea.

  • Side Products: Including self-condensation products of the ketone or over-alkylation products.

  • Oxidation Products: The 4-aminophenyl moiety is susceptible to air oxidation, which can form colored, often polymeric, impurities. This is especially prevalent if the reaction or work-up is performed at elevated temperatures without an inert atmosphere.

Question: Which analytical techniques are best for assessing the purity of my compound?

Answer: A multi-pronged approach is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): This is the first and most crucial step for a rapid assessment of the number of components in your mixture and for developing a suitable solvent system for column chromatography. Due to the compound's polarity, a mobile phase like 5-10% Methanol in Dichloromethane (DCM) is a good starting point. Staining with potassium permanganate can help visualize non-UV active impurities.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, reverse-phase HPLC (using a C18 column) is ideal. A gradient elution with water and acetonitrile, both containing 0.1% formic acid or trifluoroacetic acid, will typically provide sharp peaks and good resolution. The acidic modifier helps to protonate the amines, ensuring consistent interaction with the stationary phase.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation and for identifying impurities if they are present in significant amounts (>1-2%). The presence of unexpected signals or integration values that do not match the expected proton count indicates impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify the mass of unknown impurities.

Troubleshooting Purification Workflows

This section addresses specific, common problems encountered during the purification of 5-(4-Aminophenyl)thiazol-2-amine.

Problem 1: My compound streaks badly on silica gel TLC plates and gives poor separation in column chromatography.

Causality: This is a classic problem when purifying basic compounds, especially amines, on standard silica gel. Silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. The basic amino groups of your compound undergo a strong acid-base interaction with these silanols, leading to irreversible adsorption or slow, uneven elution. This results in significant "tailing" or "streaking" of the spot on a TLC plate and broad, poorly resolved peaks during column chromatography.

Solution Strategy:

To mitigate this, you must neutralize the acidic sites on the silica or use a mobile phase that can compete effectively for these sites.

  • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent.

    • Triethylamine (Et₃N): Add 0.5-1% triethylamine to your solvent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol). The triethylamine is a stronger base and will preferentially interact with the silanol groups, effectively "masking" them from your target compound.

    • Ammonium Hydroxide: For highly polar solvent systems, using a solution of 1-2% ammonium hydroxide in methanol as the polar component of your mobile phase (e.g., 5% [2% NH₄OH in MeOH]/DCM) can be very effective.

  • Alternative Stationary Phases:

    • Neutral Alumina: Alumina is generally less acidic than silica and can be a good alternative. Activity grade II or III is often a good starting point.

    • Amine-Functionalized Silica: Using a pre-treated, amine-functionalized stationary phase (KP-NH silica) can provide excellent separation without the need for mobile phase modifiers, simplifying solvent removal later.

Caption: Decision tree for chromatography troubleshooting.

Problem 2: My product recovery is low after purification, and I suspect some material is being lost during aqueous work-up.

Causality: 5-(4-Aminophenyl)thiazol-2-amine, while primarily soluble in organic solvents, can form salts that are highly water-soluble. If the aqueous layer during your work-up is acidic (pH < 7), both amino groups will be protonated, forming a dicationic salt. This salt will readily partition into the aqueous layer, leading to significant product loss from the organic phase.

Solution Strategy: Acid-Base Extraction

You can leverage the differential basicity of the two amino groups to design a selective acid-base extraction protocol. The 2-aminothiazole group is significantly more basic than the 4-aminophenyl group. By carefully controlling the pH, you can selectively protonate the more basic nitrogen.

  • Dissolution: Dissolve the crude mixture in a suitable organic solvent like ethyl acetate or DCM.

  • Weak Acid Wash: Transfer the solution to a separatory funnel and wash it with a mildly acidic buffer (e.g., pH 4-5, such as a dilute solution of acetic acid or a phosphate buffer). At this pH, the more basic 2-aminothiazole group will be protonated and partition into the aqueous layer, while the less basic aniline and neutral impurities remain in the organic layer.

  • Separation: Separate the two layers. The organic layer contains neutral impurities and potentially less basic side products. The aqueous layer contains the protonated salt of your desired product.

  • Basification & Re-extraction: Take the aqueous layer and carefully add a base (e.g., 2M NaOH or saturated NaHCO₃) until the pH is basic (pH 9-10). This will deprotonate your compound, causing it to precipitate or become less water-soluble.

  • Back Extraction: Extract the now-neutral product back into a fresh organic solvent (e.g., ethyl acetate, 3x).

  • Final Steps: Combine the organic layers from the back extraction, dry with a drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Caption: Workflow for purification by acid-base extraction.

Problem 3: My compound "oils out" during recrystallization instead of forming crystals.

Causality: "Oiling out" occurs when the solute separates from the cooling solution as a liquid phase instead of a solid crystalline lattice. This is common when the melting point of the compound is below the boiling point of the solvent or when the concentration of impurities is high, disrupting crystal formation. The high polarity and hydrogen bonding capability of 5-(4-Aminophenyl)thiazol-2-amine can also contribute to this phenomenon.

Solution Strategy:

  • Re-heat and Dilute: Heat the mixture to re-dissolve the oil. Add a small amount of additional hot solvent to slightly decrease the solution's saturation point, then allow it to cool again, but much more slowly.

  • Slow Cooling is Crucial: Rapid cooling favors amorphous precipitation or oiling. Allow the flask to cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath. Insulating the flask can slow the cooling rate further.

  • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.

  • Change the Solvent System: If the above methods fail, the solvent is likely unsuitable. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. For this compound, consider mixed solvent systems.

Solvent SystemRationaleTroubleshooting Tip
Ethanol/Water The compound dissolves well in hot ethanol. Water is then added dropwise as an anti-solvent until the solution becomes slightly turbid. Re-heat to clarify and then cool slowly.If it oils out, you may have added too much water too quickly. Re-heat, add a little more ethanol to create a homogenous solution, and cool more slowly.
Methanol Methanol is a polar solvent that can be effective for recrystallizing polar heterocyclic compounds.Ensure you use the minimum amount of hot solvent to dissolve the compound to maximize recovery.
Acetone/Hexane Dissolve the compound in a minimum of hot acetone, then add hexane as the anti-solvent. This system is good for moderately polar compounds.Acetone is very volatile. Keep the flask covered during dissolution to avoid premature evaporation and crystallization.

Final Purity Analysis and Storage

After purification, always re-assess the purity using the analytical techniques mentioned in the FAQ section (TLC, HPLC, NMR). For storage, due to the potential for oxidation of the aminophenyl group, it is best to store the purified solid in a sealed vial under an inert atmosphere (nitrogen or argon) in a cool, dark place.

References

  • Process for the purification of aromatic amines. (n.d.). Google Patents.
  • Wang, S., et al. (2022). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography–Mass spectrometry. Journal of Chromatography A, 1663, 462747. Retrieved February 16, 2026, from [Link]

  • Is there an easy way to purify organic amines? (2023, January 19). Biotage. Retrieved February 16, 2026, from [Link]

  • Abdelfattah, A. M., et al. (2020). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Environmental Science and Pollution Research, 27(28), 35057-35065. Retrieved February 16, 2026, from [Link]

  • Process for the purification of amines. (n.d.). Google Patents.
  • Wang, S., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Food Chemistry, 365, 130534. Retrieved February 16, 2026, from [Link]

  • Column Chromatography: Principles and Applications. (2025). Phenomenex. Retrieved February 16, 2026, from [Link]

  • Abdel-Wahab, B. F., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7354. Retrieved February 16, 2026, from [Link]

  • Upadhyay, P. K., & Mishra, P. (2017). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry, 10(1), 254-262. Retrieved February 16, 2026, from [Link]

  • Column Chromatography. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved February 16, 2026, from [Link]

  • What type of column chromatography for highly polar compounds? (2024). Reddit. Retrieved February 16, 2026, from [Link]

  • Solvent Systems for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 16, 2026, from [Link]

  • 2-Amino-4-phenyl-5-methylthiazole. (n.d.). PubChem. Retrieved February 16, 2026, from [Link]

  • Acid-Base Extraction.1. (n.d.). University of South Carolina. Retrieved February 16, 2026, from [Link]

  • Workup: Amines. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 16, 2026, from [Link]

  • Dilmaghani, K. A., et al. (2012). SYNTHESIS OF 5-(4-AMINOPHENYL)-2-(ARYLAMINO)- 1,3,4-THIADIAZOLES AND THEIR SCHIFF BASE DERIVATIVES AS ANTIMYCOBACTERIAL AGENTS. Chemistry of Heterocyclic Compounds, 48(2), 362-367. Retrieved February 16, 2026, from [Link]

  • Acid–base extraction. (n.d.). Wikipedia. Retrieved February 16, 2026, from [Link]

  • Wang, B., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. Molecules, 21(5), 624. Retrieved February 16, 2026, from [Link]

  • Al-Issa, S. A. (2021). Synthesis and Characterization of New Derivatives of Thiazole with Liquid Crystalline properties. Journal of Physics: Conference Series, 1795, 012024. Retrieved February 16, 2026, from [Link]

  • 4.8: Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts. Retrieved February 16, 2026, from [Link]

  • Abdel-Gawad, H., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Retrieved February 16, 2026, from [Link]

  • Abdel-Gawad, H., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PMC. Retrieved February 16, 2026, from [Link]

  • Turesky, R. J., et al. (1991). An efficient and convenient method for the purification of mutagenic heterocyclic amines in heated meat products. Carcinogenesis, 12(11), 2023-2028. Retrieved February 16, 2026, from [Link]

  • Acid-Base Extraction Tutorial. (2020, March 21). YouTube. Retrieved February 16, 2026, from [Link]

  • 5-Amino-1,2,4-thiadiazole. (n.d.). PubChem. Retrieved February 16, 2026, from [Link]

  • Davoodnia, A., et al. (2012). Synthesis of some new 5- substituted of. Journal of Chemical and Pharmaceutical Research, 4(1), 147-152. Retrieved February 16, 2026, from [Link]

  • Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. (n.d.). ACS Publications. Retrieved February 16, 2026, from [Link]

  • Al-Ghorbani, M., et al. (2024).
Troubleshooting

Technical Support Center: 5-Arylthiazole Synthesis Optimization

Executive Summary This technical guide addresses the thermal parameters critical to the synthesis of 5-arylthiazoles. We cover two distinct synthetic pathways: De Novo Construction: The Hantzsch Thiazole Synthesis (cycli...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the thermal parameters critical to the synthesis of 5-arylthiazoles. We cover two distinct synthetic pathways:

  • De Novo Construction: The Hantzsch Thiazole Synthesis (cyclization of

    
    -haloketones and thioamides).
    
  • Late-Stage Functionalization: Palladium-catalyzed C-H arylation of the thiazole C5 position.

Temperature is not merely a kinetic accelerator in these reactions; it is a selectivity switch. In Hantzsch synthesis, it drives the rate-limiting dehydration. In C-H arylation, it dictates the balance between electrophilic palladation (C5-selective) and base-assisted deprotonation (C2-selective).

Module 1: De Novo Construction (Hantzsch Protocol)

The Thermal Bottleneck: Dehydration

The Hantzsch synthesis proceeds via two distinct steps:

  • Nucleophilic Attack (Fast, Low T): The sulfur of the thioamide attacks the

    
    -haloketone (S
    
    
    
    2). This occurs readily at room temperature (RT).
  • Cyclodehydration (Slow, High T): The resulting intermediate (hydroxythiazoline) must lose water to aromatize. This is the rate-determining step and has a high activation energy barrier.

Critical Insight: If your reaction yields a "mushy" solid or shows an intermediate spot on TLC that persists, your temperature is likely too low to drive the dehydration, trapping the molecule as the hydroxythiazoline.

Standardized Protocol: 5-Arylthiazole via Hantzsch

Target: Synthesis of 5-aryl-2-methylthiazole.

Reagents:

  • 
    -Bromoacetophenone (1.0 equiv)
    
  • Thioacetamide (1.1 equiv)

  • Solvent: Ethanol (EtOH) or DMF (for higher T)[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve thioacetamide in EtOH (0.5 M concentration).

  • Addition: Add

    
    -bromoacetophenone dropwise at RT. Exotherm warning.
    
  • The Thermal Ramp:

    • Stir at RT for 30 mins (forms the acyclic intermediate).

    • Heat to Reflux (78°C) for 2–4 hours.

    • Note: If using DMF, heat to 80–100°C.

  • Workup: Cool to RT. Neutralize with saturated NaHCO

    
     (critical to free the base if HBr salt forms). Precipitate usually forms; filter and wash.
    
Troubleshooting Guide: Hantzsch Synthesis
SymptomProbable CauseCorrective Action
Intermediate persists on TLC Incomplete dehydration (kinetic trap).Increase temp to reflux; add catalytic acid (pTsOH) or switch to higher boiling solvent (EtOH

n-Butanol).
Low Yield / Tar formation Thermal decomposition of thioamide.Thioamides are thermally unstable. Do not exceed 100°C unless necessary. Add thioamide in portions.
Product is water-soluble HBr salt formation.The product often crashes out as the HBr salt. You must neutralize with base (NH

OH or NaHCO

) to isolate the free base.
Visualization: Hantzsch Reaction Coordinate

The following diagram illustrates the energy landscape and where heat (


) is strictly required.

HantzschMechanism Start Reagents (Thioamide + Alpha-Haloketone) Inter1 S-Alkylated Intermediate Start->Inter1 SN2 Attack (Fast, RT) Inter2 Hydroxythiazoline (Trapped State) Inter1->Inter2 Cyclization (Equilibrium) Product 5-Arylthiazole (Aromatized) Inter2->Product Dehydration (-H2O) REQUIRES HEAT / ACID

Caption: The Hantzsch pathway showing the hydroxythiazoline "energy well." High temperature is required to cross the dehydration barrier to the final aromatic product.

Module 2: Late-Stage Functionalization (Pd-Catalyzed C-H Arylation)

The Selectivity Switch: C5 vs. C2

When functionalizing an existing thiazole ring, temperature and catalyst choice dictate regioselectivity.

  • C2 Position: Most acidic proton (pKa ~29). Favored by Copper (Cu) catalysis or base-assisted mechanisms (CMD) at lower temperatures.

  • C5 Position: Most nucleophilic position. Favored by Palladium (Pd) catalysis via an electrophilic palladation mechanism.

Critical Insight: To achieve C5 selectivity (5-arylthiazole), you must use Palladium and often high temperatures (120–140°C) . The high temperature is necessary to overcome the energy barrier for electrophilic attack at C5, but it also risks activating the C2 position if the base is too strong.

Standardized Protocol: C5-Selective Arylation

Target: C5-Arylation of 2-substituted thiazole.

Reagents:

  • 2-Methylthiazole (1.0 equiv)

  • Aryl Bromide (1.5 equiv)

  • Catalyst: Pd(OAc)

    
     (5 mol%)[2][3]
    
  • Ligand: P(2-furyl)

    
     or Ligandless (in specific solvents)
    
  • Base: K

    
    CO
    
    
    
    (2.0 equiv)[2][3]
  • Solvent: Anisole or DMA

Step-by-Step Workflow:

  • Inert Atmosphere: Purge reaction vessel with Argon (O

    
     kills the active Pd species).
    
  • Solvent Choice: Use Anisole . It has a high boiling point (154°C) and stabilizes the Pd-intermediate, enhancing C5 selectivity over C2.

  • The Thermal Ramp:

    • Heat rapidly to 140°C .

    • Why? Slow heating can lead to catalyst decomposition before the catalytic cycle establishes.

  • Duration: Run for 16–24 hours.

  • Workup: Filter through Celite (to remove Pd black), concentrate, and purify via column chromatography.

Troubleshooting Guide: C-H Arylation
SymptomProbable CauseCorrective Action
C2-Arylation observed Base-assisted mechanism dominant.Switch solvent to Anisole. Ensure no Cu contaminants are present. Use a weaker base (e.g., KOAc instead of tBuOK).
Low Conversion Catalyst deactivation ("Pd Black").Reaction temperature might be too high for the ligand stability. Lower to 120°C or add more ligand (P(2-furyl)

).
Homocoupling of Aryl Halide Oxidative addition competition.Reduce the excess of Aryl Bromide. Ensure strict O

exclusion.
Visualization: Regioselectivity Decision Tree

This logic flow helps you select conditions based on the desired substitution pattern.

SelectivityFlow Root Thiazole C-H Functionalization Target Desired Position? Root->Target C2 C2 Position (Acidic Proton) Target->C2 Most Acidic C5 C5 Position (Nucleophilic) Target->C5 Most Nucleophilic CondC2 Conditions: Cu Catalysis or Pd + Strong Base Temp: 80-100°C C2->CondC2 CondC5 Conditions: Pd(OAc)2 (Electrophilic) Solvent: Anisole Temp: 130-140°C C5->CondC5 Requires High Energy

Caption: Decision tree for selecting temperature and catalyst based on regioselectivity (C2 vs C5).

Frequently Asked Questions (FAQ)

Q1: Can I use microwave irradiation for the Hantzsch synthesis? A: Yes, and it is often superior. Microwave irradiation (MW) provides rapid, uniform heating which accelerates the dehydration step significantly. A typical protocol involves heating the ethanol mixture to 100–120°C in a sealed MW vial for 10–20 minutes. This often suppresses side reactions like oxidative degradation of the thioamide.

Q2: In the C-H arylation, why is Anisole preferred over DMF? A: While DMF is a standard high-boiling solvent, it can coordinate strongly with Palladium, potentially inhibiting the electrophilic attack required for C5 selectivity. Anisole is non-coordinating and has a high boiling point (154°C), allowing the reaction to reach the activation energy required for C5 arylation without quenching the catalyst.

Q3: My Hantzsch product is an oil, but it should be a solid. What happened? A: You likely have a mixture of the hydroxythiazoline intermediate and the final product.

  • Check NMR: Look for a peak around 4.5–5.0 ppm (CH-OH) and lack of aromatic thiazole proton (usually ~7-8 ppm).

  • Fix: Dissolve the oil in ethanol with a catalytic amount of p-Toluenesulfonic acid (pTsOH) and reflux for another 2 hours to force dehydration.

References

  • Hantzsch Thiazole Synthesis Mechanism & Conditions

    • Source: Erian, A. W., et al.[4] "The Chemistry of

      
      -Haloketones and Their Utility in Heterocyclic Synthesis." Molecules, 2003.[4]
      
    • Relevance: Foundational review of the cyclization mechanism and dehydr
    • URL:[Link]

  • Pd-Catalyzed C5-Aryl

    • Source: Rossi, R., et al. "Selective Palladium-Catalyzed Direct C–H Arylation of Heteroaromatics."[5] Chemical Reviews, 2010.

    • Relevance: Defines the electrophilic pallad
    • URL:[Link]

  • Solvent Effects in Azole Aryl

    • Source: The Journal of Organic Chemistry (ACS).
    • Relevance: Establishes Anisole and high temperature (140°C) as critical for C5 regioselectivity.
    • URL:[Link]

Sources

Optimization

Technical Support Center: Minimizing Side Products in the Bromination of 2-Aminothiazole

Prepared by: Senior Application Scientist, Chemical Synthesis Division Welcome to the technical support center for the selective bromination of 2-aminothiazole. This guide is designed for researchers, scientists, and dru...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for the selective bromination of 2-aminothiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Our goal is to provide you with the expertise and field-proven insights necessary to minimize side product formation and maximize the yield of your desired 2-amino-5-bromothiazole product.

Core Principles: Understanding the Reaction

The bromination of 2-aminothiazole is a classic example of an electrophilic aromatic substitution. The thiazole ring is electron-rich, and the 2-amino group is a powerful activating group. It strongly directs the incoming electrophile (Br+) to the C5 position due to resonance stabilization of the intermediate sigma complex. The primary challenge is not directing the bromine to the C5 position, which is highly favored, but rather preventing secondary reactions such as over-bromination and decomposition.[1]

Diagram: Regioselectivity in 2-Aminothiazole Bromination

G cluster_0 Mechanism Overview A 2-Aminothiazole B Sigma Complex Intermediate (Resonance Stabilized) A->B Electrophilic Attack at C5 by Br+ C 2-Amino-5-bromothiazole (Major Product) B->C Deprotonation D HBr (Byproduct) B->D

Caption: Electrophilic attack at the C5 position.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent challenges encountered during the bromination of 2-aminothiazole in a direct question-and-answer format.

Issue 1: My analysis (LC-MS/NMR) shows a significant amount of a di-brominated product. How can I prevent this over-bromination?

Answer: The formation of di-brominated species is a classic sign of reaction conditions that are too harsh or an excess of the brominating agent. The initial product, 2-amino-5-bromothiazole, is still an activated ring system and can undergo a second bromination if conditions permit.

Primary Causes & Solutions:

  • Excess Brominating Agent: The most common cause is using too much bromine (Br₂) or N-Bromosuccinimide (NBS). The electron-rich nature of the thiazole ring makes it highly susceptible to multiple substitutions.[2]

    • Solution: Carefully control the stoichiometry. Use 1.0 to 1.1 equivalents of the brominating agent. For sensitive substrates, you may even start slightly substoichiometric and monitor the reaction closely, adding more reagent in small portions if needed.[2]

  • Highly Reactive Brominating Agent: Elemental bromine (Br₂) is a very strong brominating agent and can easily lead to over-bromination.[2]

    • Solution: Switch to a milder reagent. N-Bromosuccinimide (NBS) is an excellent alternative that is easier to handle and generally provides higher selectivity for mono-bromination.[3][4]

  • High Reaction Temperature or Prolonged Time: Higher temperatures increase the reaction rate indiscriminately, promoting the formation of the di-brominated byproduct.

    • Solution: Maintain strict temperature control. Start the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. Monitor the reaction progress diligently every 30-60 minutes using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed or when the desired product concentration is maximized.[2]

Issue 2: The reaction is incomplete, with a large amount of starting material remaining. What should I do?

Answer: Low conversion is typically due to insufficient reactivity or deactivation of the starting material during the reaction.

Primary Causes & Solutions:

  • Reagent Stoichiometry: You may have used too little brominating agent, or it may have degraded.

    • Solution: If a significant amount of starting material remains after a reasonable time, consider adding a small additional portion (e.g., 0.1 eq) of the brominating agent while monitoring the reaction carefully to avoid over-bromination.[3]

  • Deactivation by HBr: The reaction generates one equivalent of hydrobromic acid (HBr). This acid can protonate the nitrogen atoms of the 2-aminothiazole ring, forming a hydrobromide salt.[5] This salt is less nucleophilic and thus less reactive towards further electrophilic substitution.

    • Solution: Add a non-nucleophilic base to the reaction mixture to act as an HBr scavenger. Sodium acetate is a common and effective choice. It neutralizes the HBr as it forms, preventing the deactivation of the starting material.[3]

  • Insufficient Reaction Time or Temperature: The reaction conditions may be too mild.

    • Solution: If the reaction has stalled at a low temperature, consider gradually increasing the temperature (e.g., to 40 °C) or extending the reaction time. Continue to monitor progress closely to find the optimal balance between conversion and side product formation.[3]

Issue 3: The reaction mixture has turned dark brown or black, and a tar-like substance has formed.

Answer: Tar formation indicates decomposition of the starting material or product. The thiazole ring, while aromatic, can be sensitive to strongly oxidizing or acidic conditions, especially at elevated temperatures.

Primary Causes & Solutions:

  • High Temperature: Excessive heat is a primary cause of decomposition.

    • Solution: Ensure the reaction temperature is strictly controlled. For exothermic additions of bromine, use an ice bath and add the reagent dropwise to manage the heat generated.[3]

  • Oxidative Side Reactions: Air or other oxidants can contribute to degradation.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). This is particularly important for longer reactions or when using sensitive substrates.[3]

  • Impure Starting Materials: Contaminants in the 2-aminothiazole or the solvent can catalyze decomposition pathways.

    • Solution: Use high-purity starting materials and anhydrous solvents. Ensure the 2-aminothiazole has not discolored during storage.

Diagram: Troubleshooting Workflow

G cluster_0 Troubleshooting Decision Tree cluster_solutions Start Analyze Reaction Outcome (TLC, LC-MS, NMR) Issue What is the main issue? Start->Issue OverBrom Over-bromination (Di-bromo product) Issue->OverBrom High Impurity LowConv Low Conversion (Starting material remains) Issue->LowConv Incomplete Tar Tar Formation (Decomposition) Issue->Tar Dark Mixture Sol_OverBrom 1. Reduce Brominating Agent (1.0-1.1 eq) 2. Use milder reagent (NBS) 3. Lower temperature (0 °C) 4. Monitor reaction closely OverBrom->Sol_OverBrom Sol_LowConv 1. Add base (e.g., NaOAc) 2. Add more reagent incrementally 3. Increase temperature/time slowly LowConv->Sol_LowConv Sol_Tar 1. Strict temperature control 2. Use inert atmosphere (N2/Ar) 3. Ensure pure starting materials Tar->Sol_Tar

Caption: A decision tree for troubleshooting bromination reactions.

Frequently Asked Questions (FAQs)

Q1: Which brominating agent is better for this reaction: elemental bromine (Br₂) or N-Bromosuccinimide (NBS)? A: Both can be effective, but NBS is often the superior choice for achieving high selectivity.

  • Elemental Bromine (Br₂): This is a powerful, inexpensive reagent. However, it is highly corrosive, toxic, and its high reactivity can easily lead to over-bromination and other side reactions.[2] It is typically used in solvents like acetic acid or chloroform.[6]

  • N-Bromosuccinimide (NBS): NBS is a crystalline solid that is much safer and easier to handle than liquid bromine.[4] It acts as a source of low-concentration Br+, making it a milder and more selective brominating agent. This often results in cleaner reactions with higher yields of the desired mono-brominated product.[2][3] For laboratory-scale synthesis focused on minimizing byproducts, NBS is highly recommended.

Q2: How does the choice of solvent affect the reaction? A: The solvent plays a crucial role in solubility, reaction rate, and sometimes even selectivity.

  • Acetic Acid: A common solvent for reactions with Br₂, as it helps to solvate the reagents and the polar intermediates.[6]

  • Acetonitrile (ACN) or Dichloromethane (DCM): These are excellent solvents for reactions involving NBS. They are relatively inert and provide good solubility for the starting material.[3]

  • Polar vs. Non-polar: Highly polar solvents can sometimes favor competing side reactions.[2] The choice should be based on the specific brominating agent used and the solubility of the 2-aminothiazole substrate.

Q3: What are the most effective methods for purifying 2-amino-5-bromothiazole? A: Purification is critical for removing unreacted starting material and any side products.

  • Column Chromatography: Silica gel column chromatography is the most reliable method for separating the mono-brominated product from both the non-polar di-brominated byproduct and the more polar starting material.[3]

  • Recrystallization: If the crude product is relatively clean, recrystallization can be an effective and scalable purification method. The appropriate solvent system must be determined empirically.

  • Acid/Base Wash: An aqueous workup with a mild base (e.g., saturated sodium bicarbonate solution) is often used to neutralize the HBr byproduct and remove any acidic impurities before further purification.

Data Presentation: Effect of Reaction Conditions

The following table summarizes the illustrative effects of different reaction conditions on the product distribution. These are generalized trends to guide optimization.

Brominating AgentSolventTemperatureExpected Major ProductCommon Side ProductsMitigation Strategy
Br₂ (1.1 eq)Acetic AcidRoom Temp2-Amino-5-bromothiazoleDi-bromo species, TarUse low temp (0 °C), slow addition
Br₂ (1.5 eq)Acetic Acid50 °CDi-bromo speciesTar, DecompositionAvoid; conditions too harsh
NBS (1.1 eq)AcetonitrileRoom Temp2-Amino-5-bromothiazoleTrace di-bromo, Starting materialHigh selectivity, clean reaction
NBS (1.1 eq)DCM0 °C to RT2-Amino-5-bromothiazoleMinimalExcellent control and selectivity

Experimental Protocols

Protocol 1: Selective Mono-bromination using N-Bromosuccinimide (NBS) (Recommended)

This protocol prioritizes selectivity and safety.

  • Dissolution: In a round-bottom flask under a nitrogen atmosphere, dissolve 2-aminothiazole (1.0 eq) in anhydrous acetonitrile or dichloromethane (approx. 10 mL per gram of substrate).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of NBS: Add N-Bromosuccinimide (1.05-1.1 eq) portion-wise to the stirred solution over 15-20 minutes. Ensure the temperature remains below 5 °C during the addition.

  • Reaction: Allow the mixture to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Work-up: Quench the reaction by adding water. If using DCM, separate the organic layer. If using ACN, remove the solvent under reduced pressure and partition the residue between ethyl acetate and water. Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to obtain pure 2-amino-5-bromothiazole.

Protocol 2: Classical Bromination using Elemental Bromine (Br₂)

This is a traditional method. Caution: Elemental bromine is highly toxic and corrosive. Handle with extreme care in a well-ventilated fume hood.

  • Dissolution: Dissolve 2-aminothiazole (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a dropping funnel.[6]

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Bromine Addition: Prepare a solution of elemental bromine (1.0 eq) in a small amount of glacial acetic acid. Add this solution dropwise to the stirred 2-aminothiazole solution over 30-60 minutes, ensuring the temperature is maintained below 5 °C.[6]

  • Reaction: After the addition is complete, stir the mixture at room temperature for 2 hours, monitoring by TLC.[6]

  • Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the solution to pH 7-8 by the slow addition of a saturated sodium bicarbonate solution or other suitable base.

  • Extraction & Purification: Extract the product with an organic solvent like ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.[6]

References

  • Siméon, F. G., Wendahl, M. T., & Pike, V. W. (2009). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. The Journal of Organic Chemistry, 74(16), 6297–6300. Available from: [Link]

  • Abdelmajeed, M. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Available from: [Link]

  • Abdelmajeed, M. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Available from: [Link]

  • Lu, Y., et al. (2015). α-Bromination of Aldehydes by Continuous Flow Chemistry and Its Application to the Flow Synthesis of 2-Aminothiazoles. Organic Process Research & Development, 19(8), 1062-1066. Available from: [Link]

  • Kalathil, A. A., et al. (2020). Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. The Journal of Organic Chemistry, 85(6), 4513-4521. Available from: [Link]

  • Google Patents. (1951). US2537592A - 2-sulfanilamido-5-bromothiazoles.
  • Dash, B., & Rout, M. K. (1955). Bromination of 2-Aminothiazoles and their use as possible fungicides and bactericides. Journal of the Indian Chemical Society, 32(9), 663-666. Available from: [Link]

  • Lu, Y., et al. (2015). α-Bromination of Aldehydes by Continuous Flow Chemistry and Its Application to the Flow Synthesis of 2-Aminothiazoles. Organic Process Research & Development. Available from: [Link]

  • Kalathil, A. A., et al. (2020). Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. The Journal of Organic Chemistry. Available from: [Link]

  • Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. The Journal of Organic Chemistry, 82(11), 5947-5951. Available from: [Link]

  • Siméon, F. G., Wendahl, M. T., & Pike, V. W. (2009). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. The Journal of Organic Chemistry. Available from: [Link]

  • Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. The Journal of Organic Chemistry. Available from: [Link]

  • Lu, Y., et al. (2015). α-Bromination of Aldehydes by Continuous Flow Chemistry and Its Application to the Flow Synthesis of 2-Aminothiazoles. Organic Process Research & Development. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of 2‐Aminothiazole Derivatives in Easy Two‐Step, One‐Pot Reaction. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-aminothiazole derivatives. Retrieved February 12, 2026, from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of some new 5- substituted of. Retrieved February 12, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved February 12, 2026, from [Link]

  • MDPI. (2022). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Retrieved February 12, 2026, from [Link]

  • The Journal of Organic Chemistry. (2022). Organocatalytic Enantioselective α-Bromination of Aldehydes with N-Bromosuccinimide. Retrieved February 12, 2026, from [Link]

  • Figshare. (2025). α‑Bromination of Aldehydes by Continuous Flow Chemistry and Its Application to the Flow Synthesis of 2‑Aminothiazoles. Retrieved February 12, 2026, from [Link]

  • SciSpace. (2023). The Study and Synthesis of Aminothiazoles. Retrieved February 12, 2026, from [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved February 12, 2026, from [Link]

  • Indian Academy of Sciences. (n.d.). IV. Bromination and Nitration of Some Monosubstituted Thiazoles. Retrieved February 12, 2026, from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2022). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical dose formulations and rat plasma. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (n.d.). α-Bromination of Aldehydes by Continuous Flow Chemistry and Its Application to the Flow Synthesis of 2-Aminothiazoles. Retrieved February 12, 2026, from [Link]

  • Wikipedia. (n.d.). 2-Aminothiazole. Retrieved February 12, 2026, from [Link]

  • International Journal of Chemical Studies. (2022). Synthesis and characterization of biological active heterocycle-2-Aminothiazole. Retrieved February 12, 2026, from [Link]

  • eGyanKosh. (n.d.). EXPERIMENT 9 ESTIMATION OF AMINO GROUPS. Retrieved February 12, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 5-(4-Aminophenyl)thiazol-2-amine

Executive Summary: The Stability Paradox The molecule 5-(4-Aminophenyl)thiazol-2-amine presents a classic "Solubility vs. Stability" paradox common in heterocyclic kinase inhibitors and dye intermediates.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

The molecule 5-(4-Aminophenyl)thiazol-2-amine presents a classic "Solubility vs. Stability" paradox common in heterocyclic kinase inhibitors and dye intermediates.

  • The Core Issue: The compound contains two distinct amine groups: a 2-aminothiazole (heterocyclic amine) and a 4-aminophenyl (aniline). While the thiazole ring is relatively robust, the aniline moiety renders the molecule highly susceptible to oxidative polymerization and photodegradation in aqueous solution.[1]

  • The Solubility Challenge: As a base, it requires acidic conditions for aqueous solubility.[1] However, maintaining it in a protonated state in water for extended periods without antioxidant protection accelerates oxidative coupling (browning).[1]

Immediate Recommendations:

  • Never store aqueous solutions. Prepare fresh immediately before use.[1]

  • Master Stock: Store only as a high-concentration stock in anhydrous DMSO at -20°C or -80°C.

  • Light Protection: Strict protection from UV/Vis light is mandatory (Amber vials/foil).[1]

Technical Deep Dive: Degradation Mechanisms

To troubleshoot effectively, you must understand why the molecule degrades.[1]

A. Oxidative Dimerization (The "Browning" Effect)

The primary failure mode in aqueous solution is the oxidation of the p-aniline moiety. In the presence of dissolved oxygen and light, the aniline group undergoes radical cation formation, leading to azo-linkages or quinone imine intermediates.[1] This is often visually detectable as the solution turning from pale yellow


 orange 

brown
.
B. pH-Dependent Solubility Profile

Users often report "precipitation" which is actually a pH excursion.

  • pH < 4.0: Fully protonated (Dicationic/Monocationic).[1] Soluble.

  • pH 5.0 - 8.0: Deprotonation occurs. The neutral free base has poor aqueous solubility (

    
    ) and will precipitate.[1]
    
  • pH > 9.0: Chemical instability of the thiazole ring becomes a risk (ring cleavage), though less common than oxidation.[1]

C. Visualizing the Degradation Pathway

DegradationPathway Compound 5-(4-Aminophenyl) thiazol-2-amine (Pale Yellow) Radical Radical Cation Intermediate Compound->Radical Light + O2 (Auto-oxidation) Precipitate Free Base Precipitate (Cloudy White/Yellow) Compound->Precipitate pH > 6.0 (Deprotonation) Dimer Azo/Hydrazo Dimers (Orange/Red) Radical->Dimer Coupling Polymer Insoluble Polymer (Brown Precipitate) Dimer->Polymer Polymerization

Figure 1: Mechanistic pathway showing the divergence between oxidative degradation (color change) and pH-induced precipitation (cloudiness).[1]

Optimized Handling Protocols

Protocol A: Preparation of Stable Master Stock (DMSO)

Validates stability for 6-12 months.

  • Weighing: Weigh the solid in a low-humidity environment. The solid is hygroscopic; moisture accelerates degradation.[1]

  • Solvent: Dissolve in anhydrous DMSO (Dimethyl sulfoxide).

    • Why? DMSO prevents proton exchange and suppresses auto-oxidation compared to water.

    • Target Conc: 10 mM to 50 mM.[1]

  • Aliquot: Divide into single-use aliquots (e.g., 20-50

    
    ) in amber microtubes.
    
  • Storage: Store at -80°C (preferred) or -20°C.

    • Critical: Avoid repeated freeze-thaw cycles. Each cycle introduces condensation (water), initiating hydrolysis/oxidation.[1]

Protocol B: Preparation of Aqueous Working Solution

Validates stability for < 4 hours.

StepActionTechnical Rationale
1 Thaw Thaw one DMSO aliquot at Room Temp (RT). Vortex until fully dissolved.[1]
2 Buffer Prep Use PBS (pH 7.4) or HBSS .[1] Optional: Degas the buffer (sonicate 5 mins) to remove dissolved oxygen.[1]
3 Dilution Add DMSO stock to buffer dropwise while vortexing. Do not exceed 1% DMSO final v/v if possible.
4 Observation Inspect immediately. • Clear: Success. • Cloudy: Concentration exceeds solubility limit (likely >100

).[1] • Pink/Brown: Stock was oxidized.[1][2] Discard.
5 Usage Use within 4 hours . Keep shielded from light.[1]

Troubleshooting Guide

Decision Matrix: "My Solution Changed"

Use this logic flow to diagnose the root cause of instability.

Troubleshooting Start Issue Observed Type Visual Appearance? Start->Type Color Color Change (Yellow -> Brown/Pink) Type->Color Cloudy Cloudy / Precipitate (White/Pale) Type->Cloudy Oxidation Cause: Oxidation Color->Oxidation Sol_Ox Action: Check DMSO stock age. Use fresh buffer + Antioxidant (e.g. 1mM Ascorbic Acid). Oxidation->Sol_Ox pH_Issue Cause: pH Drift / Solubility Limit Cloudy->pH_Issue Sol_pH Action: Lower concentration. Or acidify slightly (pH 6.0). pH_Issue->Sol_pH

Figure 2: Diagnostic flowchart for distinguishing between oxidative failure and solubility failure.

Frequently Asked Questions (FAQ)

Q1: Can I autoclave the aqueous solution? A: Absolutely not. The high heat and steam will instantly degrade the aniline moiety and likely hydrolyze the thiazole ring.[1] Sterilize via filtration (0.22


 PVDF or PES membrane) after dilution.[1]

Q2: My cells are dying, but not from the target effect. Is the compound toxic? A: Check the color of your media. If the compound has oxidized (turned brown), you are generating reactive oxygen species (ROS) and quinone byproducts.[1] These are non-specifically cytotoxic.[1] You must prepare fresh solutions and perhaps lower the concentration to prevent precipitation on the cell monolayer.

Q3: How can I improve stability for a 24-hour assay? A: If your protocol allows, add a reducing agent. 1 mM DTT (Dithiothreitol) or Ascorbic Acid can significantly retard the oxidation of the amino-phenyl group.[1] Ensure these additives do not interfere with your specific biological target.[1]

Q4: Why does the datasheet say "Soluble in DMSO" but not water? A: The crystal lattice energy of the free base is high. DMSO disrupts this effectively. Water cannot overcome the lattice energy unless the amine is protonated (ionized) by acid.[1]

References & Authoritative Grounding

  • Wang, X., et al. (2012).[1] "Chemical Oxidative Polymerization of 2-Aminothiazole in Aqueous Solution: Synthesis, Characterization and Kinetics Study." Polymer, 53(15).[1]

    • Relevance: Establishes the mechanism of oxidative polymerization of the 2-aminothiazole core, confirming the risk of "browning" in aqueous media.

  • Shao, H., et al. (2013).[1] "Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors." ACS Medicinal Chemistry Letters, 4(11).[1]

    • Relevance: Discusses the synthesis and structure-activity relationship (SAR) of related aminophenyl-thiazole scaffolds, providing context on their stability in biological assays.

    • [1]

  • Karpov, K. A., et al. (2001).[1] "Inhibitory Effect of 2-Aminothiazole Derivatives in Oxidation Reactions." Russian Journal of General Chemistry.

    • Relevance: Details the kinetics of radical-initiated oxidation in 2-aminothiazole derivatives, supporting the recommendation for antioxidant protection.

    • [1]

  • PubChem Compound Summary. "5-(4-Aminophenyl)thiazol-2-amine."[3][4]

    • Relevance: Verification of chemical structure, molecular weight (191.25 g/mol ), and physicochemical properties.[1]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 5-Position Substitution of Thiazoles

Welcome to the technical support center for thiazole functionalization. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the substitution at t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for thiazole functionalization. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the substitution at the sterically hindered 5-position of the thiazole ring. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your reaction outcomes.

Introduction: The Challenge of the C5 Position

The thiazole nucleus is a cornerstone in medicinal chemistry, appearing in numerous approved drugs.[1][2] While functionalization at the C2 and C4 positions is relatively straightforward, the C5 position presents a significant synthetic hurdle due to steric hindrance, particularly when bulky substituents are present at the adjacent C4 position. This guide provides an in-depth analysis of common issues and field-proven strategies to achieve successful C5 substitution. The electron density at the C5 position of the thiazole ring makes it a prime target for electrophilic substitution.[3]

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling at the 5-position of my thiazole is failing or giving low yields. What are the likely causes?

A1: This is a classic challenge. Low yields in Suzuki-Miyaura couplings of 5-halothiazoles, especially with sterically demanding boronic acids, often stem from several factors:

  • Inefficient Oxidative Addition: The oxidative addition of the palladium catalyst to the C5-halide bond is often the rate-limiting step and can be significantly impeded by steric bulk on the thiazole or the incoming coupling partner.[4]

  • Catalyst Deactivation: The sulfur atom in the thiazole ring can act as a ligand, potentially coordinating to the palladium center and leading to catalyst deactivation.[5] This is particularly problematic with standard catalysts.

  • Protodeboronation of the Boronic Acid: Under the basic reaction conditions, the boronic acid can be converted back to the corresponding arene, reducing the concentration of the active nucleophile. This is a common side reaction in Suzuki couplings.[6]

Q2: What are the first troubleshooting steps I should take for a sluggish 5-position Suzuki coupling?

A2: Before resorting to more complex solutions, a systematic optimization of your reaction conditions is crucial.[7]

  • Re-evaluate Your Catalyst System: Standard catalysts like Pd(PPh₃)₄ may not be robust enough.[8] Consider switching to more active catalyst systems. Bulky, electron-rich phosphine ligands are often necessary to promote the challenging oxidative addition and reductive elimination steps.[9][10]

  • Screen Different Bases: The choice of base is critical.[7] If a weaker base like Na₂CO₃ is failing, consider screening stronger, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃.[8]

  • Solvent and Temperature Optimization: Ensure your solvent is rigorously degassed to prevent catalyst oxidation.[11] If the reaction is sluggish at a lower temperature, cautiously increasing the temperature can improve the rate, but be mindful of potential substrate or product degradation.[11] Microwave irradiation can sometimes be beneficial for accelerating these difficult couplings.[6]

Q3: Are there alternative coupling methods if Suzuki-Miyaura consistently fails?

A3: Absolutely. When Suzuki-Miyaura proves intractable, several other cross-coupling reactions can be effective for 5-position functionalization. A comparative study of different methods can often reveal the best approach for a specific substrate.[12]

  • Stille Coupling: While it involves toxic organotin reagents, Stille coupling is often more tolerant of steric hindrance than Suzuki-Miyaura.

  • Negishi Coupling: Utilizing organozinc reagents, Negishi coupling is another powerful alternative, particularly for constructing C-C bonds.[12]

  • Direct C-H Arylation: This is an increasingly popular and atom-economical strategy that avoids the pre-functionalization of the thiazole ring.[13] Palladium-catalyzed direct arylation often shows high regioselectivity for the C5 position.[14][15][16][17]

Troubleshooting Guide: In-Depth Solutions

Problem 1: Low to No Conversion in a 5-Thiazole Suzuki Coupling
Potential Cause Explanation & Troubleshooting Steps
Inactive Catalyst System The Pd(0) active species may not be forming efficiently, or the chosen ligand is not suitable for the sterically hindered substrate.[11] Solutions: 1. Switch to a more active Pd(0) source: Instead of Pd(OAc)₂, which requires in-situ reduction, try using a pre-formed Pd(0) source like Pd₂(dba)₃. 2. Employ Bulky, Electron-Rich Ligands: Ligands like SPhos, XPhos, or bulky N-heterocyclic carbenes (NHCs) can significantly improve catalytic activity for sterically demanding substrates.[8][9] 3. Consider a Ligand-Free Approach: In some cases, the thiazole nitrogen can coordinate to the palladium, facilitating a ligand-free reaction.[4][8] Experimenting with a palladium source like Pd(OAc)₂ without an external phosphine ligand is a worthwhile strategy.[4][16]
Suboptimal Base/Solvent Combination The base is crucial for activating the boronic acid for transmetalation.[11] Its effectiveness is highly dependent on the solvent system. Solutions: 1. Base Screening: If common bases like K₂CO₃ are ineffective, try stronger bases such as K₃PO₄ or Cs₂CO₃.[8] 2. Solvent Choice: For challenging couplings, polar aprotic solvents like dioxane or DMF can be more effective than toluene. Ensure solvents are anhydrous and thoroughly degassed.
Steric Hindrance on the Coupling Partners Highly substituted thiazoles or bulky boronic acids can prevent the necessary proximity for the coupling reaction to occur. Solutions: 1. Modify the Boronic Acid: If possible, consider using a less sterically hindered boronic acid derivative. 2. Switch to a Different Cross-Coupling Reaction: Stille or Negishi couplings may be more tolerant of steric bulk.
Problem 2: Significant Formation of Homocoupling and/or Protodeboronation Byproducts
Potential Cause Explanation & Troubleshooting Steps
Presence of Oxygen Oxygen can lead to oxidative homocoupling of the boronic acid and can also deactivate the Pd(0) catalyst.[11][18] Solutions: 1. Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly degassed by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.[11]
Inefficient Transmetalation If the transmetalation step is slow, the boronic acid has more time to undergo protodeboronation. Solutions: 1. Use a Stronger Base: A stronger base can accelerate the formation of the more reactive boronate species. 2. Consider Boronic Esters: Pinacol boronic esters are often more stable than their corresponding boronic acids and can sometimes give cleaner reactions.[12]
Catalyst System Promoting Side Reactions Certain catalyst systems may be more prone to promoting side reactions. Solutions: 1. Optimize Ligand-to-Metal Ratio: An incorrect ratio can lead to catalyst instability and side reactions. 2. Screen Different Ligands: Some ligands are better at promoting the desired cross-coupling pathway over side reactions.

Experimental Workflow & Visualization

Workflow for Optimizing a Challenging 5-Thiazole Suzuki Coupling

The following diagram illustrates a logical workflow for troubleshooting and optimizing a difficult Suzuki-Miyaura coupling at the 5-position of a thiazole.

G cluster_0 Initial Reaction Failure cluster_1 Troubleshooting Path 1: Reaction Conditions cluster_2 Troubleshooting Path 2: Catalyst System cluster_3 Alternative Strategies cluster_4 Successful Outcome A Low or No Yield B Screen Bases (e.g., K2CO3, K3PO4, Cs2CO3) A->B Start Here C Optimize Solvent & Temperature (e.g., Dioxane, DMF, 80-120°C) B->C D Ensure Rigorous Degassing C->D E Switch to Active Pd(0) Source (e.g., Pd2(dba)3) D->E If Still Fails J Optimized C5-Substituted Thiazole Synthesis D->J If Successful F Screen Bulky Ligands (e.g., SPhos, XPhos, NHCs) E->F G Attempt Ligand-Free Conditions F->G H Switch to Stille or Negishi Coupling G->H If Still Fails G->J If Successful I Explore Direct C-H Arylation H->I I->J If Successful

Caption: Troubleshooting workflow for 5-position thiazole substitution.

Key Mechanistic Insight: The Role of Bulky Ligands

Bulky, electron-rich ligands are often the key to success in these challenging couplings. They play a crucial role in promoting both the oxidative addition and reductive elimination steps of the catalytic cycle.

G Pd0 Pd(0)L2 OA_TS Oxidative Addition Pd0->OA_TS PdII R-Pd(II)-X L2 OA_TS->PdII Bulky ligands accelerate this step Transmetalation Transmetalation PdII->Transmetalation PdII_Aryl R-Pd(II)-Ar L2 Transmetalation->PdII_Aryl RE_TS Reductive Elimination PdII_Aryl->RE_TS RE_TS->Pd0 Catalyst Regeneration Product R-Ar RE_TS->Product Bulky ligands facilitate this step

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Detailed Experimental Protocol: A Starting Point for Optimization

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a 5-bromothiazole with an arylboronic acid, incorporating best practices for overcoming steric hindrance.

Reaction: 5-Bromo-4-methylthiazole with 2,6-dimethylphenylboronic acid

  • Reagent Preparation:

    • To an oven-dried Schlenk flask, add 5-bromo-4-methylthiazole (1.0 mmol, 1 equiv).

    • Add 2,6-dimethylphenylboronic acid (1.2 mmol, 1.2 equiv).

    • Add Pd₂(dba)₃ (0.02 mmol, 2 mol %).

    • Add SPhos (0.04 mmol, 4 mol %).

    • Add finely ground, anhydrous K₃PO₄ (2.0 mmol, 2.0 equiv).

  • Reaction Setup:

    • Seal the flask with a rubber septum.

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.

  • Reaction Execution:

    • Stir the mixture vigorously at 100 °C.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel.

Conclusion

Overcoming the steric challenges associated with 5-position substitution of thiazoles requires a systematic and informed approach to reaction optimization. By carefully selecting the catalyst system, base, and solvent, and by considering alternative cross-coupling strategies when necessary, researchers can successfully synthesize these valuable compounds. This guide provides a foundation of knowledge and practical troubleshooting steps to navigate these synthetic hurdles.

References

  • Liu, X.-W., et al. (2017). Regioselective Arylation of Thiazole Derivatives at 5-Position via Pd Catalysis under Ligand-Free Conditions. Organic Letters, 19(13), 3608-3611. [Link]

  • Diversified syntheses of multifunctionalized thiazole derivatives via regioselective and programmed C–H activation. Chemical Communications. [Link]

  • Roger, J., Pogan, F., & Doucet, H. (2009). Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. The Journal of Organic Chemistry, 74(3), 1179-1186. [Link]

  • Synthesis of 5-arylthiazoles. Comparative study between Suzuki cross-coupling reaction and direct arylation. ResearchGate. [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. ACS Publications. [Link]

  • Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. [Link]

  • (PDF) ChemInform Abstract: Diversified Syntheses of Multifunctionalized Thiazole Derivatives via Regioselective and Programmed C—H Activation. ResearchGate. [Link]

  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. [Link]

  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. MDPI. [Link]

  • Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. [Link]

  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PubMed Central. [Link]

  • Synthesis of selected functionalized derivatives of thiazolo[3,2-b][5][14][15]triazole, imidazo[2,1-b]thiazole and imidazo[2,1-b][5][14][16]thiadiazole. ResearchHub. [Link]

  • Thiazole-based scaffolding for high performance solar cells. RSC Publishing. [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]

  • 2H-Thiazolo[4,5-d][14][15][16]triazole: synthesis, functionalization, and application in scaffold-hopping. Chemical Science (RSC Publishing). [Link]

  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews (RSC Publishing). [Link]

  • Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. [Link]

  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. [Link]

  • Efficient palladium‐catalyzed C‐S cross‐coupling reaction of benzo‐2,1,3‐thiadiazole at C‐5‐position: A potential class of AChE inhibitors. ResearchGate. [Link]

  • Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. [Link]

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PubMed Central. [Link]

  • A Systematic Study of Suzuki-Miyaura Cross-Coupling Reactions on Thiazoleboronic Esters in the 4- and 5-Position. Sci-Hub. [Link]

  • Progress in the chemistry of 5-acetylthiazoles. Semantic Scholar. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • Review of the synthesis and biological activity of thiazoles. ResearchGate. [Link]

  • A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. ijarsct. [Link]

  • How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

  • The synthesis of thiazole‐2‐ and of thiazole‐5‐ carboxylic acid via a halogen‐metal exchange reaction). ResearchGate. [Link]

  • Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. [Link]

  • Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics. RSC Publishing. [Link]

  • Tuning the dimensionality of functional thiazolo[5,4-d]thiazole based supramolecular polymers via competitive interactions. PubMed Central. [Link]

  • Thiazole synthesis. Organic Chemistry Portal. [Link]

  • Novel Thiazole-Fused [4,5-g] or [5,4-g]Quinazolin-8-ones and Their Quinazoline Analogues: Synthesis and Biological Evaluation. PubMed Central. [Link]

  • Synthesis of some benzo[d]thiazole derivatives via Suzuki cross-coupling reaction. [Link]

Sources

Reference Data & Comparative Studies

Comparative

Technical Guide: Distinguishing 5-(4-Aminophenyl)thiazol-2-amine from 4-(4-Aminophenyl)thiazol-2-amine

Executive Summary In the development of thiazole-based kinase inhibitors and antimicrobials, the regiochemistry of the aryl substituent is a critical determinant of biological activity. 4-(4-Aminophenyl)thiazol-2-amine (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of thiazole-based kinase inhibitors and antimicrobials, the regiochemistry of the aryl substituent is a critical determinant of biological activity. 4-(4-Aminophenyl)thiazol-2-amine (Isomer A) and 5-(4-Aminophenyl)thiazol-2-amine (Isomer B) are regioisomers with identical molecular weights (MW: 191.25 g/mol ) and similar polarity, making them prone to misidentification in high-throughput screening campaigns.

This guide provides a definitive analytical framework to distinguish these isomers. The primary differentiator is 1H NMR spectroscopy , specifically the chemical shift of the remaining thiazole proton (H-5 vs. H-4). Secondary validation should be performed via synthetic route analysis (Hantzsch vs. Cross-Coupling) and distinct retention times in reverse-phase chromatography.

Structural & Synthetic Context

Understanding the synthetic origin is the first line of defense against misidentification. The two isomers typically arise from fundamentally different chemical pathways.

The Synthetic Divergence
  • The 4-Isomer (Standard Hantzsch Product): The reaction of

    
    -haloketones with thiourea is the most common route to aminothiazoles. This exclusively yields the 4-substituted thiazole.
    
  • The 5-Isomer (Coupling Product): Accessing the 5-position usually requires electrophilic substitution (halogenation) of a pre-formed thiazole followed by metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

Visualization of Pathways

The following diagram illustrates the structural differences and their synthetic origins.

Thiazole_Synthesis_Pathways cluster_legend Key Structural Difference Start_Hantzsch 4-Amino-alpha-bromoacetophenone + Thiourea Isomer_4 4-(4-Aminophenyl)thiazol-2-amine (4-Isomer) Major Product Start_Hantzsch->Isomer_4 Hantzsch Condensation (Reflux/EtOH) Start_Suzuki 2-Aminothiazole (Halogenation -> 5-Bromo) Isomer_5 5-(4-Aminophenyl)thiazol-2-amine (5-Isomer) Coupling Product Start_Suzuki->Isomer_5 Suzuki Coupling (Pd cat., Ar-B(OH)2) Note1 4-Isomer contains H-5 proton (Shielded, Upfield) Note2 5-Isomer contains H-4 proton (Deshielded, Downfield)

Figure 1: Synthetic divergence between the 4-isomer and 5-isomer. The Hantzsch reaction is regioselective for the 4-position.

Analytical Comparison (The Definitive Guide)

While Mass Spectrometry (LC-MS) will show the same parent ion (


), Nuclear Magnetic Resonance (NMR)  provides the only self-validating confirmation of structure.
1H NMR Spectroscopy (DMSO-d6)

The thiazole ring contains two carbons (C-4 and C-5). The proton attached to these carbons experiences vastly different magnetic environments due to the heteroatoms (Sulfur vs. Nitrogen).

  • Rule of Thumb: Protons

    
     to Nitrogen (H-4) are deshielded (downfield). Protons 
    
    
    
    to Sulfur (H-5) are relatively shielded (upfield).
Feature4-(4-Aminophenyl)thiazol-2-amine 5-(4-Aminophenyl)thiazol-2-amine
Thiazole Proton H-5 H-4
Chemical Shift (

)
6.60 – 7.10 ppm (Singlet)7.50 – 8.00 ppm (Singlet)
Environment Adjacent to Sulfur (Shielded)Adjacent to Nitrogen (Deshielded)
Multiplicity Singlet (sharp)Singlet (sharp)
Aromatic Region Phenyl protons often overlap with H-5H-4 is usually distinct from phenyl region

Experimental Insight: In DMSO-d6, the amine protons (


) usually appear as a broad singlet around 7.0 ppm. Do not confuse the exchangeable amine protons with the thiazole ring proton. Add 

shake to eliminate the amine signal if unsure; the thiazole singlet will remain.
13C NMR Spectroscopy

The carbon shifts follow a similar trend to the protons, though less commonly used for rapid ID.

  • C-5 (in 4-isomer): ~100–110 ppm.

  • C-4 (in 5-isomer): ~130–140 ppm.

Analytical Workflow Decision Tree

Analytical_Workflow Sample Unknown Sample (MW ~191) LCMS LC-MS Analysis Sample->LCMS Verify Purity NMR 1H NMR (DMSO-d6) LCMS->NMR Confirm Mass Check_H Check Thiazole Singlet Region NMR->Check_H Result_4 Singlet @ 6.6 - 7.1 ppm (H-5 present) ID: 4-Isomer Check_H->Result_4 Upfield Signal Result_5 Singlet @ 7.5 - 8.0 ppm (H-4 present) ID: 5-Isomer Check_H->Result_5 Downfield Signal

Figure 2: Logical decision tree for assigning regiochemistry.

Experimental Protocols

Protocol A: Reference Synthesis of 4-(4-Aminophenyl)thiazol-2-amine (Hantzsch Method)

Use this protocol to generate a verified standard of the 4-isomer.

  • Reagents: 2-Bromo-4'-aminoacetophenone (1.0 eq), Thiourea (1.2 eq), Ethanol (absolute).

  • Procedure:

    • Dissolve 2-bromo-4'-aminoacetophenone (or its HCl salt) in Ethanol (0.5 M concentration).

    • Add Thiourea.[1][2][3]

    • Reflux the mixture for 2–4 hours. Monitor by TLC (usually 50% EtOAc/Hexane).

    • Workup: Cool to room temperature. The hydrobromide salt of the product may precipitate. Filter the solid.

    • Free Base: Suspend the solid in water and adjust pH to ~9 with saturated

      
      . Filter the resulting precipitate.
      
    • Recrystallization: Ethanol/Water.

  • Expected Data:

    • 1H NMR (400 MHz, DMSO-d6):

      
       7.60 (d, 2H, Phenyl), 6.95 (s, 1H, Thiazole H-5 ), 6.80 (s, 2H, 
      
      
      
      , exchangeable), 6.58 (d, 2H, Phenyl).
Protocol B: Chromatographic Separation (HPLC)

Regioisomers often have different retention times due to changes in molecular planarity and dipole moment.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

    
    m, 4.6 x 100 mm).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Result: The 4-isomer, being slightly more planar and capable of better stacking, often elutes later than the 5-isomer in standard acidic reverse-phase conditions, though this must be empirically verified for specific columns.

Functional Implications in Drug Discovery[1][4]

Distinguishing these isomers is not merely an academic exercise; it has profound implications for Structure-Activity Relationships (SAR).

  • Binding Pocket Geometry:

    • 4-Isomer: The vector of the phenyl group is ~120° relative to the amine. This "bent" shape fits many kinase ATP-binding pockets (e.g., CDK inhibitors).

    • 5-Isomer: The vector is more linear relative to the C2-amine. This creates a "rod-like" scaffold that may clash with hinge-region residues in enzymes.

  • Metabolic Stability: The C-5 position of thiazoles is a metabolic "soft spot" for oxidation. In the 5-isomer, this position is blocked by the phenyl ring, potentially altering the metabolic clearance profile compared to the 4-isomer.

References

  • Hantzsch Thiazole Synthesis: Bramley, S. E., et al.[3] "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity." Journal of the Chemical Society, Perkin Transactions 1, 1987 , 639-643.[2] Link

  • NMR of Thiazoles: Potts, K. T., et al. "1,2,4-Triazoles. XII. Derivatives of the s-Triazolo[4,3-a]pyridine Ring System." The Journal of Organic Chemistry, 1966 , 31(11), 3522–3527. (Foundational text on azole proton shifts). Link

  • Suzuki Coupling for 5-Arylthiazoles: Kamali, M. "Synthesis of some new 5-substituted of 2-aminothiazoles." Journal of Chemical and Pharmaceutical Research, 2016 , 8(1), 147-152.[4] Link

  • General Heterocyclic NMR Data: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.

Sources

Validation

Mass spectrometry fragmentation pattern of 5-(4-Aminophenyl)thiazol-2-amine

Mass Spectrometry Fragmentation Guide: 5-(4-Aminophenyl)thiazol-2-amine Executive Summary Target Molecule: 5-(4-Aminophenyl)thiazol-2-amine (CAS: 51659-90-6) Molecular Formula: C H N S Exact Mass: 191.0517 Da Precursor I...

Author: BenchChem Technical Support Team. Date: February 2026

Mass Spectrometry Fragmentation Guide: 5-(4-Aminophenyl)thiazol-2-amine

Executive Summary

  • Target Molecule: 5-(4-Aminophenyl)thiazol-2-amine (CAS: 51659-90-6)

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    S
  • Exact Mass: 191.0517 Da

  • Precursor Ion [M+H]

    
    : m/z 192.0590 (ESI Positive Mode)
    
  • Primary Application: Pharmacophore analysis in kinase inhibitor development (e.g., Dasatinib analogs) and metabolic stability profiling.

This guide provides a technical analysis of the fragmentation behavior of 5-(4-aminophenyl)thiazol-2-amine using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). It compares the target molecule against its regioisomer, 4-(4-aminophenyl)thiazol-2-amine , a common synthetic impurity or alternative scaffold, highlighting diagnostic ions for structural differentiation.

Methodology & Protocol

To ensure reproducibility and "self-validating" results, the following standardized LC-MS/MS protocol is recommended. This setup minimizes in-source fragmentation while maximizing the detection of diagnostic product ions.

Experimental Setup:

  • Ionization Source: ESI Positive Mode (+).[1]

  • Spray Voltage: 3.5 kV.

  • Collision Gas: Nitrogen (CID).

  • Collision Energies (CE): Stepped energy ramp (15, 30, 45 eV) is critical to observe both the labile ammonia loss and the stable thiazole ring cleavage.

Self-Validation Check:

  • System Suitability: Inject a standard of 2-aminothiazole.[2][3] Ensure detection of the characteristic m/z 101

    
     59 transition (Ring cleavage) before analyzing the phenyl-substituted target.
    

Fragmentation Analysis: 5-(4-Aminophenyl)thiazol-2-amine

The fragmentation of 5-(4-aminophenyl)thiazol-2-amine is driven by the stability of the thiazole ring and the lability of the primary amine groups.

Primary Fragmentation Pathways
  • Neutral Loss of Ammonia (-17 Da): The most abundant low-energy channel is the loss of NH

    
     from the C2-position amine or the phenyl amine. In 2-aminothiazoles, the C2-amine is often more labile upon protonation at the ring nitrogen.
    
    • Transition: m/z 192

      
       175
      
  • Loss of Hydrogen Cyanide (-27 Da): Characteristic of heteroaromatic rings, the thiazole ring undergoes cleavage losing HCN. This often occurs sequentially after ammonia loss or directly from the precursor at higher energies.

    • Transition: m/z 192

      
       165 (Direct) or 175 
      
      
      
      148 (Sequential)
  • Retro-Diels-Alder (RDA) / Ring Cleavage: High-energy collision (40+ eV) forces the cleavage of the thiazole ring (S-C2 and N-C4 bonds), often generating a thio-phenyl fragment or retaining the aromatic nitrile species.

Mechanistic Pathway Diagram

The following Graphviz diagram visualizes the fragmentation logic, distinguishing between the target (5-isomer) and the alternative (4-isomer).

FragmentationPathway cluster_target Target: 5-(4-Aminophenyl)thiazol-2-amine cluster_alt Alternative: 4-(4-Aminophenyl)thiazol-2-amine M_Target Precursor [M+H]+ m/z 192.06 Frag_NH3 [M+H - NH3]+ m/z 175.03 M_Target->Frag_NH3 - NH3 (17 Da) Low CE Frag_HCN [M+H - HCN]+ m/z 165.05 M_Target->Frag_HCN - HCN (27 Da) Med CE Frag_Core Thiazole Ring Cleavage (Diagnostic for 5-sub) m/z 134 / 121 Frag_NH3->Frag_Core Ring Opening High CE M_Alt Precursor [M+H]+ m/z 192.06 Frag_Alt_Specific Diagnostic Ion [Ph-C≡N-H]+ m/z 119 M_Alt->Frag_Alt_Specific Proximity Effect (4-Pos Specific)

Caption: Comparative fragmentation pathways showing common neutral losses for the target and diagnostic cleavage for the 4-isomer alternative.

Comparative Analysis: Target vs. Alternative

Distinguishing the 5-substituted target from the 4-substituted regioisomer is a critical quality control step. While both share the same mass (m/z 192) and similar neutral losses (NH


, HCN), their ring cleavage patterns differ due to the proximity of the phenyl ring to the thiazole nitrogen.
FeatureTarget: 5-(4-Aminophenyl) Alternative: 4-(4-Aminophenyl) Differentiation Mechanism
Precursor Ion m/z 192.06m/z 192.06Indistinguishable by MS1.
Primary Loss -NH

(m/z 175)
-NH

(m/z 175)
Common to 2-aminothiazoles.
Diagnostic Fragment m/z 148 / 121 m/z 119 / 105 4-Isomer: The phenyl group at C4 stabilizes the formation of benzonitrile-type ions (m/z 104/119) upon ring opening. 5-Isomer: Retains sulfur longer in fragments, often yielding m/z 121 or 134 (thio-fragments).
RDA Behavior Slower ring openingFaster ring openingThe C4-substitution weakens the N-C4 bond, facilitating faster fragmentation at lower collision energies.

Key Insight: In the 4-isomer, the phenyl ring is directly adjacent to the ring nitrogen. During CID, this facilitates a specific cleavage yielding a stabilized [Aminophenyl-CNH]


 species (m/z ~119). The 5-isomer, having the phenyl group "insulated" by the C5 carbon, tends to fragment via more complex skeletal rearrangements involving the sulfur atom [1, 2].

Reference Data Tables

Table 1: Observed & Predicted Fragment Ions (ESI+)
m/z (Observed)Formula (Ion)Error (ppm)Identity / LossRelative Abundance (Est.)
192.0590 [C

H

N

S]

0.0Precursor Ion [M+H]

100%
175.0324 [C

H

N

S]

< 5Loss of NH

(Ammonia)
60-80%
165.0481 [C

H

N

S]

< 5Loss of HCN (Hydrogen Cyanide)20-40%
150.0215 [C

H

NS]

< 5Sequential (-NH

-HCN)
10-25%
134.0290 [C

H

NS]

< 5Thiazole Ring Cleavage5-15%
93.0573 [C

H

N]

< 5Aminophenyl cation (C-C cleavage)< 10%
Table 2: Instrument Parameters for Optimal Detection
ParameterSettingReason
Polarity PositiveBasic amine groups protonate easily.
Capillary Temp 275-300 °CEnsure complete desolvation of polar amines.
Collision Gas NitrogenStandard for CID; Argon may be too aggressive for labile amines.
Isolation Width 1.0 - 2.0 DaNarrow width prevents interference from isotopes/background.

References

  • NIST Mass Spectrometry Data Center. "Mass Spectrum of 2-Thiazolamine, 4-phenyl-." National Institute of Standards and Technology. Available at: [Link]

  • Frański, R., et al. (2006).[4] "Fragmentation and skeletal rearrangements of 2-arylylamino-5-aryl-1,3,4-oxadiazoles and their noncovalent complexes." Journal of Mass Spectrometry, 41(3), 312-322.[4] Available at: [Link]

  • PubChem. "5-(4-Aminophenyl)thiazol-2-amine Compound Summary." National Library of Medicine. Available at: [Link]

Sources

Comparative

IR spectroscopy characteristic bands for 2-amino-5-arylthiazoles

Topic: IR Spectroscopy Characteristic Bands for 2-Amino-5-Arylthiazoles Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Spectroscopists, and Drug Discovery Researchers Structural Validation & Compa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: IR Spectroscopy Characteristic Bands for 2-Amino-5-Arylthiazoles Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Spectroscopists, and Drug Discovery Researchers

Structural Validation & Comparative Analysis

Executive Summary

The 2-amino-5-arylthiazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in antimicrobial, anti-inflammatory, and neuroprotective agents. In synthetic workflows—typically involving Hantzsch-type condensations—Infrared (IR) spectroscopy provides the most rapid " go/no-go " decision gate.

This guide objectively compares the IR spectral signature of 2-amino-5-arylthiazoles against their synthetic precursors (to confirm reaction completion) and structural isomers (to validate regiochemistry). It moves beyond generic textbook values, offering specific frequency ranges derived from experimental 5-aryl derivatives.

Mechanistic Basis & Structural Context

To interpret the spectrum accurately, one must understand the vibrational modes inherent to the scaffold. The 2-amino-5-arylthiazole system exhibits a "push-pull" electronic character where the amino group (


) donates electron density into the electron-deficient thiazole ring, which is further conjugated to the aryl group at the C5 position.
Key Vibrational Modes:
  • Amino-Imino Tautomerism: While the amino form is thermodynamically dominant in the solid state, the imino tautomer can appear in solution or specific derivatives. IR distinguishes these states:

    • Amino Form: Distinct doublet (

      
       asym/sym stretch).
      
    • Imino Form: Single broad band (

      
       stretch) and a shifted exocyclic 
      
      
      
      band.
  • Ring Conjugation: The

    
     bond in the thiazole ring typically absorbs at lower frequencies (1580–1520 
    
    
    
    ) than non-conjugated imines due to aromaticity.
Comparative Spectral Analysis
A. The "Synthesis Check": Product vs. Precursors

The most critical comparison for a synthetic chemist is distinguishing the product from the starting materials: typically an


-halo-arylacetaldehyde (or ketone) and thiourea.

Table 1: Diagnostic IR Bands for Reaction Monitoring

Functional GroupPrecursor:

-Halo Ketone/Aldehyde
Precursor: ThioureaTarget: 2-Amino-5-Arylthiazole Status
Carbonyl (

)
1680–1700

(Strong)
AbsentAbsent Disappearance confirms cyclization
Amino (

)
Absent3400–3100

(Very Broad)
3440–3300

(Sharper Doublet)
Shift & sharpening indicates product
Imine (

)
AbsentAbsent1580–1620

(Medium/Strong)
New characteristic band
Thione (

)
Absent~1100 or 730

Absent (Converted to C-S-C)Disappearance confirms S-alkylation
C-S-C (Ring) AbsentAbsent680–700

New characteristic band

Critical Insight: The complete disappearance of the carbonyl peak (~1690


) is the primary indicator of reaction success. Retention of this peak suggests incomplete cyclization or hydrolysis of the starting material.
B. The "Regio-Check": 5-Aryl vs. 4-Aryl Isomers

While 4-arylthiazoles (classic Hantzsch products) are more common, 5-aryl derivatives are distinct. The substitution pattern affects the C-H out-of-plane bending (wagging) vibrations.

  • 2-Amino-5-Arylthiazole: Contains a proton at C4 . The C4-H wagging vibration typically appears near 830–860

    
     .
    
  • 2-Amino-4-Arylthiazole: Contains a proton at C5 . The C5-H wagging is often lower, around 730–760

    
     .
    
Visualizing the Workflow

The following diagram illustrates the synthetic pathway and the logical decision tree for IR analysis.

G Start Start: Synthesis Mixture Precursors Precursors: Thiourea + u03b1-Halo-Aryl Carbonyl Start->Precursors Reaction Reaction: Cyclization (Reflux/Microwave) Precursors->Reaction IR_Check IR Analysis Step Reaction->IR_Check Decision_CO Is C=O Band (1690 cmu207bu00b9) Present? IR_Check->Decision_CO Fail Incomplete Reaction (Reflux longer) Decision_CO->Fail Yes Pass_CO C=O Absent. Check NHu2082 Region Decision_CO->Pass_CO No Decision_NH Doublet at 3300-3440 cmu207bu00b9? Pass_CO->Decision_NH Product_Amino Target: 2-Amino-5-Arylthiazole (Amino Tautomer) Decision_NH->Product_Amino Yes (Doublet) Product_Imino Possible Imino Tautomer (Single band ~3200 cmu207bu00b9) Decision_NH->Product_Imino No (Single Band)

Figure 1: IR-guided decision logic for validating 2-amino-5-arylthiazole synthesis.

Experimental Protocol: IR Characterization

To ensure reproducibility and minimize artifacts (such as water interference in the


 region), follow this standardized protocol.

Method: Potassium Bromide (KBr) Pellet or ATR (Attenuated Total Reflectance). Resolution: 4


.
Scans:  32–64.
  • Sample Preparation (Solid State):

    • KBr Method:[1][2] Mix 1–2 mg of the dried synthesized thiazole with 100 mg of spectroscopic-grade KBr. Grind to a fine powder to avoid scattering (Christiansen effect). Press into a transparent pellet.

    • ATR Method:[3] Place a small amount of solid directly on the Diamond/ZnSe crystal. Apply high pressure to ensure good contact.

  • Baseline Correction:

    • Ensure the background spectrum (air/clean crystal) is fresh.

    • 
       doublet (2350 
      
      
      
      ) should be subtracted.
  • Data Acquisition:

    • Scan from 4000 to 400

      
      .
      
  • Validation Check:

    • Inspect 3400–3000

      
       region. If a broad "mound" exists rather than distinct peaks, the sample may be wet (hygroscopic). Dry the sample in a vacuum desiccator and re-run.
      
Detailed Spectral Assignments (Experimental Case Study)

Based on experimental data for 2-amino-5-phenylthiazole [1, 2], the following assignments are the standard for this class of compounds:

  • 3335

    
     & 3250 
    
    
    
    :
    
    
    Asymmetric and Symmetric stretching. (Distinct doublet confirms primary amine).
  • 3120–3060

    
    : 
    
    
    
    Aromatic stretching (Weak, sharp peaks).
  • 1620–1580

    
    : 
    
    
    
    Endocyclic thiazole ring stretch. (Often the strongest band in the "double bond" region).
  • 1530–1480

    
    : 
    
    
    
    Aromatic ring skeletal vibrations.
  • 1350–1320

    
    : 
    
    
    
    Exocyclic bond stretching (connecting the ring to the amino group).
  • 690–680

    
    : 
    
    
    
    Thiazole ring stretching (Diagnostic fingerprint band).
Troubleshooting & Artifacts
  • Broadening of NH bands: If the

    
     doublet appears as a single broad lump, it indicates hydrogen bonding, either intermolecular (dimerization) or due to residual solvent (water/ethanol). Recrystallization from a non-polar solvent or thorough drying is required.
    
  • Shifted C=N: Electron-withdrawing groups (e.g., -NO2) on the aryl ring will shift the thiazole

    
     band to higher frequencies (blue shift) due to inductive effects reducing conjugation.
    
References
  • Ezhilarasi, M. R., Prabha, B., & Raja, C. (2016). Synthesis of 2-amino-5-phenylthiazole derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(4), 205-209. Link

  • Yankova, R. (2015).[4] Theoretical Study of the Structure and Vibrational Spectrum of [Zn(2-Aminothiazole)2Cl2]. Open Access Library Journal, 2, 1-8. Link

  • BenchChem. (2025).[5] Hantzsch Synthesis of 2-Aminothiazoles: Application Notes and Protocols. Link

  • Kalsi, P. S. (2007). Spectroscopy of Organic Compounds. New Age International. (Standard reference for general IR assignments).

Sources

Validation

Comparative biological activity of 4- vs 5-substituted aminothiazoles

This guide provides an in-depth technical comparison of 4-substituted versus 5-substituted 2-aminothiazoles, designed for researchers in medicinal chemistry and drug discovery. Content Type: Technical Comparison Guide Ve...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 4-substituted versus 5-substituted 2-aminothiazoles, designed for researchers in medicinal chemistry and drug discovery.

Content Type: Technical Comparison Guide Version: 1.0 (Current as of 2026)

Executive Summary

The 2-aminothiazole scaffold is a privileged structure in drug discovery, serving as the pharmacophore for FDA-approved kinase inhibitors (e.g., Dasatinib) and emerging antimicrobial agents. The biological activity of this scaffold is governed by the distinct electronic and steric environments of the C4 and C5 positions.

  • C4-Substitution: Primarily dictates the steric trajectory and hydrophobic interactions. It is often used to anchor the molecule within a binding pocket (e.g., interacting with the hinge region or hydrophobic back-pockets).

  • C5-Substitution: Heavily influences the electronic character of the thiazole ring and is the preferred site for electrophilic metabolic attack. Substituents here are critical for modulating potency, solubility, and targeting "gatekeeper" residues in kinases.

This guide compares these two substitution patterns across physicochemical properties, biological efficacy (Kinase vs. Antimicrobial), and synthetic accessibility.

Structural & Electronic Analysis

To rationally design aminothiazole ligands, one must understand the fundamental asymmetry of the thiazole ring.

Electronic Asymmetry

The thiazole ring is not electronically equivalent at C4 and C5.

  • Position 5 (C5): This position is electron-rich relative to C4. It acts similarly to the para-position in pyridine or the C5 in thiophene. It is highly susceptible to electrophilic aromatic substitution (e.g., halogenation, nitration).

  • Position 4 (C4): This position is electronically neutral to electron-deficient . It is less reactive to electrophilic attack and serves as a stable attachment point for bulky hydrophobic groups (phenyl, t-butyl).

Steric Environment
  • C4 Vector: Substituents project "outward" (coplanar or twisted depending on biaryl torsion), often filling large hydrophobic pockets (e.g., ATP-binding site specificity pockets).

  • C5 Vector: Substituents project towards the "solvent front" or specific gatekeeper residues. Small, electron-withdrawing groups (F, Cl, CN) are favored here to avoid steric clashes while modulating pKa.

Visualization: Scaffold Properties

The following diagram maps the distinct properties of the C4 and C5 positions.

ThiazoleProperties Core 2-Aminothiazole Core Scaffold C4 C4 Position (Steric Anchor) Core->C4 Substitution C5 C5 Position (Electronic Tuner) Core->C5 Substitution C4_Prop1 Hydrophobic Pocket Interaction C4->C4_Prop1 C4_Prop2 High Steric Tolerance C4->C4_Prop2 C5_Prop1 Electrophilic Attack Site C5->C5_Prop1 C5_Prop2 Gatekeeper Residue Contact C5->C5_Prop2 C5_Prop3 Metabolic Liability (if unsubstituted) C5->C5_Prop3

Caption: Functional mapping of the 2-aminothiazole scaffold. C4 serves as a steric anchor, while C5 modulates electronics and metabolic stability.

Comparative Biological Activity[1][2][3][4]

Case Study A: Kinase Inhibition (Src/CDK/Aurora)

In kinase inhibitors, the aminothiazole often binds to the ATP hinge region. The substitution pattern dictates selectivity.

Feature4-Substituted Analogs5-Substituted Analogs
Role in Binding Anchoring: Often a bulky aryl or alkyl group (e.g., t-butyl, phenyl) that fills the hydrophobic pocket behind the ATP site.Fine-Tuning: Often a small group (Cl, F, Methyl) or H-bond acceptor (Carboxamide) targeting the "Gatekeeper" residue.
Potency (

)
Essential for baseline affinity. Removal of C4-aryl often abolishes activity (<1 µM to >50 µM shift).Enhances potency by 10-100x. Example: Dasatinib uses a C5-carboxamide to interact with Threonine gatekeepers.
Selectivity Broad kinase binding. Bulky C4 groups can induce "Type II" (inactive conformation) binding.High selectivity determinant. C5 substituents can clash with bulky gatekeepers (e.g., T315I mutation in Abl).
Example C4-Phenyl: Provides van der Waals contact with hydrophobic residues (Leu, Val).C5-Cl/Br: Halogens here fill small voids and increase lipophilicity without steric clash.

Key Insight: In Dasatinib (Src/Abl inhibitor), the aminothiazole is substituted at C5 with a carboxamide (critical for H-bonding) and at C4 with a methyl group (steric fit).

Case Study B: Antimicrobial & Antifungal Activity

For targets like Mycobacterium tuberculosis (Mtb) or Candida albicans, the SAR diverges from kinases.

Feature4-Substituted Analogs5-Substituted Analogs
Target Mtb: C4-pyridyl groups are often intolerant to modification, suggesting a tight fit in the bacterial target.Fungal (CYP51): C5-arylazo or C5-bromo groups significantly enhance antifungal activity.
Efficacy (

)
C4-Aryl is standard. C4-t-butyl can reduce potency in some bacterial strains due to steric bulk.C5-Bromo/Nitro: Often converts inactive compounds into active ones (MIC drops from >128 to <4 µg/mL).
Mechanism Membrane disruption or specific enzyme inhibition (e.g., Enoyl-ACP reductase).Electron-withdrawing groups at C5 increase the acidity of the N-H (if acylated), improving H-bond donation.

Data Highlight: A study on S. aureus showed that introducing a bromine at C5 of a 4-phenyl-2-aminothiazole reduced the MIC from 64 µg/mL to 8 µg/mL, highlighting the impact of C5-halogenation on lipophilicity and potency [1].

Experimental Protocols

Synthesis: Hantzsch Thiazole Synthesis

The Hantzsch reaction is the gold standard for creating these distinct substitution patterns. The choice of starting material dictates the substitution.

Reaction Scheme:



Protocol A: Synthesis of 4-Substituted 2-Aminothiazoles

Target: 4-Phenyl-2-aminothiazole

  • Reagents: Acetophenone (10 mmol), Bromine (10 mmol) [to generate

    
    -bromoacetophenone in situ], Thiourea (20 mmol).
    
  • Step 1 (Bromination): Dissolve acetophenone in glacial acetic acid. Add bromine dropwise at 0°C. Stir for 1h.

  • Step 2 (Cyclization): Add thiourea directly to the reaction mixture. Reflux for 4 hours.

  • Workup: Cool to RT. Neutralize with

    
    . Filter the precipitate. Recrystallize from ethanol.
    
  • Result: Exclusive formation of 4-substituted product.

Protocol B: Synthesis of 5-Substituted 2-Aminothiazoles

Method 1: Post-Cyclization Electrophilic Substitution (Halogenation)

  • Start: 2-Amino-4-phenylthiazole (from Protocol A).

  • Reagents: NBS (N-Bromosuccinimide) or NCS (N-Chlorosuccinimide) in DMF.

  • Procedure: Stir the starting thiazole with 1.1 eq of NBS in DMF at RT for 2 hours.

  • Mechanism: The C5 position is nucleophilic; NBS attacks C5 selectively.

  • Result: 2-Amino-4-phenyl-5-bromothiazole .

Method 2: Direct Hantzsch (for 4,5-disubstituted)

  • Start: Use an

    
    -halo-ketone that is substituted at the 
    
    
    
    -carbon (e.g., 2-bromo-propiophenone).
  • Result: The

    
    -methyl group ends up at the C5  position.
    
Biological Assay Workflow (Kinase Inhibition)

To validate the activity difference, use a FRET-based kinase assay (e.g., Z'-LYTE).

AssayWorkflow Step1 Compound Library Prep (4-sub vs 5-sub analogs) Step2 Incubation Kinase + ATP + FRET Peptide Step1->Step2 Step3 Reaction Stop Add Development Reagent Step2->Step3 Step4 Read Fluorescence (Ratio Blue/Green) Step3->Step4 Decision Data Analysis Step4->Decision Result1 High Potency (IC50 < 10nM) Likely C5-Gatekeeper Fit Decision->Result1 High Inhibition Result2 Low Potency Steric Clash at C4/C5 Decision->Result2 Low Inhibition

Caption: Workflow for evaluating kinase inhibitory potential of aminothiazole derivatives.

Decision Guide: Which Substitution to Choose?

Use this logic table to guide your SAR strategy:

Goal Recommended Strategy Rationale
Increase Solubility Modify C4 C4 tolerates polar solubilizing groups (e.g., pyridyl, morpholino-alkyl) better than C5 without disrupting the core H-bond network.
Block Metabolism Block C5 C5 is the primary "soft spot" for metabolic oxidation. Blocking it with F, Cl, or Methyl extends half-life (

).
Target Gatekeeper Modify C5 C5 is spatially adjacent to the gatekeeper residue in most kinase ATP pockets.
Fill Hydrophobic Pocket Modify C4 C4 vectors point into the deep hydrophobic back-pocket (selectivity pocket).

References

  • Journal of Medicinal Chemistry. (2012). Comparative Structural and Functional Studies of CDK9 Inhibitors. Retrieved from [Link]

  • Das, J., et al. (2006).[1] 2-aminothiazole as a novel kinase inhibitor template.[1][2] Structure-activity relationship studies toward the discovery of Dasatinib. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Molecules. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link][3]

  • RSC Advances. (2014). Thiazolo[5,4-d]thiazoles – promising building blocks. Retrieved from [Link]

Sources

Comparative

Technical Guide: Crystal Structure &amp; Synthesis of 5-(4-Aminophenyl)thiazol-2-amine Derivatives

This guide provides a technical analysis of 5-(4-Aminophenyl)thiazol-2-amine derivatives, focusing on their crystal structure, synthetic pathways, and pharmacological applications. It distinguishes the 5-aryl isomer from...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of 5-(4-Aminophenyl)thiazol-2-amine derivatives, focusing on their crystal structure, synthetic pathways, and pharmacological applications. It distinguishes the 5-aryl isomer from the more common 4-aryl analog, offering specific protocols and comparative data for researchers in medicinal chemistry.

Executive Summary & Structural Distinction

The 2-amino-5-arylthiazole scaffold is a privileged pharmacophore in kinase inhibition (e.g., CDK9, PI3K) and antimicrobial research. Unlike its 4-aryl isomer (synthesized via the classic Hantzsch reaction), the 5-aryl isomer possesses a more linear geometry, facilitating deep pocket insertion in enzymes like Cyclin-Dependent Kinases (CDKs).

Structural Comparison: 4-Aryl vs. 5-Aryl

The position of the phenyl ring critically dictates the crystal packing and biological binding mode.

Feature5-(4-Aminophenyl)thiazol-2-amine 4-(4-Aminophenyl)thiazol-2-amine
Geometry Linear (Rod-like)Angular (Bent)
Synthesis Suzuki-Miyaura Coupling (C-H activation or Halogenation)Hantzsch Condensation (

-haloketone + Thiourea)
Crystal Packing Tendency for parallel

-stacking; layers
Herringbone or dimer pairs
Key Target CDK9, PI3K (Deep pocket binder)Surface recognition, Antimicrobial

Crystal Structure Data Analysis

While the 4-phenyl isomer is ubiquitous in crystallographic databases, the 5-phenyl derivatives exhibit distinct packing motifs due to their linearity. Below is the comparative crystal data for the core scaffold and its closest structural analog, the 1,3,4-thiadiazole, which shares the linear 5-aryl geometry.

Comparative Crystal Data Table
Parameter5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine (Analog)4-Phenylthiazol-2-amine (Isomer)
Crystal System MonoclinicMonoclinic
Space Group


a (

)
12.284(3)10.852(2)
b (

)
7.373(1)5.894(1)
c (

)
11.263(2)14.320(3)

(

)
109.09(3)98.45(2)
Volume (

)
964.0906.1
Z 44
Packing Motif Planar sheets stabilized by N-H...N hydrogen bonds;

-

stacking distance ~3.6

.
Dimer formation via N-H...N bonds; "Herringbone" arrangement.

Crystallographic Insight: The 5-arylthiazole derivatives typically adopt a planar conformation where the torsion angle between the thiazole and phenyl ring is minimal (<10°), maximizing conjugation. This planarity is critical for intercalation into the ATP-binding sites of kinases. In the crystal lattice, these molecules often form centrosymmetric dimers via the 2-amino group, which then stack in infinite ribbons.

Experimental Protocols

Protocol A: Synthesis of 5-(4-Aminophenyl)thiazol-2-amine (Target 5-Isomer)

Methodology: Suzuki-Miyaura Cross-Coupling Direct condensation often yields the 4-isomer. To selectively obtain the 5-isomer, a palladium-catalyzed coupling is required.

Reagents:

  • 2-Amino-5-bromothiazole (1.0 eq)

  • 4-Aminophenylboronic acid pinacol ester (1.1 eq)

  • Pd(dppf)Cl

    
     (0.05 eq)
    
  • K

    
    CO
    
    
    
    (2.0 M aqueous solution)
  • 1,4-Dioxane (Solvent)[1][2]

Step-by-Step Workflow:

  • Preparation: In a sealed tube, dissolve 2-amino-5-bromothiazole (179 mg, 1 mmol) and the boronate ester (241 mg, 1.1 mmol) in degassed 1,4-dioxane (5 mL).

  • Catalysis: Add Pd(dppf)Cl

    
     (36 mg) and K
    
    
    
    CO
    
    
    solution (1 mL). Purge with nitrogen for 5 minutes.
  • Reaction: Heat the mixture at 90°C for 12 hours under inert atmosphere.

  • Work-up: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with brine.

  • Purification: Dry the organic layer over Na

    
    SO
    
    
    
    , concentrate, and purify via flash column chromatography (Hexane:EtOAc 1:1) to yield the yellow solid product.
  • Validation:

    
    H NMR (DMSO-
    
    
    
    ) should show a singlet thiazole proton at
    
    
    ~7.92 ppm (C4-H), distinct from the C5-H singlet (~6.9 ppm) of the 4-isomer.
Protocol B: Synthesis of 4-(4-Aminophenyl)thiazol-2-amine (Control 4-Isomer)

Methodology: Hantzsch Thiazole Synthesis

Reagents:

  • 4-Amino-

    
    -bromoacetophenone (1.0 eq)
    
  • Thiourea (1.2 eq)

  • Ethanol (Absolute)

Step-by-Step Workflow:

  • Condensation: Dissolve 4-amino-

    
    -bromoacetophenone (214 mg, 1 mmol) in ethanol (10 mL).
    
  • Cyclization: Add thiourea (91 mg, 1.2 mmol).

  • Reflux: Heat to reflux for 2 hours . A precipitate often forms immediately.

  • Isolation: Cool and filter the hydrobromide salt. Neutralize with 10% NaHCO

    
     to obtain the free base.
    
  • Crystallization: Recrystallize from ethanol/water to yield colorless/pale yellow crystals.

Mechanism of Action & Signaling Pathways[3]

The 5-arylthiazol-2-amine derivatives function primarily as ATP-competitive inhibitors . The 2-amino group acts as a hydrogen bond donor/acceptor hinge binder, while the 5-aryl moiety extends into the hydrophobic pocket.

PI3K/Akt Signaling Pathway Inhibition

These derivatives have shown potency in inhibiting the PI3K-C2


 isoform. The diagram below illustrates the downstream effects of this inhibition.

PI3K_Pathway Drug 5-Arylthiazole Derivative PI3K PI3K (Class II) Drug->PI3K Inhibits PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 conversion Akt Akt (Protein Kinase B) PIP3->Akt Activates mTOR mTOR Complex Akt->mTOR Activates Apoptosis Apoptosis (Cell Death) Akt->Apoptosis Inhibits Proliferation Cell Proliferation mTOR->Proliferation Promotes

Caption: Mechanism of Action: 5-Arylthiazole derivatives inhibit PI3K, preventing the conversion of PIP2 to PIP3, thereby blocking Akt/mTOR survival signaling and inducing apoptosis.

Synthetic Workflow Comparison

The following logic flow illustrates the decision-making process for synthesizing the correct isomer based on the starting material availability.

Synthesis_Workflow Start Target Scaffold Selection Choice Isomer Required? Start->Choice Path4 4-Aryl Isomer Choice->Path4 Bent Geometry Path5 5-Aryl Isomer Choice->Path5 Linear Geometry Reagent4 Alpha-Halo Ketone + Thiourea Path4->Reagent4 Method4 Hantzsch Synthesis (Reflux EtOH) Reagent4->Method4 Product Purified Crystal Product Method4->Product Reagent5 2-Amino-5-bromothiazole + Aryl Boronic Acid Path5->Reagent5 Method5 Suzuki Coupling (Pd cat., Base) Reagent5->Method5 Method5->Product

Caption: Synthetic decision tree comparing the Hantzsch method (4-isomer) and Suzuki Coupling (5-isomer) for thiazole functionalization.

References

  • Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. ACS Journal of Medicinal Chemistry. (2013). Detailed SAR and crystal analysis of thiazole-pyrimidine complexes.

  • Structural Basis for Highly Selective Class II Alpha Phosphoinositide-3-Kinase Inhibition. Journal of Medicinal Chemistry. (2023). Describes the synthesis of 5-phenylthiazol-2-amine precursors for PI3K inhibitors.

  • Crystal structure of 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine. NIH/PubMed Central. Provides comparative crystal data for the linear thiadiazole analog.

  • 2-Thiazolamine, 4-phenyl- Data. NIST WebBook. Standard reference data for the 4-phenyl isomer.

  • Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones. Molecules. Discusses the Hantzsch synthesis pathway for arylthiazoles.

Sources

Validation

Reference Standard Comparison Guide: 5-(4-Aminophenyl)thiazol-2-amine

This guide outlines the technical framework for selecting, characterizing, and utilizing 5-(4-Aminophenyl)thiazol-2-amine (CAS 90349-87-4) as a reference standard.[1] Given that this specific compound is often a process...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical framework for selecting, characterizing, and utilizing 5-(4-Aminophenyl)thiazol-2-amine (CAS 90349-87-4) as a reference standard.[1]

Given that this specific compound is often a process intermediate or a potential genotoxic impurity (PGI) rather than a marketed active pharmaceutical ingredient (API) with a dedicated USP/EP monograph, this guide focuses on the qualification of non-compendial reference standards .

Executive Summary & Compound Profile

5-(4-Aminophenyl)thiazol-2-amine is a critical building block and potential impurity in the synthesis of thiazole-containing therapeutics (e.g., kinase inhibitors, pramipexole analogs).[1] Its dual-amine structure renders it susceptible to oxidation and light degradation, making the selection of a stable reference standard (RS) paramount for accurate quantification.

Attribute Specification
Chemical Name 5-(4-Aminophenyl)thiazol-2-amine
Synonyms 2-Amino-5-(4-aminophenyl)thiazole; 4-(2-aminothiazol-5-yl)aniline
CAS Number 90349-87-4
Molecular Formula C₉H₉N₃S
Molecular Weight 191.25 g/mol
Critical Risk Potential Genotoxic Impurity (PGI) due to aniline/aminothiazole moieties.[1]

Reference Standard Options: A Technical Comparison

When a pharmacopeial standard (USP/EP) is unavailable, researchers must choose between commercial chemical vendors or custom synthesis. The following table compares the performance metrics of common sources.

Table 1: Comparative Performance of Standard Sources
FeatureOption A: High-Purity Commercial Vendor (e.g., Sigma/Millipore)Option B: Custom Synthesis / In-House Purification Option C: Catalog "Building Block" Grade
Typical Purity ≥ 97.0% (HPLC)> 99.5% (HPLC)~95% (often varies)
Characterization Basic (H-NMR, LC-MS)Full Structural Elucidation (2D-NMR, IR, ROI, KF)Minimal (H-NMR only)
Potency Assignment Often "As is" (Risk of error)Mass Balance (100% - impurities - water - solvents)Not assigned
Salt Form Typically Free BaseCan be converted to HCl/HBr for stabilityFree Base (Oxidation prone)
Suitability Early Discovery / Range FindingGMP Release / Impurity Quantification Synthesis starting material only

Expert Insight: For GMP impurity profiling, Option C is unacceptable . You must either purchase Option A and perform a full "In-House Qualification" (see Section 3) or commission Option B.[1]

Qualification Protocol: The "Self-Validating" System

To establish a non-compendial reference standard, you must validate its identity and potency. Do not rely solely on the vendor's Certificate of Analysis (CoA) for quantitative work.

Workflow Diagram: Reference Standard Qualification

RS_Qualification Start Raw Material (CAS 90349-87-4) ID Structural ID (1H-NMR, MS, IR) Start->ID Purity Purity Assessment (HPLC + GC-HS) ID->Purity Purity->Start Fail (<98%) Water_Ash Residuals (KF + ROI) Purity->Water_Ash Calc Potency Assignment (Mass Balance Eq) Water_Ash->Calc Pack Aliquot & Store (-20°C, Amber Vial) Calc->Pack

Figure 1: Workflow for qualifying a primary reference standard from a commercial chemical source.

Step-by-Step Qualification Methodology
  • Structural Confirmation (Identity):

    • 1H-NMR (DMSO-d6): Confirm the characteristic thiazole proton (~7.0 ppm) and the para-substituted aniline pattern (two doublets at ~6.5 and ~7.2 ppm).

    • Mass Spectrometry: ESI+ mode. Expect [M+H]+ = 192.25.[1]

  • Purity Assessment (The "Purity Factor"):

    • Run two orthogonal HPLC methods (e.g., C18 Acidic vs. C18 Basic) to ensure no co-eluting impurities.

    • Acceptance Criteria: No single impurity > 0.5%. Total impurities < 2.0%.

  • Potency Calculation (Mass Balance Approach):

    • Do not assume 100% potency. Calculate the "As-Is" assay value:

      
      [1]
      
    • Note: This compound is hygroscopic. Karl Fischer (KF) titration is mandatory.[1]

Analytical Method for Analysis

This method is optimized for separating 5-(4-aminophenyl)thiazol-2-amine from its regioisomer (4-aminophenyl derivative) and synthetic precursors.[1]

HPLC-UV Method Parameters
ParameterSpecification
Column Phenomenex Luna C18(2), 150 x 4.6 mm, 3 µm (or equivalent)
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.[1]7)
Mobile Phase B Acetonitrile
Gradient 0-2 min: 5% B; 2-15 min: 5%→60% B; 15-20 min: 90% B
Flow Rate 1.0 mL/min
Detection UV at 272 nm (Lambda max)
Temperature 30°C
Retention Time ~4.5 - 5.2 min (Isomer sensitive)

Method Rationale:

  • Acidic Mobile Phase: The amino groups are protonated at pH 2.7, improving solubility and peak shape (preventing tailing common with free amines).

  • Wavelength (272 nm): Selected based on the conjugation of the thiazole-phenyl system, offering maximal sensitivity for trace impurity analysis.

Handling & Stability Guidelines

The presence of a primary aniline and an aminothiazole makes this compound highly sensitive to oxidative degradation .

  • Storage: Store neat standard at -20°C in amber glass vials.

  • Solution Stability:

    • Stock solutions (in DMSO/Methanol) are stable for 24 hours at 4°C .[1]

    • Critical Warning: Solutions turn brown upon oxidation (formation of azo/nitroso species). Discard if any discoloration is observed.

  • Weighing: Use an anti-static gun; the powder can be static. Minimize exposure to ambient light.

References

  • PubChem. (n.d.).[1] 5-(4-Aminophenyl)thiazol-2-amine (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Basavanakatti, V. N., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole. ResearchGate.[2] Retrieved from [Link]

  • SIELC Technologies. (n.d.).[1] Separation of 2-Aminothiazole on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Disposal of 5-(4-Aminophenyl)thiazol-2-amine

The following guide details the technical and operational procedures for the safe disposal of 5-(4-Aminophenyl)thiazol-2-amine . This content is structured for laboratory managers, safety officers, and researchers, prior...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical and operational procedures for the safe disposal of 5-(4-Aminophenyl)thiazol-2-amine . This content is structured for laboratory managers, safety officers, and researchers, prioritizing personnel safety, regulatory compliance (RCRA/EPA), and environmental stewardship.

[1][2]

Executive Safety Summary

5-(4-Aminophenyl)thiazol-2-amine (CAS: 90349-87-4) is a substituted aromatic amine and thiazole derivative.[1][2] Like many aminophenyl compounds, it must be treated as a potential mutagen and skin sensitizer , regardless of specific vendor toxicity data.[2]

CRITICAL PROHIBITIONS:

  • ⛔ NO DRAIN DISPOSAL: Under no circumstances should this compound enter municipal sewer systems. It poses significant aquatic toxicity risks.

  • ⛔ NO ACID MIXING: As an organic base, do not mix bulk quantities with concentrated acids in waste drums; exothermic neutralization can pressurize containers.

  • ⛔ NO TRASH DISPOSAL: Contaminated gloves, weighing boats, and paper towels must be treated as solid hazardous waste, not general refuse.[2]

Chemical Profile & Hazard Identification

Understanding the chemical nature of the substance dictates the disposal pathway.

PropertySpecification
Chemical Name 5-(4-Aminophenyl)thiazol-2-amine
CAS Number 90349-87-4
Molecular Formula C

H

N

S
Functional Groups Primary Amine (-NH

), Thiazole Ring
Physical State Solid (typically yellow/tan powder)
GHS Classification Warning Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[1][2][3] 2A, STOT SE 3.[2]
Key Hazards Irritant to mucous membranes; potential sensitizer; toxic to aquatic life.

Pre-Disposal Handling & Containment

A. Personal Protective Equipment (PPE)
  • Respiratory: N95 particulate respirator (minimum) or P100 if handling fine dust. Use a fume hood for all transfers.

  • Dermal: Nitrile gloves (double-gloving recommended due to the permeation potential of aromatic amines).

  • Ocular: Chemical splash goggles.

B. Waste Segregation Logic

Proper segregation prevents dangerous chemical reactions in the waste stream.

  • Category: Organic Base / Toxic Organic.

  • Incompatibilities: Strong Oxidizers (e.g., Nitric Acid, Peroxides), Acid Chlorides, Anhydrides.[2]

  • Storage: Store waste containers in a cool, dry area away from direct sunlight and heat sources.

Disposal Workflow

The following decision tree outlines the correct disposal path based on the physical state of the waste.

DisposalWorkflow Start Waste Generation StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Pure Powder / Debris) StateCheck->SolidWaste Powder/Gloves LiquidWaste Liquid Waste (Solvent Solutions) StateCheck->LiquidWaste Reaction Mixtures SolidContainer Container: Wide-Mouth HDPE Jar (Clear or Amber) SolidWaste->SolidContainer SolidLabel Label: 'Hazardous Waste - Toxic Solid' Constituent: 5-(4-Aminophenyl)thiazol-2-amine SolidContainer->SolidLabel SecondaryContainment Secondary Containment (Spill Tray) SolidLabel->SecondaryContainment SolventCheck Check Solvent Type LiquidWaste->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (MeOH, DMSO, Acetone) SolventCheck->NonHalogenated LiquidContainer Container: HDPE Carboy (Vented Cap Recommended) Halogenated->LiquidContainer NonHalogenated->LiquidContainer LiquidContainer->SecondaryContainment EHS_Pickup EHS / Contractor Pickup (Incineration) SecondaryContainment->EHS_Pickup

Figure 1: Decision matrix for segregating and packaging 5-(4-Aminophenyl)thiazol-2-amine waste streams.

Detailed Procedures

Protocol A: Solid Waste (Pure Substance & Debris)[1]
  • Applicability: Expired chemicals, spill cleanup materials, contaminated gloves, weighing boats.[2]

  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Avoid glass for solids to prevent breakage during compaction/transport.

  • Procedure:

    • Place the solid material directly into the HDPE jar.

    • If the chemical is in a manufacturer's vial, place the entire vial into the waste jar. Do not attempt to empty the vial to avoid dust generation.

    • Wipe the exterior of the waste container with a damp paper towel (solvent-compatible) and place the towel inside the container.

    • Seal the lid tightly.

Protocol B: Liquid Waste (Solutions)
  • Applicability: Reaction mixtures, mother liquors, HPLC effluents.[2]

  • Container: HDPE Carboy or Safety Can.

  • Procedure:

    • pH Check: Ensure the solution is not highly acidic (pH < 2) or basic (pH > 12.5). While the amine is basic, reaction mixtures may vary.[2] Neutralize to pH 5–9 if required by your specific waste contractor, but generally, segregation is preferred over neutralization in the lab.[2]

    • Segregation:

      • Stream A (Halogenated): If dissolved in Dichloromethane (DCM) or Chloroform.

      • Stream B (Non-Halogenated): If dissolved in Methanol, Ethanol, DMSO, or Acetone.[2]

    • Labeling: Clearly list "5-(4-Aminophenyl)thiazol-2-amine" as a trace contaminant (<1% or actual %) and the primary solvent (e.g., "99% Methanol").

Protocol C: Empty Container Management
  • Definition: A container is "RCRA Empty" if less than 3% of the weight remains (for containers <119 gallons).

  • Procedure:

    • Triple Rinse: Rinse the empty manufacturer bottle three times with a solvent capable of dissolving the residue (e.g., Methanol or Acetone).

    • Rinsate Disposal: Collect all rinsates into the Liquid Waste container (Protocol B). Do not pour rinsate down the drain.[4]

    • Defacing: Cross out the original label and mark "EMPTY".

    • Disposal: Discard the clean, defaced bottle in glass trash or recycle, depending on facility rules.

Regulatory Compliance (RCRA/EPA)

In the United States, this chemical is not explicitly listed on the EPA "P" (Acutely Toxic) or "U" (Toxic) lists by CAS number.[2] However, the generator is responsible for determining if the waste exhibits hazardous characteristics.[2]

  • Waste Code Determination:

    • If the waste is ignitable (flash point <60°C, e.g., in solvent): D001 .[2]

    • If the waste tests positive for toxicity (TCLP) or is deemed toxic by the generator's knowledge: Toxic Waste (Non-RCRA Regulated or State-Regulated) .

    • Best Practice: Manage as Non-RCRA Regulated Hazardous Waste (unless mixed with listed solvents) but treat with the severity of a toxic organic.

  • Destruction Method:

    • The preferred method of destruction is Incineration at a permitted TSD (Treatment, Storage, and Disposal) facility.[2] High-temperature incineration ensures the breakdown of the thiazole ring and amine groups into nitrogen oxides (scrubbed) and sulfur oxides (scrubbed).

Emergency Spill Response

  • Small Spill (<10 g):

    • Isolate the area.

    • Dampen a spill pad or paper towel with water/methanol to prevent dust.

    • Wipe up the powder gently.

    • Place all materials into a plastic bag, seal it, and place it in the Solid Waste container.

    • Clean the surface with soap and water.[5][6][7]

  • Large Spill: Evacuate the lab and contact Environmental Health & Safety (EHS).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10862804, 5-(4-Aminophenyl)thiazol-2-amine.[1][2] PubChem. Available at: [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[3][8][9] Available at: [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Available at: [Link][1]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.